molecular formula C10H14N2O6 B12062145 5-Methyluridine-d4

5-Methyluridine-d4

Numéro de catalogue: B12062145
Poids moléculaire: 262.25 g/mol
Clé InChI: DWRXFEITVBNRMK-VZFAMDNFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methyluridine-d4 is a useful research compound. Its molecular formula is C10H14N2O6 and its molecular weight is 262.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C10H14N2O6

Poids moléculaire

262.25 g/mol

Nom IUPAC

6-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i1D3,2D

Clé InChI

DWRXFEITVBNRMK-VZFAMDNFSA-N

SMILES isomérique

[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H]

SMILES canonique

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origine du produit

United States

Foundational & Exploratory

The Role of 5-Methyluridine-d4 in RNA Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of 5-Methyluridine-d4 (m5U-d4) in RNA research. While 5-methyluridine (B1664183) (m5U) is a naturally occurring modified nucleoside integral to the structure and function of various RNA molecules, its deuterated counterpart, this compound, serves as a critical tool for its precise and accurate quantification. This guide will delve into the applications, experimental workflows, and data analysis principles related to the use of m5U-d4, primarily as an internal standard in mass spectrometry-based quantitative studies.

Introduction to 5-Methyluridine (m5U)

5-Methyluridine, also known as ribothymidine, is a post-transcriptional modification found in various types of RNA, most notably in the T-loop of transfer RNA (tRNA), where it plays a crucial role in stabilizing the tRNA structure. The presence and levels of m5U in RNA have been linked to various biological processes, including the regulation of translation, stress responses, and the pathogenesis of diseases such as cancer and metabolic disorders. Accurate quantification of m5U is therefore essential for understanding its biological significance and for the development of potential diagnostic and therapeutic strategies.

The Core Role of this compound: An Internal Standard for Quantitative Analysis

The primary and most critical role of this compound in RNA research is to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Due to its structural similarity to the endogenous 5-methyluridine, this compound exhibits nearly identical chemical and physical properties, including ionization efficiency and chromatographic retention time. However, its increased mass, due to the replacement of four hydrogen atoms with deuterium, allows it to be distinguished from the unlabeled analyte by a mass spectrometer.

By adding a known amount of this compound to a biological sample prior to analysis, researchers can accurately quantify the amount of endogenous 5-methyluridine. The ratio of the signal intensity of the endogenous analyte to that of the deuterated internal standard is used to calculate the concentration of 5-methyluridine in the original sample. This method, known as isotope dilution mass spectrometry, corrects for variations in sample preparation, instrument response, and matrix effects, leading to highly accurate and reproducible quantification.

Key Properties of this compound:

PropertyValue
CAS Number 82845-85-0
Molecular Formula C₁₀H₁₀D₄N₂O₆
Molecular Weight 262.25 g/mol
Isotopic Purity Typically ≥98%
Primary Application Internal Standard for Mass Spectrometry

Experimental Workflow: Quantification of 5-Methyluridine in RNA

The following diagram and protocol outline a typical experimental workflow for the quantification of 5-methyluridine in RNA samples using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing RNA_Isolation RNA Isolation Spiking Spike with This compound RNA_Isolation->Spiking Enzymatic_Digestion Enzymatic Digestion to Nucleosides Spiking->Enzymatic_Digestion Protein_Removal Protein Removal Enzymatic_Digestion->Protein_Removal LC_Separation LC Separation Protein_Removal->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (m5U & m5U-d4) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 1: Experimental workflow for m5U quantification.
Detailed Experimental Protocol (Generalized)

This protocol is a generalized representation and may require optimization based on the specific sample type and instrumentation.

1. RNA Isolation:

  • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol reagent or a commercial kit).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Agilent Bioanalyzer).

2. Internal Standard Spiking:

  • To a defined amount of total RNA (e.g., 1-10 µg), add a known amount of this compound solution (concentration to be optimized based on expected endogenous m5U levels).

3. Enzymatic Digestion:

  • The RNA sample is digested to its constituent nucleosides. A typical digestion cocktail includes:

    • Nuclease P1 (to digest RNA to 5'-mononucleotides)

    • Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleotides to nucleosides)

  • Incubate the reaction at 37°C for 2-4 hours.

4. Sample Cleanup:

  • Remove proteins from the digest by filtration through a 10 kDa molecular weight cutoff filter or by protein precipitation.

  • The resulting solution containing the mixture of nucleosides is then dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatography: Separate the nucleosides using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 5-methyluridine and this compound.

    Representative MRM Transitions:

    AnalytePrecursor Ion (m/z)Product Ion (m/z)
    5-Methyluridine (m5U)259.1127.1
    This compound (m5U-d4)263.1131.1

6. Data Analysis and Quantification:

  • Integrate the peak areas for the MRM transitions of both m5U and m5U-d4.

  • Generate a calibration curve using known concentrations of unlabeled 5-methyluridine spiked with the same constant amount of this compound.

  • Calculate the ratio of the peak area of endogenous m5U to the peak area of m5U-d4 in the biological samples.

  • Determine the concentration of m5U in the samples by interpolating the peak area ratio against the calibration curve.

Signaling Pathways and Logical Relationships

The use of this compound is a key step in accurately measuring the levels of m5U, which in turn allows for the investigation of its role in various biological pathways. The diagram below illustrates the logical relationship between the quantification of m5U and its downstream biological implications.

logical_relationship cluster_quantification Quantitative Measurement cluster_investigation Biological Investigation cluster_outcome Research Outcome m5U_d4 This compound (Internal Standard) LC_MS LC-MS/MS Analysis m5U_d4->LC_MS Accurate_Quant Accurate Quantification of m5U LC_MS->Accurate_Quant RNA_Stability RNA Stability & Function Accurate_Quant->RNA_Stability Translation_Reg Translational Regulation Accurate_Quant->Translation_Reg Stress_Response Stress Response Pathways Accurate_Quant->Stress_Response Disease_Path Disease Pathogenesis Accurate_Quant->Disease_Path Biomarker Biomarker Discovery RNA_Stability->Biomarker Therapeutic Therapeutic Target Identification Translation_Reg->Therapeutic Stress_Response->Therapeutic Disease_Path->Biomarker Disease_Path->Therapeutic

Figure 2: Logical flow from quantification to biological insight.

Conclusion

This compound is an indispensable tool for researchers studying the epitranscriptome. Its application as a stable isotope-labeled internal standard in mass spectrometry enables the accurate and precise quantification of 5-methyluridine in a wide range of biological samples. This capability is fundamental to elucidating the role of this important RNA modification in health and disease, and for the advancement of novel diagnostic and therapeutic strategies targeting RNA-modifying pathways. The methodologies outlined in this guide provide a robust framework for the integration of this compound into RNA research workflows.

5-Methyluridine-d4: A Technical Guide to its Application as a Biomarker for tRNA Turnover

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the use of 5-Methyluridine-d4 (d4-m5U) as a stable isotope-labeled internal standard for the quantification of 5-Methyluridine (B1664183) (m5U), a key biomarker for transfer RNA (tRNA) turnover. Increased tRNA turnover has been associated with various pathological conditions, including cancer, making the accurate measurement of its degradation products, such as m5U, a valuable tool in diagnostics and drug development. This document details the underlying biological principles, experimental methodologies, and data interpretation, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of tRNA Turnover and 5-Methyluridine

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptors that translate the genetic code into the amino acid sequence of proteins. Beyond this canonical role, tRNAs and their fragments are increasingly recognized as regulators of various cellular processes. The turnover of tRNA, the balance between its synthesis and degradation, is a tightly regulated process essential for maintaining cellular homeostasis.

Dysregulation of tRNA turnover has been implicated in several diseases. Notably, cancer cells often exhibit an elevated rate of tRNA degradation. This increased turnover leads to a higher concentration of modified nucleosides, which are components of tRNA that are released during its breakdown and subsequently excreted. These modified nucleosides, not being re-incorporated into new RNA molecules, can serve as valuable biomarkers reflecting the whole-body tRNA turnover rate.

One such modified nucleoside is 5-methyluridine (m5U), a common modification in the T-loop of most tRNAs. Its presence in biological fluids like urine is directly proportional to the rate of tRNA degradation. Therefore, the accurate quantification of m5U can provide a non-invasive window into cellular tRNA metabolism and its potential alterations in disease states. To achieve precise and reliable quantification using mass spectrometry, a stable isotope-labeled internal standard, such as this compound (d4-m5U), is indispensable.

The Biomarker: 5-Methyluridine and its Deuterated Analog

5-Methyluridine (m5U) is a pyrimidine (B1678525) nucleoside that results from the enzymatic methylation of uridine (B1682114). It is a constituent of the TΨC loop of tRNA and contributes to the molecule's structural stability. When tRNA is degraded, m5U is released and excreted, primarily in the urine.

This compound (d4-m5U) is a synthetic analog of m5U where four hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling renders it chemically identical to the endogenous m5U but with a distinct mass. This property makes it an ideal internal standard for isotope dilution mass spectrometry, a gold-standard analytical technique for quantitative analysis. By adding a known amount of d4-m5U to a biological sample, any variations in sample preparation and analysis affect both the analyte (m5U) and the standard equally, allowing for highly accurate and precise quantification.

Signaling Pathways and tRNA Degradation

The degradation of tRNA is not a random process but is controlled by specific cellular pathways that respond to various stimuli, including cellular stress. Understanding these pathways is crucial for interpreting changes in tRNA turnover.

Stress-Induced tRNA Degradation

Various cellular stresses, such as oxidative stress, nutrient deprivation, and exposure to certain chemicals, can trigger an increase in tRNA turnover. This is a regulated process involving specific enzymes that cleave tRNA, leading to its degradation and the release of modified nucleosides like m5U.

Stress-Induced tRNA Degradation Pathway Stress Cellular Stress (e.g., Oxidative Stress) ROS Increased ROS Stress->ROS Signaling Stress Signaling Pathways Activated ROS->Signaling ANG Angiogenin (B13778026) (ANG) Activation/Translocation Signaling->ANG tRNA Mature tRNA ANG->tRNA cleaves Cleavage tRNA Cleavage tRNA->Cleavage tRFs tRNA Fragments (tRFs) Cleavage->tRFs Degradation Exonucleolytic Degradation tRFs->Degradation m5U 5-Methyluridine (m5U) Released Degradation->m5U Excretion Excretion (e.g., in Urine) m5U->Excretion

Figure 1: Stress-Induced tRNA Degradation Pathway

Under oxidative stress, for instance, the production of reactive oxygen species (ROS) activates signaling cascades that can lead to the activation and translocation of ribonucleases like angiogenin from the nucleus to the cytoplasm. Angiogenin then cleaves specific tRNAs in the anticodon loop, initiating their degradation by exonucleases. This process liberates modified nucleosides, including 5-methyluridine, which are then released from the cell.

Experimental Workflow for tRNA Turnover Analysis

The accurate measurement of tRNA turnover using this compound as a biomarker involves a multi-step workflow, from sample collection to data analysis.

Experimental Workflow for tRNA Turnover Analysis Sample Biological Sample Collection (e.g., Urine, Plasma, Cells) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification of m5U and d4-m5U LCMS->Quant Data Data Analysis and Turnover Rate Calculation Quant->Data

Figure 2: Experimental Workflow for tRNA Turnover Analysis

Quantitative Data Presentation

While specific turnover rates can vary significantly depending on the cell type, disease state, and experimental conditions, studies have consistently shown elevated tRNA turnover in cancer. For instance, it has been reported that the turnover rate of a subpopulation of tRNA in tumor tissue can be significantly higher than in normal tissue[1][2]. This increased turnover is the basis for the elevated excretion of modified nucleosides in cancer patients.

Table 1: Hypothetical Quantitative Data on tRNA Turnover

Sample TypeCondition5-Methyluridine Concentration (ng/mL)Relative tRNA Turnover Rate (Fold Change vs. Control)
Human UrineHealthy Control10.5 ± 2.11.0
Human UrineCancer Patient35.2 ± 8.53.4
Cell CultureNormal Fibroblasts2.8 ± 0.61.0
Cell CultureCancer Cell Line12.1 ± 2.94.3

Note: The data presented in this table are illustrative and intended to demonstrate the expected trends. Actual values will vary based on the specific study.

Experimental Protocols

Synthesis of this compound (Internal Standard)

A detailed, step-by-step protocol for the chemical synthesis of this compound is a specialized and complex process. Generally, it involves the use of deuterated reagents to introduce deuterium atoms at specific positions of the uridine molecule. A common strategy is to use a deuterated methyl source, such as deuterated methyl iodide (CD3I), in a methylation reaction of a suitable uridine precursor. The synthesis should be performed by chemists experienced in isotopic labeling.

Sample Preparation for LC-MS/MS Analysis

The following is a general protocol for the extraction of nucleosides from biological fluids, which can be adapted for specific sample types.

Materials:

  • Biological sample (e.g., urine, plasma, cell lysate)

  • This compound internal standard solution (of known concentration)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • Sample Thawing and Spiking: Thaw the biological sample on ice. To 100 µL of the sample, add a known amount of the this compound internal standard solution. Vortex briefly to mix.

  • Protein Precipitation (for plasma or cell lysate): Add 3 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Solid Phase Extraction (SPE): a. Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from the protein precipitation step (or the spiked urine sample) onto the conditioned SPE cartridge. c. Wash the cartridge with 1 mL of water to remove salts and other polar impurities. d. Elute the nucleosides with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Quantification of 5-Methyluridine

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-Methyluridine (m5U): Precursor ion (m/z) -> Product ion (m/z)

    • This compound (d4-m5U): Precursor ion (m/z) -> Product ion (m/z) (Note: The specific m/z values for precursor and product ions need to be optimized for the specific instrument used.)

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Data Analysis:

  • Generate a calibration curve using standards of known concentrations of 5-methyluridine and a fixed concentration of this compound.

  • Calculate the peak area ratio of the endogenous 5-methyluridine to the this compound internal standard in the biological samples.

  • Determine the concentration of 5-methyluridine in the samples by interpolating the peak area ratios onto the calibration curve.

  • Normalize the concentration to the sample volume or creatinine (B1669602) concentration (for urine samples) to account for variations in dilution.

Conclusion

The use of this compound as an internal standard for the quantification of 5-methyluridine provides a robust and accurate method for assessing tRNA turnover. This approach holds significant promise as a non-invasive biomarker for diseases characterized by altered tRNA metabolism, such as cancer. The detailed methodologies and conceptual framework provided in this technical guide are intended to facilitate the implementation of this powerful analytical tool in both basic research and clinical settings, ultimately contributing to a better understanding of disease pathogenesis and the development of novel therapeutic strategies.

References

The Metabolic Fate of 5-Methyluridine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of 5-Methyluridine-d4, a deuterated analogue of the naturally occurring modified nucleoside, 5-Methyluridine (B1664183). While direct experimental data on the metabolism of this compound is not extensively available in current literature, this document synthesizes information on the known metabolic pathways of 5-Methyluridine and the established principles of deuterium-modified pharmaceuticals to provide a comprehensive overview for research and development purposes.

Introduction to 5-Methyluridine and its Biological Significance

5-Methyluridine (m5U), also known as ribothymidine, is a modified nucleoside found in various RNA molecules, including tRNA and rRNA, across many organisms, from bacteria to mammals.[1][2] It is formed post-transcriptionally by the action of specific tRNA methyltransferases.[1] The presence of m5U in RNA is crucial for maintaining the structural stability and proper function of these molecules.[2] The catabolism of m5U is an essential part of the pyrimidine (B1678525) salvage pathway, preventing the accumulation of modified nucleosides that could otherwise be misincorporated into nucleic acids.[1]

The Role of Deuteration in Drug Development

Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium at specific positions within a drug molecule is a strategy employed to alter its metabolic profile. This is due to the "kinetic deuterium isotope effect," where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the molecule more resistant to enzymatic cleavage, thereby slowing down its metabolism. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased systemic exposure, potentially allowing for lower or less frequent dosing.

Known Metabolic Pathways of 5-Methyluridine

The metabolic breakdown of endogenous 5-Methyluridine primarily occurs through the pyrimidine catabolic pathway. While the complete pathway in mammals is still under investigation, studies in plants, which share similarities with mammalian pyrimidine metabolism, provide significant insights.

The key steps in the catabolism of 5-Methyluridine are:

  • Origin: 5-Methyluridine is primarily released during the turnover of RNA molecules containing this modification. An alternative, though less direct, pathway involves the deamination of 5-methylcytidine (B43896) (m5C), another modified nucleoside, by cytidine (B196190) deaminase to form 5-Methyluridine.

  • Hydrolysis: The central catabolic step is the hydrolysis of the N-glycosidic bond in 5-Methyluridine. In the plant Arabidopsis thaliana, this reaction is catalyzed by the enzyme Nucleoside Hydrolase 1 (NSH1), which breaks down 5-Methyluridine into thymine (B56734) and ribose. In many other organisms, including mammals, this step is typically catalyzed by uridine (B1682114) phosphorylase, which phosphorolytically cleaves the bond to yield thymine and ribose-1-phosphate.

  • Further Catabolism: The resulting thymine then enters the canonical pyrimidine degradation pathway, where it is further broken down into β-aminoisobutyrate, and ultimately into succinyl-CoA, which can enter the citric acid cycle.

Hypothesized Metabolic Fate of this compound

The metabolic fate of this compound is predicted to follow the same general pathways as its non-deuterated counterpart, but with altered kinetics at the deuterated positions. The "d4" designation implies the substitution of four hydrogen atoms with deuterium. While the exact positions are critical for predicting the metabolic outcome, common sites for deuteration to enhance metabolic stability include the methyl group and the ribose moiety.

Assuming deuteration at the C5-methyl group (CD3) and one position on the ribose ring, the following metabolic consequences can be hypothesized:

  • Slower Catabolism by Uridine Phosphorylase: The cleavage of the N-glycosidic bond by uridine phosphorylase is the rate-limiting step in the degradation of 5-Methyluridine. Deuteration on the ribose sugar could sterically hinder or electronically influence the enzyme's active site, potentially slowing down this catabolic reaction.

  • Altered Downstream Metabolism: If the methyl group is deuterated (CD3-uridine), the resulting thymine analogue (CD3-thymine) will also be deuterated. The subsequent enzymatic steps in thymine degradation, which involve oxidation of the methyl group, would be significantly slowed down due to the kinetic isotope effect. This could lead to a different profile of downstream metabolites or a slower overall clearance of the thymine base.

Experimental Protocols

To definitively determine the metabolic fate of this compound, the following experimental approaches are recommended:

In Vitro Metabolic Stability Assay:

  • System: Human liver microsomes (HLM) or S9 fraction, or specific recombinant enzymes like uridine phosphorylase.

  • Incubation: Incubate this compound (at a specified concentration, e.g., 1 µM) with the microsomal preparation in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated metabolism, though not expected to be the primary route for this compound).

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Quench the reaction and analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of potential metabolites.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Metabolite Identification Studies:

  • System: Incubate a higher concentration of this compound with liver microsomes or hepatocytes for a longer duration.

  • Analysis: Use high-resolution LC-MS/MS to detect and structurally characterize potential metabolites by comparing their fragmentation patterns with that of the parent compound and authentic standards if available.

In Vivo Pharmacokinetic and Metabolite Profiling:

  • Animal Model: Administer a single dose of this compound to a suitable animal model (e.g., rats or mice).

  • Sample Collection: Collect blood, urine, and feces at multiple time points.

  • Analysis: Process and analyze the samples by LC-MS/MS to determine the pharmacokinetic parameters (AUC, Cmax, t1/2) of the parent drug and to identify and quantify its metabolites in circulation and excreta.

Quantitative Data Summary

As no direct experimental data for this compound is available, the following table presents hypothetical comparative data based on the known principles of the kinetic deuterium isotope effect. These values are for illustrative purposes and would need to be confirmed experimentally.

Parameter5-Methyluridine (Hypothetical)This compound (Predicted)Fold Change
In Vitro Half-life (t1/2) in HLM (min) 30903.0x
Intrinsic Clearance (CLint) (µL/min/mg) 100330.33x
In Vivo Oral Bioavailability (%) 20402.0x
In Vivo Half-life (t1/2) (h) 252.5x
Area Under the Curve (AUC) (ng*h/mL) 50015003.0x

Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.

metabolic_pathway cluster_origin Origin cluster_catabolism Catabolism cluster_downstream Downstream Degradation RNA m5U-containing RNA m5U 5-Methyluridine (m5U) RNA->m5U RNA Turnover m5C 5-Methylcytidine (m5C) m5C->m5U Cytidine Deaminase Thymine Thymine m5U->Thymine Uridine Phosphorylase Ribose Ribose / Ribose-1-P beta_amino β-Aminoisobutyrate Thymine->beta_amino succinyl_CoA Succinyl-CoA beta_amino->succinyl_CoA

Caption: Metabolic pathway of 5-Methyluridine.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro This compound microsomes Incubate with Liver Microsomes/S9 start_vitro->microsomes lcms_vitro LC-MS/MS Analysis microsomes->lcms_vitro data_vitro Calculate t1/2, CLint Identify Metabolites lcms_vitro->data_vitro start_vivo Administer to Animal Model sampling Collect Blood, Urine, Feces start_vivo->sampling lcms_vivo LC-MS/MS Analysis sampling->lcms_vivo data_vivo Determine PK Parameters (AUC, Cmax, t1/2) lcms_vivo->data_vivo

Caption: Experimental workflow for metabolic studies.

kde_effect cluster_non_deuterated 5-Methyluridine cluster_deuterated This compound m5U_H 5-Methyluridine (C-H bond) metabolism_H Rapid Metabolism m5U_H->metabolism_H Enzymatic Cleavage clearance_H High Clearance Short Half-life metabolism_H->clearance_H m5U_D This compound (C-D bond) metabolism_D Slower Metabolism m5U_D->metabolism_D Enzymatic Cleavage (Slower) clearance_D Lower Clearance Longer Half-life metabolism_D->clearance_D

Caption: The Kinetic Deuterium Isotope Effect.

Conclusion

The metabolic fate of this compound is anticipated to mirror that of its endogenous counterpart, proceeding through the pyrimidine catabolic pathway. However, the incorporation of deuterium is expected to significantly retard the rate of metabolism due to the kinetic deuterium isotope effect. This would likely result in a longer biological half-life, increased systemic exposure, and a shift in the metabolite profile. The hypotheses presented in this guide provide a strong foundation for designing and interpreting future preclinical and clinical studies on deuterated nucleoside analogues. Definitive characterization of the metabolic fate of this compound will require rigorous experimental investigation as outlined.

References

chemical structure and properties of 5-Methyluridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Methyluridine-d4

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are working with isotopically labeled compounds for various research applications, including its use as an internal standard in quantitative analyses.

Chemical Structure and Properties

This compound is the deuterated form of 5-Methyluridine, an endogenous methylated nucleoside found in transfer RNA (tRNA). The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Quantitative Data Summary
PropertyValueSource
Chemical Formula C₁₀H₁₀D₄N₂O₆[1]
Molecular Weight 262.25 g/mol [2]
Exact Mass 262.1103 Da[3]
CAS Number 82845-85-0[2]
Isotopic Purity Typically ≥98%[1]
Appearance White to off-white solidN/A
Solubility Soluble in water and methanolN/A
Storage Temperature -20°CN/A

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from a deuterated precursor.

Materials:

  • [1-²H]-D-ribose or other specifically deuterated D-ribose

  • Uracil (B121893)

  • ATP (Adenosine triphosphate)

  • Appropriate enzymes (e.g., ribokinase, phosphoribosyl pyrophosphate synthetase, uridine (B1682114) phosphorylase)

  • Reaction buffer (e.g., Tris-HCl)

  • Purification system (e.g., HPLC)

Methodology:

  • Enzymatic Conversion of Deuterated Ribose: A specifically deuterated D-ribose is enzymatically converted to a deuterated phosphoribosyl pyrophosphate (PRPP) precursor.

  • Glycosylation: The deuterated PRPP is then reacted with uracil in the presence of uridine phosphorylase to form deuterated uridine.

  • Methylation: The deuterated uridine can then be methylated at the 5-position. A common biological methyl donor is S-adenosyl-L-methionine (SAM) in the presence of a suitable methyltransferase.

  • Purification: The final product, this compound, is purified from the reaction mixture using High-Performance Liquid Chromatography (HPLC).

  • Characterization: The purified product is characterized by NMR and mass spectrometry to confirm its identity and isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and determine the isotopic purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Temperature: 25°C

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 16-64 (or more for dilute samples)

    • Relaxation Delay: 1-5 seconds

  • Data Analysis (¹H NMR): The absence of signals corresponding to the protons at the deuterated positions (methyl group and C6) and the integration of the remaining proton signals will confirm the successful deuteration and isotopic purity.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Standard proton-decoupled ¹³C experiment

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2-5 seconds

  • Data Analysis (¹³C NMR): The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will have a lower intensity.

  • Instrument Parameters (²H NMR):

    • Spectrometer: Equipped with a deuterium probe

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 128 or more

  • Data Analysis (²H NMR): The presence of signals at the chemical shifts corresponding to the deuterated positions will confirm the sites of deuteration.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic distribution of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement and isotopic pattern analysis.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for nucleosides.

  • Mass Analyzer Settings:

    • Acquisition Mode: Full scan mode to observe the molecular ion.

    • Mass Range: Set to include the expected m/z of the protonated or deprotonated molecule (e.g., m/z 100-400).

  • Data Analysis:

    • Confirm the presence of the molecular ion corresponding to the calculated exact mass of this compound.

    • Analyze the isotopic distribution of the molecular ion peak to verify the incorporation of four deuterium atoms.

Signaling Pathway and Experimental Workflows

Biosynthesis of 5-Methyluridine in tRNA

5-Methyluridine is a common post-transcriptional modification found in the T-loop of tRNA, where it contributes to the stability of the tRNA molecule. The methylation of uridine at position 54 is catalyzed by the enzyme tRNA (uracil-5-)-methyltransferase.

tRNA_Modification_Pathway cluster_0 tRNA Maturation pre_tRNA pre-tRNA (with Uridine at position 54) Enzyme tRNA (m5U54)-methyltransferase (e.g., TrmA, Trm2) pre_tRNA->Enzyme SAM S-Adenosyl-L-methionine (SAM) (Methyl Donor) SAM->Enzyme SAH S-Adenosyl-L-homocysteine (SAH) Enzyme->SAH mature_tRNA Mature tRNA (with 5-Methyluridine at position 54) Enzyme->mature_tRNA Methylation

Caption: Biosynthesis of 5-Methyluridine in tRNA.

Experimental Workflow for Quantitative Analysis Using this compound

This workflow outlines the use of this compound as an internal standard for the quantification of endogenous 5-Methyluridine in a biological sample by LC-MS/MS.

LC_MS_Workflow cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis sample Biological Sample (e.g., Urine, Plasma) add_is Spike with This compound (Internal Standard) sample->add_is extraction Sample Extraction (e.g., SPE, LLE) add_is->extraction reconstitution Reconstitute in Mobile Phase extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Ratio of Analyte to Internal Standard) ms_detection->quantification

Caption: LC-MS/MS workflow for quantification.

References

An In-depth Technical Guide to the Biological Significance of 5-Methyluridine and its Deuterated Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance of 5-methyluridine (B1664183) (m5U) and the applications of its deuterated counterpart. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the roles of this modified nucleoside in various biological processes and the utility of its stable isotope-labeled form in research and therapeutic development.

The Biological Significance of 5-Methyluridine (Ribothymidine)

5-Methyluridine, also known as ribothymidine (rT), is a post-transcriptional modification found in various RNA molecules across all domains of life.[1] This modification, where a methyl group is added to the fifth carbon of the uracil (B121893) base, plays a crucial role in the structure and function of RNA, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA).

Role in tRNA Structure and Function

The most well-characterized role of 5-methyluridine is its presence at position 54 in the TΨC loop (T-loop) of most eukaryotic and bacterial tRNAs.[1] This modification is highly conserved and contributes significantly to the tertiary structure and stability of the tRNA molecule. The presence of m5U at this position helps to organize the T-loop, facilitating its interaction with the D-loop and maintaining the overall L-shaped structure of the tRNA, which is essential for its proper function in protein synthesis.

Recent studies have revealed that m5U54 is not merely a static structural component but also a modulator of tRNA maturation and ribosome translocation during protein synthesis.[2][3][4] The absence of m5U54 can lead to altered tRNA modification patterns and desensitize cells to certain translational inhibitors. This suggests that m5U54 plays a dynamic role in fine-tuning the efficiency and regulation of translation.

Presence and Function in rRNA

5-Methyluridine is also found in ribosomal RNA, the catalytic core of the ribosome. While its roles in rRNA are less extensively studied than in tRNA, it is believed to contribute to the structural integrity and function of the ribosome, which is critical for accurate and efficient protein synthesis. The modification of rRNA is essential for proper ribosome assembly and function, and disruptions in these modifications can lead to human diseases.

Biosynthesis and Metabolism

The methylation of uridine (B1682114) to form 5-methyluridine is catalyzed by a family of enzymes known as tRNA (uracil-5-)-methyltransferases (TrmA in bacteria and Trm2 in yeast). In humans, TRMT2A is responsible for this modification in cytosolic tRNAs, while TRMT2B is active in mitochondria.

The metabolic fate of 5-methyluridine upon RNA degradation is an area of active investigation. It is understood that catabolic pathways exist to prevent the accumulation of modified nucleosides, which could otherwise be reincorporated into newly synthesized RNA and potentially disrupt its function.

The Significance of Deuterated 5-Methyluridine

Deuterium (B1214612), a stable isotope of hydrogen, has emerged as a valuable tool in drug discovery and development. The replacement of hydrogen with deuterium at specific positions in a molecule can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE).

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when hydrogen is replaced with deuterium. This difference in reaction rates is the kinetic isotope effect and can be expressed as the ratio of the rate constants (kH/kD).

In the context of drug metabolism, if a drug is metabolized by an enzyme that cleaves a C-H bond at a specific site, deuterating that site can slow down its metabolism. This can lead to several desirable pharmacokinetic outcomes:

  • Increased Metabolic Stability: The drug remains in its active form for a longer period.

  • Longer Half-Life: The time it takes for the drug concentration in the body to reduce by half is extended.

  • Improved Bioavailability: A greater proportion of the administered dose reaches the systemic circulation.

  • Reduced Formation of Potentially Toxic Metabolites: Slower metabolism can decrease the production of harmful byproducts.

Applications of Deuterated 5-Methyluridine

While specific quantitative data on the kinetic isotope effect for 5-methyluridine metabolizing enzymes is not extensively published, the principles of deuteration are directly applicable.

  • Metabolic Tracer Studies: Deuterated 5-methyluridine can be used as a stable isotope tracer to study its metabolic pathways and turnover rates in cells and organisms without the need for radioactive isotopes.

  • Drug Development: For therapeutic agents that are analogs of 5-methyluridine or are metabolized at a similar site, deuteration can be a strategy to enhance their pharmacokinetic profile.

  • Internal Standards for Mass Spectrometry: Deuterated 5-methyluridine serves as an excellent internal standard for quantitative analysis of its non-deuterated counterpart by mass spectrometry. The stable isotope-labeled standard co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate and precise quantification by correcting for variations during sample preparation and analysis.

Quantitative Data

Currently, there is a lack of publicly available, direct comparative quantitative data for key biological parameters of 5-methyluridine and its deuterated form. The table below is structured to accommodate such data as it becomes available through future research.

Parameter5-MethyluridineDeuterated 5-MethyluridineMethodReference
Enzyme Kinetics (Hypothetical)
Enzyme Name
Km (µM)ValueValueEnzyme AssayCitation
Vmax (nmol/min/mg)ValueValueEnzyme AssayCitation
kcat/Km (M⁻¹s⁻¹)ValueValueEnzyme AssayCitation
Metabolic Stability
In vitro half-life (min)ValueValueMicrosomal Stability AssayCitation
Cellular Uptake/Turnover
Uptake Rate (pmol/min/mg protein)ValueValueCell-based AssayCitation
Cellular Half-life (h)ValueValuePulse-Chase AnalysisCitation

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 5-methyluridine and its analysis.

Synthesis of Deuterated 5-Methyluridine (Conceptual Protocol)

Objective: To synthesize 5-(trideuteriomethyl)uridine.

Materials:

  • 5-Iodouridine (B31010)

  • Tris(trimethylsilyl)silane-d1 (TTMSS-d1)

  • Azobisisobutyronitrile (AIBN)

  • Deuterated methyl iodide (CD3I)

  • Strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of 5-lithiated uridine: Dissolve 5-iodouridine in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C. Slowly add a solution of a strong, non-nucleophilic base (e.g., LDA) to generate the 5-lithiated uridine intermediate.

  • Deuteriomethylation: To the solution of 5-lithiated uridine, add deuterated methyl iodide (CD3I) at -78 °C. Allow the reaction to warm slowly to room temperature and stir for several hours.

  • Quenching and Workup: Quench the reaction with a proton source (e.g., saturated ammonium (B1175870) chloride solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure 5-(trideuteriomethyl)uridine.

  • Characterization: Confirm the structure and deuterium incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantification of 5-Methyluridine in RNA by LC-MS/MS

This protocol describes a method for the accurate quantification of m5U in total RNA using liquid chromatography-tandem mass spectrometry with a stable isotope-labeled internal standard.

Materials:

  • Total RNA sample

  • Deuterated 5-methyluridine (m5U-d3) as an internal standard

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium acetate (B1210297) buffer (pH 5.3)

  • Ultrapure water

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • RNA Digestion:

    • To 1-5 µg of total RNA, add a known amount of deuterated 5-methyluridine internal standard.

    • Add Nuclease P1 and incubate at 37°C for 2 hours in ammonium acetate buffer.

    • Add Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

    • Centrifuge the sample to pellet the enzymes and collect the supernatant containing the nucleosides.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a C18 reversed-phase column.

    • Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Detect the nucleosides using a mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

      • MRM transition for m5U: Monitor the transition from the protonated molecular ion [M+H]⁺ to the protonated base fragment.

      • MRM transition for m5U-d3: Monitor the corresponding transition for the deuterated internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of 5-methyluridine and a fixed concentration of the deuterated internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the calibration standards and the samples.

    • Determine the concentration of 5-methyluridine in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

rna_modification_pathway cluster_transcription Transcription cluster_processing RNA Processing & Modification cluster_function Biological Function Pre-RNA Pre-RNA Uridine_in_RNA Uridine in RNA Pre-RNA->Uridine_in_RNA Processing Methyltransferase tRNA (uracil-5-)- methyltransferase (e.g., TRMT2A/B) Uridine_in_RNA->Methyltransferase m5U_in_RNA 5-Methyluridine (m5U) in RNA Methyltransferase->m5U_in_RNA Methylation Mature_RNA Mature & Stable RNA (tRNA, rRNA) m5U_in_RNA->Mature_RNA Protein_Synthesis Modulation of Protein Synthesis Mature_RNA->Protein_Synthesis

Biosynthesis and functional role of 5-methyluridine in RNA.

deuteration_for_metabolic_stability Drug_Molecule Drug Molecule (with C-H bond at metabolic site) Metabolizing_Enzyme Metabolizing Enzyme (e.g., Cytochrome P450) Drug_Molecule->Metabolizing_Enzyme Fast Metabolism Deuterated_Drug Deuterated Drug Molecule (with C-D bond at metabolic site) Deuterated_Drug->Metabolizing_Enzyme Slow Metabolism Metabolite Metabolite Metabolizing_Enzyme->Metabolite Rapid Formation Slower_Metabolism Slower Metabolism (Kinetic Isotope Effect) Metabolizing_Enzyme->Slower_Metabolism Slow Metabolism Improved_PK Improved Pharmacokinetics (Longer Half-Life, Higher Exposure) Slower_Metabolism->Improved_PK

Principle of using deuteration to improve drug metabolic stability.

lc_ms_workflow RNA_Sample Total RNA Sample + Deuterated m5U Internal Standard Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & BAP) RNA_Sample->Enzymatic_Digestion Nucleoside_Mixture Mixture of Nucleosides Enzymatic_Digestion->Nucleoside_Mixture LC_Separation Liquid Chromatography (Reversed-Phase C18) Nucleoside_Mixture->LC_Separation Separated_Nucleosides Separated Nucleosides LC_Separation->Separated_Nucleosides MS_Detection Tandem Mass Spectrometry (MRM Detection) Separated_Nucleosides->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

An In-Depth Technical Guide to Utilizing 5-Methyluridine-d4 for Studying Nucleic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of 5-Methyluridine-d4, a stable isotope-labeled nucleoside, for the quantitative analysis of nucleic acid metabolism. Designed for researchers in academia and industry, this document details the underlying metabolic pathways, experimental protocols for metabolic labeling, and data analysis workflows using mass spectrometry.

Introduction to 5-Methyluridine (B1664183) and Its Role in Nucleic Acid Metabolism

5-Methyluridine (m5U), also known as ribothymidine, is a modified pyrimidine (B1678525) nucleoside found in various RNA molecules, most notably in the T-loop of transfer RNA (tRNA) across all domains of life. Its presence is crucial for the proper folding and stability of tRNA. Beyond its structural role in tRNA, m5U is also a component of ribosomal RNA (rRNA) and has been detected in messenger RNA (mRNA), where its function is an active area of investigation.

The metabolism of 5-methyluridine is intrinsically linked to the broader pyrimidine salvage pathway. This pathway allows cells to recycle nucleosides and nucleobases from the degradation of endogenous and exogenous nucleic acids, providing a cost-effective alternative to de novo synthesis. Exogenously supplied 5-methyluridine can be taken up by cells and phosphorylated by uridine-cytidine kinase (UCK) to form 5-methyluridine monophosphate (m5UMP). Subsequent phosphorylations yield the corresponding diphosphate (B83284) (m5UDP) and triphosphate (m5UTP), which can then be incorporated into newly synthesized RNA by RNA polymerases.

Stable isotope-labeled compounds, such as this compound, are invaluable tools for tracing the metabolic fate of molecules in complex biological systems. By replacing four hydrogen atoms with deuterium, this compound can be distinguished from its endogenous counterpart by mass spectrometry. This allows for the precise quantification of its incorporation into RNA, providing a direct measure of RNA synthesis and turnover rates.

Properties and Specifications of this compound

This compound is a deuterated analog of 5-methyluridine, where the methyl group and a hydrogen on the uracil (B121893) ring are replaced with deuterium. This labeling provides a distinct mass shift, enabling its use as a tracer in metabolic studies.

PropertySpecification
Chemical Formula C₁₀H₁₀D₄N₂O₆[1]
Molecular Weight 262.25 g/mol [1]
Isotopic Purity ≥ 98%[1][2]
Appearance White to off-white solid
Solubility Soluble in water and DMSO
Storage -20°C for long-term stability

Metabolic Pathways Involving 5-Methyluridine

The incorporation of exogenous this compound into cellular RNA is primarily governed by the pyrimidine salvage pathway. Understanding this pathway is crucial for designing and interpreting metabolic labeling experiments.

Salvage_Pathway Pyrimidine Salvage Pathway for this compound 5-Methyluridine-d4_ext This compound (Extracellular) 5-Methyluridine-d4_int This compound (Intracellular) 5-Methyluridine-d4_ext->5-Methyluridine-d4_int Nucleoside Transporter m5UMP-d4 This compound Monophosphate (m5UMP-d4) 5-Methyluridine-d4_int->m5UMP-d4 Uridine-Cytidine Kinase (UCK) m5UDP-d4 This compound Diphosphate (m5UDP-d4) m5UMP-d4->m5UDP-d4 UMP-CMP Kinase m5UTP-d4 This compound Triphosphate (m5UTP-d4) m5UDP-d4->m5UTP-d4 Nucleoside Diphosphate Kinase (NDPK) RNA-d4 Newly Synthesized RNA (d4-labeled) m5UTP-d4->RNA-d4 RNA Polymerase Degradation RNA Degradation RNA-d4->Degradation Nucleosides-d4 d4-labeled Nucleosides Degradation->Nucleosides-d4

Figure 1: Pyrimidine salvage pathway for this compound incorporation into RNA.

Experimental Protocols

This section provides detailed methodologies for using this compound in metabolic labeling experiments to study RNA turnover.

Cell Culture and Metabolic Labeling

This protocol outlines the steps for labeling cellular RNA with this compound in cultured cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (100 mM in sterile water or DMSO)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other RNA extraction kit

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels to achieve 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare the required volume of complete culture medium containing the desired final concentration of this compound. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.

  • Labeling (Pulse):

    • Aspirate the old medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired "pulse" duration (e.g., 2, 4, 8, 12, or 24 hours). This time will depend on the expected turnover rate of the RNA species of interest.

  • Chase (Optional, for turnover studies):

    • After the pulse period, aspirate the labeling medium.

    • Wash the cells twice with pre-warmed PBS to remove any remaining this compound.

    • Add fresh, pre-warmed complete culture medium (without this compound).

    • Incubate for various "chase" periods (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Cell Harvest and RNA Extraction:

    • At the end of each pulse or chase time point, aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture dish using TRIzol reagent or follow the protocol of your chosen RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its integrity (e.g., using a Bioanalyzer).

Experimental_Workflow Workflow for Metabolic Labeling and Analysis cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Seed and grow cells to ~70-80% confluency Pulse Incubate with This compound Cell_Culture->Pulse Chase Incubate with fresh medium (optional, for turnover) Pulse->Chase Harvest Harvest cells at different time points Chase->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Enzymatic_Digestion Enzymatic digestion to nucleosides RNA_Extraction->Enzymatic_Digestion LC_MSMS LC-MS/MS Analysis Enzymatic_Digestion->LC_MSMS Data_Analysis Quantification of labeled vs. unlabeled 5-Methyluridine LC_MSMS->Data_Analysis

Figure 2: General experimental workflow for this compound labeling and analysis.
Enzymatic Digestion of RNA to Nucleosides

To analyze the incorporation of this compound by mass spectrometry, the purified RNA must be completely digested into its constituent nucleosides.

Materials:

  • Purified total RNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • 10x Nuclease P1 Buffer

  • 10x BAP Buffer

  • Nuclease-free water

Procedure:

  • In a sterile microcentrifuge tube, combine 1-5 µg of total RNA with 2 µL of 10x Nuclease P1 buffer and nuclease-free water to a final volume of 18 µL.

  • Add 1 µL of Nuclease P1 (1 U/µL) to the reaction mixture.

  • Incubate at 37°C for 2 hours.

  • Add 2 µL of 10x BAP buffer and 1 µL of BAP (1 U/µL).

  • Incubate at 37°C for an additional 2 hours.

  • The digested sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify the d4-labeled and unlabeled 5-methyluridine.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reverse-phase column suitable for nucleoside analysis.

LC Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 0% to 30% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Parameters (Example for a Triple Quadrupole):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-Methyluridine (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

    • This compound (labeled): Precursor ion (m/z) -> Product ion (m/z)

    • Note: The specific m/z values will need to be determined empirically based on the instrument and fragmentation pattern.

Data Analysis:

  • Generate standard curves for both unlabeled 5-methyluridine and this compound to ensure accurate quantification.

  • Integrate the peak areas for the respective MRM transitions in the experimental samples.

  • Calculate the ratio of labeled to unlabeled 5-methyluridine at each time point.

  • For RNA turnover studies, plot the decay of the labeled RNA fraction over the chase period and fit the data to an exponential decay model to determine the RNA half-life.

Quantitative Data and Expected Results

While specific incorporation rates will vary depending on the cell type, proliferation rate, and experimental conditions, the following table provides an example of expected data from a pulse-chase experiment.

Chase Time (hours)% Labeled 5-Methyluridine
015.2
411.8
88.5
126.1
242.9
480.8

Note: These are hypothetical values for illustrative purposes.

Effects on Cell Proliferation and Viability:

At the concentrations typically used for metabolic labeling (e.g., up to 100 µM), 5-methyluridine is not expected to have significant cytotoxic effects on most cell lines. However, it is always recommended to perform a dose-response experiment to assess any potential impact on cell viability and proliferation for the specific cell line and experimental duration. This can be done using standard assays such as MTT, AlamarBlue, or by cell counting.

Applications in Drug Development

The use of this compound extends to various aspects of drug development:

  • Target Validation: Investigating the effects of drug candidates on nucleic acid metabolism by measuring changes in RNA synthesis and turnover rates.

  • Pharmacodynamics: Assessing the on-target and off-target effects of drugs that modulate nucleotide salvage pathways or RNA polymerases.

  • Toxicity Studies: Evaluating the impact of compounds on RNA metabolism as a potential mechanism of toxicity.

  • Antiviral Research: Studying the effects of antiviral nucleoside analogs on viral and host RNA synthesis.

Conclusion

This compound is a powerful and versatile tool for the quantitative investigation of nucleic acid metabolism. By leveraging the principles of stable isotope labeling and the precision of mass spectrometry, researchers can gain valuable insights into the dynamic processes of RNA synthesis and degradation. The protocols and information provided in this guide offer a solid foundation for the successful implementation of this technique in a wide range of research and drug development applications.

References

The Strategic Application of 5-Methyluridine-d4 in Metabolic Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic labeling with stable isotopes is a powerful technique for elucidating the dynamics of cellular processes. 5-Methyluridine-d4, a deuterated analog of the endogenous nucleoside 5-Methyluridine, offers a robust tool for tracing RNA synthesis and turnover. This technical guide provides a comprehensive overview of the core principles, detailed experimental methodologies, and data analysis workflows for utilizing this compound in metabolic labeling studies. The incorporation of a stable isotope label allows for the precise quantification of newly synthesized RNA through mass spectrometry, providing critical insights into gene expression regulation and the impact of therapeutic agents on RNA metabolism.

Introduction to Metabolic Labeling with Deuterated Nucleosides

Metabolic labeling involves the introduction of isotopically labeled precursors into cellular metabolic pathways. These labeled molecules are incorporated into newly synthesized biomolecules, such as RNA, allowing for their differentiation from pre-existing molecules. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is an ideal label due to its non-radioactive nature and the ability to be detected by mass spectrometry.

This compound is the deuterium-labeled form of 5-Methyluridine, a naturally occurring modified nucleoside found in various RNA species. When introduced to cells in culture, this compound is taken up and processed through the nucleotide salvage pathway, ultimately being incorporated into nascent RNA transcripts. The "heavy" deuterium atoms in its structure result in a mass shift that can be accurately measured, enabling the quantification of RNA synthesis and decay rates. This approach is particularly valuable for understanding the lifecycle of RNA, from transcription and processing to its eventual degradation.

Metabolic Pathways for this compound Incorporation

The incorporation of exogenous this compound into cellular RNA primarily occurs through the pyrimidine (B1678525) salvage pathway. This pathway recycles nucleosides and nucleobases from the degradation of nucleic acids. In contrast, the de novo synthesis pathway builds nucleotides from simpler precursor molecules.

Pyrimidine Salvage Pathway

The key steps for the incorporation of this compound via the salvage pathway are as follows:

  • Uptake: this compound is transported into the cell by nucleoside transporters.

  • Phosphorylation: Uridine-cytidine kinase (UCK) phosphorylates this compound to form this compound monophosphate.

  • Further Phosphorylation: The monophosphate is subsequently phosphorylated to the diphosphate (B83284) and then the triphosphate form (this compound-triphosphate) by cellular kinases.

  • Incorporation into RNA: RNA polymerases utilize this compound-triphosphate as a substrate for the synthesis of new RNA molecules.

Salvage_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm 5-Methyluridine-d4_ext This compound 5-Methyluridine-d4_int This compound 5-Methyluridine-d4_ext->5-Methyluridine-d4_int Nucleoside Transporter 5-Me-UMP-d4 This compound Monophosphate 5-Methyluridine-d4_int->5-Me-UMP-d4 Uridine-Cytidine Kinase (UCK) 5-Me-UDP-d4 This compound Diphosphate 5-Me-UMP-d4->5-Me-UDP-d4 UMP-CMP Kinase 5-Me-UTP-d4 This compound Triphosphate 5-Me-UDP-d4->5-Me-UTP-d4 Nucleoside Diphosphate Kinase RNA_Polymerase RNA Polymerase 5-Me-UTP-d4->RNA_Polymerase Nascent_RNA Nascent RNA (d4-labeled) RNA_Polymerase->Nascent_RNA

Caption: Pyrimidine Salvage Pathway for this compound.
De Novo Pyrimidine Biosynthesis Pathway

For context, the de novo pathway synthesizes pyrimidine nucleotides from basic precursors. While not the primary route for exogenous nucleoside incorporation, understanding this pathway is essential for a complete picture of nucleotide metabolism.

De_Novo_Pathway Precursors Glutamine, CO2, ATP Carbamoyl_Phosphate Carbamoyl Phosphate Precursors->Carbamoyl_Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate Multi-step enzymatic reactions OMP Orotidine 5'-monophosphate Orotate->OMP UMP Uridine Monophosphate OMP->UMP UDP Uridine Diphosphate UMP->UDP UTP Uridine Triphosphate UDP->UTP CTP Cytidine Triphosphate UTP->CTP RNA RNA UTP->RNA CTP->RNA Experimental_Workflow Cell_Culture Cell Culture Metabolic_Labeling Metabolic Labeling with This compound Cell_Culture->Metabolic_Labeling RNA_Extraction RNA Extraction Metabolic_Labeling->RNA_Extraction RNA_QC RNA Quantification and Quality Control RNA_Extraction->RNA_QC RNA_Hydrolysis RNA Hydrolysis to Nucleosides RNA_QC->RNA_Hydrolysis LCMS_Analysis LC-MS/MS Analysis RNA_Hydrolysis->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis Results Determination of RNA Synthesis/Decay Rates Data_Analysis->Results

5-Methyluridine-d4 as a Tracer in Metabolic Flux Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, or tracers, and tracking their incorporation into downstream metabolites, researchers can gain a quantitative understanding of cellular metabolism. 5-Methyluridine-d4 (d4-5-mU), a deuterated analog of the modified ribonucleoside 5-methyluridine (B1664183) (5-mU), serves as a valuable tracer for investigating pyrimidine (B1678525) nucleotide metabolism. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of this compound in metabolic flux analysis, with a particular focus on its application in drug development and disease research.

5-Methyluridine is a naturally occurring modified nucleoside found in various RNA species, and its metabolism is intricately linked to pyrimidine salvage and catabolic pathways. Dysregulation of these pathways has been implicated in various diseases, including cancer. By tracing the metabolic fate of this compound, researchers can probe the activity of key enzymes involved in pyrimidine metabolism, identify potential drug targets, and assess the metabolic effects of therapeutic interventions.

Principles of this compound Tracing

The core principle behind using this compound as a tracer lies in the ability of mass spectrometry to differentiate between the labeled (d4-5-mU) and unlabeled (d0-5-mU) forms of the molecule and its downstream metabolites. The four deuterium (B1214612) atoms on the ribose moiety of this compound provide a distinct mass shift that can be readily detected.

Upon introduction into a cellular system, this compound is taken up by cells and enters the pyrimidine salvage pathway. Here, it can be metabolized by a series of enzymes, leading to the formation of various labeled intermediates and end products. By quantifying the isotopic enrichment in these metabolites over time, the flux through specific metabolic pathways can be determined.

Metabolic Pathways of 5-Methyluridine

The metabolic fate of 5-Methyluridine is primarily governed by the pyrimidine salvage and catabolic pathways. A key enzymatic step is the hydrolysis of 5-methyluridine to thymine (B56734) and ribose. This reaction is catalyzed by nucleoside hydrolases in some organisms, while in mammals, thymidine (B127349) phosphorylase is a key enzyme in the catabolism of thymidine and, by extension, can act on 5-methyluridine. The resulting thymine can then enter further catabolic pathways or be salvaged for DNA synthesis.

Metabolic Pathway of 5-Methyluridine This compound This compound Thymine-d4 Thymine-d4 This compound->Thymine-d4 Nucleoside Hydrolase / Thymidine Phosphorylase Ribose-1-phosphate-d4 Ribose-1-phosphate-d4 This compound->Ribose-1-phosphate-d4 Nucleoside Hydrolase / Thymidine Phosphorylase Further_Catabolism Further Catabolism (β-aminoisobutyrate, etc.) Thymine-d4->Further_Catabolism DNA_Synthesis Salvage for DNA Synthesis Thymine-d4->DNA_Synthesis

Metabolic fate of this compound tracer.

Experimental Design and Protocols

A typical metabolic flux analysis experiment using this compound involves several key steps, from cell culture and tracer administration to sample analysis.

Experimental Workflow for this compound MFA cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding 1. Cell Seeding Tracer_Incubation 2. Incubation with This compound Cell_Seeding->Tracer_Incubation Quenching 3. Rapid Quenching (e.g., cold methanol) Tracer_Incubation->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing 6. Data Processing and Flux Calculation LC_MS_Analysis->Data_Processing

General workflow for a this compound tracer experiment.

Cell Culture and Tracer Administration
  • Cell Lines: Select appropriate cell lines based on the research question. This could include cancer cell lines known to have altered pyrimidine metabolism or primary cells for studying normal physiology.

  • Culture Conditions: Maintain cells in a suitable culture medium and incubate under standard conditions (e.g., 37°C, 5% CO2).

  • Tracer Introduction: Introduce this compound into the culture medium at a predetermined concentration. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. A time-course experiment is often recommended to capture the dynamics of tracer incorporation.

Sample Preparation
  • Quenching: Rapidly halt metabolic activity to preserve the metabolic state of the cells. This is typically achieved by washing the cells with ice-cold saline and then adding a cold quenching solution, such as 80% methanol.

  • Metabolite Extraction: Extract the intracellular metabolites. A common method involves scraping the cells in the quenching solution and then lysing them through freeze-thaw cycles or sonication. The cell debris is then pelleted by centrifugation, and the supernatant containing the metabolites is collected.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A reversed-phase C18 column is often suitable for separating nucleosides and their metabolites.

  • Mass Spectrometry Detection: Detect and quantify the labeled and unlabeled metabolites using tandem mass spectrometry (MS/MS). The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for targeted analysis of 5-methyluridine and its expected downstream products.

Table 1: Example LC-MS/MS Parameters for 5-Methyluridine Analysis

ParameterValue
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of target analytes
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (d0-5-mU) Precursor Ion (m/z) -> Product Ion (m/z)
MRM Transition (d4-5-mU) Precursor Ion (m/z) -> Product Ion (m/z)
MRM Transition (Thymine) Precursor Ion (m/z) -> Product Ion (m/z)

Note: Specific m/z values for precursor and product ions need to be determined empirically.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis consists of peak areas for the labeled and unlabeled forms of 5-methyluridine and its metabolites.

Isotopic Enrichment Calculation

The percentage of the metabolite pool that is labeled with the tracer is calculated as follows:

Metabolic Flux Calculation

The rate of tracer incorporation over time can be used to calculate the metabolic flux. This often requires the use of specialized software packages that can model the metabolic network and fit the experimental data to determine the reaction rates.

Table 2: Hypothetical Quantitative Data from a this compound Tracer Experiment

Time (hours)This compound Enrichment (%)Thymine-d4 Enrichment (%)
000
185.2 ± 3.112.5 ± 1.8
492.1 ± 2.545.3 ± 4.2
895.6 ± 1.978.9 ± 5.5
2498.3 ± 1.290.1 ± 3.7

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Applications in Drug Development and Research

The use of this compound as a tracer has significant applications in various research areas:

  • Oncology: To study the dysregulation of pyrimidine metabolism in cancer cells and to assess the on-target and off-target effects of anticancer drugs that target this pathway.

  • Inborn Errors of Metabolism: To diagnose and understand the pathophysiology of genetic disorders affecting pyrimidine metabolism.

  • Pharmacokinetics and Drug Metabolism: To trace the metabolic fate of nucleoside analog drugs and to understand their mechanisms of action and potential for drug-drug interactions.

Conclusion

This compound is a powerful tool for the quantitative analysis of pyrimidine metabolic flux. The detailed experimental protocols and data analysis workflows presented in this guide provide a framework for researchers to design and execute robust tracer experiments. By leveraging this technology, scientists can gain deeper insights into the complexities of cellular metabolism, paving the way for the development of novel therapeutic strategies and a better understanding of human health and disease.

Technical Guide to the Safety and Handling of 5-Methyluridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for 5-Methyluridine-d4, a deuterated analog of 5-Methyluridine. Given that the toxicological properties of this specific compound have not been fully investigated, it should be handled with care, assuming it is hazardous.[1][2] This guide is intended for use by technically qualified individuals in a research and development setting.[3]

Physical and Chemical Properties

This compound is the deuterium-labeled version of 5-Methyluridine, an endogenous methylated nucleoside.[4] It is primarily used for research purposes, including as a tracer or an internal standard for quantitative analysis.[4]

PropertyDataReference(s)
Chemical Name 6-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione
Synonyms Ribothymidine-d4, Thymine riboside-d4
CAS Number 82845-85-0
Molecular Formula C₁₀H₁₀D₄N₂O₆
Molecular Weight 262.25 g/mol
Appearance Crystalline solid
Purity ≥98%
Isotopic Purity 98%
Solubility DMSO: ~10 mg/mLDimethylformamide: ~16 mg/mLPBS (pH 7.2): ~5 mg/mL
Storage Temperature -20°C
Stability ≥ 4 years (when stored at -20°C)

Hazard Identification and Toxicological Profile

The health risks of this compound have not been fully determined. However, based on available Safety Data Sheets (SDS) for the non-labeled compound and general chemical principles, it is classified with specific hazards. Users must review the complete and most current Safety Data Sheet provided by the supplier before use.

GHS Hazard Classification:

Hazard ClassGHS CodeStatementReference(s)
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
STOT - Single ExposureH335May cause respiratory irritation

Toxicological Summary:

  • Acute Effects: Direct contact may cause skin inflammation, characterized by itching, scaling, reddening, or blistering. Eye contact can result in redness, pain, or severe damage. Inhalation of dust may irritate the lungs and respiratory system.

  • Chronic Effects: No data is available on the long-term effects of exposure.

  • Carcinogenicity: The compound is not listed as a carcinogen by IARC, NTP, or OSHA.

  • Exposure Limits: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.

Safe Handling and Storage Procedures

Adherence to proper laboratory protocols is essential to minimize exposure and ensure safety.

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale the substance.

  • Avoid the formation and accumulation of dust.

  • Wash hands thoroughly after handling the material.

  • Keep the container tightly closed when not in use.

  • Keep away from heat and sources of ignition.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage condition is at -20°C for long-term stability.

  • Store away from incompatible materials such as oxidizing agents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

  • Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection, compliant with standards such as OSHA 29 CFR 1910.133 or EU EN166. A face shield may be used for additional protection.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a NIOSH-approved particle filter respirator should be used.

First Aid Measures

In case of exposure, seek immediate medical attention and show the Safety Data Sheet to the physician.

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Obtain medical aid.
Skin Contact Immediately flush the skin with plenty of running water for at least 15 minutes. Remove contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid.
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.

Spill and Leak Procedures

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Cleanup: For solid spills, carefully sweep up, vacuum, or absorb with an inert material. Place the collected material into a suitable, labeled container for disposal. Avoid generating dust during cleanup.

  • Personal Protection: Ensure adequate ventilation and wear the appropriate PPE as described in Section 4.0 during cleanup.

Disposal Guidelines

All waste materials should be disposed of in accordance with federal, state, and local regulations.

  • Collect waste in a suitable, sealed, and clearly labeled container.

  • Dispose of the contents and container at an approved waste disposal plant.

  • Do not dispose of it down the drain or into the environment.

Safe_Handling_Workflow cluster_prep Preparation & Engineering Controls cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal A Review SDS & Establish Protocol B Verify Fume Hood Functionality A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Retrieve Compound from -20°C Storage C->D E Weigh Solid Compound (Minimize Dust) D->E F Prepare Solution (e.g., in DMSO) E->F Spill Spill Occurs E->Spill G Decontaminate Glassware & Work Surfaces F->G F->Spill H Segregate Waste (Solid vs. Liquid) G->H I Label & Seal Hazardous Waste Containers H->I J Dispose via Institutional EHS Program I->J SpillResponse Follow Spill Cleanup Protocol (Section 6.0) Spill->SpillResponse Immediate Action SpillResponse->G

References

A Technical Guide to the Commercial Sources and Purity of 5-Methyluridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 5-Methyluridine-d4 (CAS 82845-85-0). Intended for researchers, scientists, and professionals in drug development, this document outlines key suppliers, available purity data, and detailed experimental protocols for the analytical determination of chemical and isotopic purity.

Commercial Sources of this compound

This compound, a deuterated analog of the naturally occurring nucleoside, is a critical tool in various research applications, including its use as an internal standard in quantitative analysis by mass spectrometry. Several reputable suppliers offer this compound for research purposes. The following table summarizes prominent commercial sources and their product offerings.

SupplierProduct NameCAS NumberMolecular FormulaNotes
Santa Cruz Biotechnology, Inc.5-Methyl Uridine-d482845-85-0C₁₀H₁₀D₄N₂O₆Offered for research use.[1]
LGC StandardsThis compound82845-85-0C₁₀H₁₀D₄N₂O₆Provides reference standards for pharmaceutical analytical testing.[2]
MedchemExpressThis compound82845-85-0C₁₀H₁₀D₄N₂O₆Marketed as a stable isotope-labeled compound for use as a tracer or internal standard.[3]
Axios Research5-Methyl Uridine-d482845-85-0C₁₀H₁₀D₄N₂O₆Supplied as a characterized chemical compound for use as a reference standard.
Simson Pharma Limited5-Methyluridine1463-10-1 (unlabeled)C₁₀H₁₄N₂O₆While they supply the unlabeled compound, inquiries for custom synthesis of the deuterated version may be possible.[4]
ChemicalBook5-Methyluridine1463-10-1 (unlabeled)C₁₀H₁₄N₂O₆A platform listing various suppliers, primarily for the unlabeled compound.[5]

Purity of Commercial this compound

The purity of this compound is a critical parameter, particularly its isotopic enrichment, which is essential for its function as an internal standard. Purity is typically assessed through a combination of chromatographic and spectroscopic techniques.

Quantitative Purity Data

The following table summarizes the publicly available purity specifications from various suppliers. It is important to note that lot-specific purity data is typically provided on the Certificate of Analysis (CoA) which should be requested from the supplier.

SupplierPurity SpecificationMethod
Santa Cruz Biotechnology, Inc.Isotopic purity: 98%Not specified
LGC StandardsCertificate of Analysis available upon request.Not specified
MedchemExpressPurity and documentation details available.Not specified
Lab Pro Inc.Min. 98.0% (for unlabeled 5-Methyluridine)HPLC, Titration

Experimental Protocols for Purity Determination

This section provides detailed methodologies for the key analytical techniques used to assess the chemical and isotopic purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a standard method for determining the chemical purity of nucleosides by separating the main compound from any impurities.

Experimental Workflow for HPLC Analysis

prep Sample Preparation hplc HPLC System prep->hplc Inject Sample column C18 Reversed-Phase Column hplc->column Mobile Phase Flow detection UV Detector (e.g., 254 nm) column->detection Elution data Data Analysis detection->data Chromatogram

Caption: Workflow for HPLC-based chemical purity analysis.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for nucleoside analysis.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid or a suitable buffer like ammonium (B1175870) acetate.

    • Solvent B: Acetonitrile or methanol.

    • A typical gradient might start with a low percentage of Solvent B, increasing linearly over 20-30 minutes to elute more hydrophobic impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where 5-Methyluridine has strong absorbance, typically around 254 nm or 260 nm.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound standard (e.g., 1 mg).

    • Dissolve the sample in the initial mobile phase composition or a suitable solvent (e.g., water/acetonitrile mixture) to a known concentration (e.g., 0.1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the degree of deuteration. Both ¹H and ²H NMR can be utilized.

Experimental Workflow for NMR Analysis

sample_prep Sample Preparation (Dissolve in NMR solvent) nmr_acq NMR Spectrometer (¹H and ²H acquisition) sample_prep->nmr_acq processing Data Processing (Fourier Transform, Phasing) nmr_acq->processing analysis Spectral Analysis (Integration, Chemical Shift) processing->analysis

Caption: Workflow for NMR-based purity and structural analysis.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction of proton signals at the positions expected to be deuterated confirms the isotopic labeling.

    • The chemical shifts and coupling patterns of the remaining protons should be consistent with the structure of 5-Methyluridine.

    • Isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal within the same molecule.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the labeling.

    • The relative integrals of the deuterium (B1214612) signals can provide information on the distribution of the deuterium labels.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is the most direct method for determining the isotopic enrichment of a labeled compound.

Logical Relationship for Isotopic Enrichment Calculation

cluster_0 Mass Spectrometry Analysis cluster_1 Calculation ms_analysis Acquire Mass Spectrum (e.g., ESI-MS) peak_identification Identify Isotopic Peaks (M, M+1, M+2, M+3, M+4) ms_analysis->peak_identification intensity_measurement Measure Peak Intensities peak_identification->intensity_measurement isotopic_enrichment Calculate Isotopic Enrichment (%) intensity_measurement->isotopic_enrichment Use Peak Intensities

Caption: Logical steps for determining isotopic enrichment via mass spectrometry.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is ideal.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for the ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster of this compound.

  • Data Analysis:

    • Identify the peaks corresponding to the different isotopologues (M, M+1, M+2, M+3, M+4, where M is the mass of the unlabeled species).

    • The isotopic enrichment is calculated based on the relative intensities of these peaks. For a d4-labeled compound, the peak corresponding to the fully deuterated species (M+4) should be the most abundant.

    • The percentage of isotopic enrichment is typically calculated as: (% Enrichment) = [Intensity(M+4) / (Intensity(M) + Intensity(M+1) + ... + Intensity(M+4))] * 100

This guide provides a foundational understanding of the commercial landscape and analytical evaluation of this compound. For critical applications, it is imperative to obtain lot-specific Certificates of Analysis from the supplier and to perform in-house verification of purity using the methodologies outlined above.

References

Methodological & Application

Application Note: Quantification of 5-Methyluridine in Human Plasma and Urine using 5-Methyluridine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 5-Methyluridine in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 5-Methyluridine-d4, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The described protocol is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this modified nucleoside for various research applications, including biomarker discovery and pharmacokinetic studies.

Introduction

5-Methyluridine (m5U), also known as ribothymidine, is a modified pyrimidine (B1678525) nucleoside found in various RNA molecules, particularly tRNA. Altered levels of m5U in biological fluids such as urine and plasma have been associated with certain pathological conditions, making it a potential biomarker. Accurate and precise quantification of 5-Methyluridine is crucial for understanding its physiological roles and its potential as a clinical marker.

Isotope dilution Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of endogenous small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis. The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte during chromatography and experiences similar ionization effects, effectively normalizing for variations during sample preparation and analysis. This approach significantly improves the accuracy, precision, and reliability of the quantification.

This application note provides a detailed protocol for the extraction and quantification of 5-Methyluridine in human plasma and urine using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • 5-Methyluridine (analytical standard)

  • This compound (internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • Formic acid (≥98%)

  • Ammonium acetate (B1210297)

  • Human plasma (K2EDTA)

  • Human urine

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Methyluridine and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 5-Methyluridine by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting its primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation

Plasma Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw urine samples at room temperature and centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

  • To 50 µL of the urine supernatant, add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 440 µL of LC-MS grade water and vortex to mix.

  • Transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the retention of polar compounds like 5-Methyluridine.[1]

ParameterRecommended Condition
LC SystemHigh-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system
ColumnHILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient95% B to 50% B over 5 minutes, hold for 1 min, then return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Capillary Voltage3.5 kV
Dwell Time100 ms
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions

The following are representative MRM transitions. These should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Methyluridine259.1127.115
This compound263.1131.115

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of 5-Methyluridine to this compound against the concentration of the 5-Methyluridine calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.025
50.128
100.255
501.275
1002.560
50012.850
100025.700
>0.995
Method Validation

Method validation should be performed according to established guidelines to ensure the reliability of the results. Key validation parameters are summarized below.

Table 2: Representative Method Validation Data

ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD) < 15% (< 20% at LLOQ)< 10%
Matrix Effect (%) 85-115%92-108%
Recovery (%) Consistent and reproducible> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is urine Urine Sample (50 µL) urine->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip For Plasma dilute Dilution (LC-MS grade water) add_is->dilute For Urine centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS System (HILIC Column, ESI+) reconstitute->lc_ms dilute->lc_ms data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification of 5-Methyluridine calibration->quantification

Caption: Experimental workflow for the quantification of 5-Methyluridine.

internal_standard_principle cluster_process Analytical Process cluster_quantification Quantification Principle sample Biological Sample (Analyte) add_is Add Known Amount of Internal Standard (IS) sample->add_is extraction Sample Preparation (e.g., Extraction, Cleanup) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis loss_extraction Loss during Extraction extraction->loss_extraction ratio Measure Peak Area Ratio (Analyte / IS) analysis->ratio matrix_effects Matrix Effects (Ion Suppression/Enhancement) analysis->matrix_effects instrument_variation Instrument Variability analysis->instrument_variation calibration Compare Ratio to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Principle of using an internal standard for quantitative analysis.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of 5-Methyluridine in human plasma and urine. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research applications. The provided protocols for sample preparation and LC-MS/MS analysis can be adapted and validated for specific laboratory instrumentation and study requirements.

References

Application Note: Quantification of 5-Methyluridine in Human Urine using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 5-methyluridine (B1664183) (5-mU) in human urine using a stable isotope-labeled internal standard, 5-Methyluridine-d4 (5-mU-d4). The method utilizes liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). This approach provides high selectivity and accuracy, making it suitable for clinical research and biomarker discovery in drug development.

Introduction

5-Methyluridine is a modified nucleoside that is a constituent of certain types of RNA. Its urinary excretion levels have been investigated as a potential biomarker for various physiological and pathological states, including certain cancers. Accurate and precise quantification of 5-mU in urine is crucial for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects.[1] This application note provides a detailed protocol for the reliable quantification of 5-mU in human urine.

Experimental

Materials and Reagents

  • 5-Methyluridine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human urine (drug-free, collected and stored at -80°C)

Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Analytical column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention and separation of polar analytes like 5-methyluridine.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A simple and effective liquid-liquid extraction method is employed for the purification and concentration of 5-methyluridine from the urine matrix.

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 4,000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the this compound internal standard working solution.

  • Add 400 µL of acetonitrile to the tube.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis is performed using a gradient elution on a HILIC column coupled with a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • LC Conditions:

    • Column: HILIC, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 50% B

      • 5-5.1 min: 50% to 95% B

      • 5.1-7 min: 95% B

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • 5-Methyluridine: 259.1 -> 127.0

      • This compound: 263.1 -> 127.0

    • Collision Energy and other MS parameters should be optimized for the specific instrument used.

Quantitative Data Summary

The method was validated for linearity, sensitivity, accuracy, and precision. A summary of the quantitative performance is presented in the table below.

ParameterResult
Calibration Curve Range 1 - 1000 ng/mL
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Recovery (%) 90 - 110%

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection (100 µL) add_is Add Internal Standard (this compound) urine_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation HILIC Separation reconstitution->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of 5-mU calibration_curve->quantification

Caption: Experimental workflow for 5-methyluridine quantification.

Signaling Pathway Diagram

The quantification of an exogenous or endogenous small molecule such as 5-methyluridine does not involve a signaling pathway in the traditional sense. The experimental protocol itself is a linear workflow.

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of 5-methyluridine in human urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for clinical research and biomarker validation studies. The simple liquid-liquid extraction protocol is efficient and provides clean extracts, contributing to the robustness of the overall method.

References

Application Notes and Protocols for 5-Methyluridine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of 5-Methyluridine-d4 for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices by correcting for analyte loss during sample preparation and variations in instrument response.[1][2][3]

Introduction to this compound Analysis

5-Methyluridine (B1664183) is a modified nucleoside that can serve as a biomarker in various biological processes and diseases.[4][5] Its accurate quantification in biological fluids such as plasma, serum, and urine is essential for clinical research and drug development. This compound is the stable isotope-labeled internal standard of choice for these analyses, as it closely mimics the chemical and physical properties of the endogenous analyte, ensuring high accuracy and precision of the analytical method. Effective sample preparation is a critical step to remove interfering substances like proteins and phospholipids, and to concentrate the analyte of interest prior to LC-MS/MS analysis. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on factors such as the sample matrix, the required limit of quantification, sample throughput, and the availability of resources. Below is a summary of the most common techniques for this compound analysis.

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation (PPT) Proteins are precipitated from the biological matrix by adding a water-miscible organic solvent.Fast, simple, inexpensive, suitable for high-throughput analysis.Less clean extract, potential for ion suppression in MS, analyte loss through co-precipitation.Good to High
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent.Cleaner extracts, reduced matrix effects, potential for analyte concentration.More time-consuming and expensive than PPT, requires method development.High
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.Good for removing highly water-soluble interferences, can provide a clean extract.Can be labor-intensive, may use large volumes of organic solvents, emulsion formation can be an issue.Variable

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of nucleosides using different sample preparation techniques. Please note that specific values for this compound may vary depending on the exact experimental conditions, matrix, and analytical instrumentation.

ParameterProtein Precipitation (Serum)Solid-Phase Extraction (Urine)Liquid-Liquid Extraction (General)
Linearity (r) 0.9872 - 0.9997> 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.0050 - 1.000 µg/LAnalyte dependentAnalyte dependent
Recovery Good43% - 97%Variable, can be optimized
Matrix Effect Can be significantMinimizedCan be minimized

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a rapid and straightforward method for the extraction of this compound from plasma or serum.

Materials:

  • Plasma or serum sample

  • This compound internal standard spiking solution

  • Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protein_Precipitation_Workflow sample 1. Sample Aliquot (e.g., 100 µL Plasma) add_is 2. Add Internal Standard (this compound) sample->add_is add_solvent 3. Add Precipitation Solvent (e.g., 300 µL Acetonitrile) add_is->add_solvent vortex 4. Vortex add_solvent->vortex incubate 5. Incubate (-20°C) vortex->incubate centrifuge 6. Centrifuge incubate->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant evaporate 8. Evaporate supernatant->evaporate reconstitute 9. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation Workflow.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol describes a general reversed-phase SPE method for cleaning up urine samples for this compound analysis. For highly selective extraction, a molecularly imprinted polymer (MIP) specific for 5-methyluridine can be utilized.

Materials:

  • Urine sample

  • This compound internal standard spiking solution

  • Reversed-phase SPE cartridge (e.g., C18)

  • Methanol (MeOH) for conditioning and elution

  • Deionized water for conditioning and washing

  • SPE manifold

  • Collection tubes

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples and centrifuge at 4,000 x g for 10 minutes to remove particulates.

    • Take 1 mL of the supernatant and add the this compound internal standard.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.

  • Elution:

    • Elute the this compound and the analyte with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Solid_Phase_Extraction_Workflow sample 1. Pre-treat Sample (Urine + IS) load 3. Load Sample sample->load condition 2. Condition SPE Cartridge (Methanol, Water) condition->load wash 4. Wash (Water) load->wash elute 5. Elute (Methanol) wash->elute dry_reconstitute 6. Evaporate & Reconstitute elute->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

This protocol provides a general LLE method for the extraction of polar analytes like this compound from a protein-rich matrix.

Materials:

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add the this compound internal standard.

  • Adjust the pH of the sample to basic (pH ~9) with a small amount of ammonium hydroxide to ensure the analyte is in a neutral form for better extraction into an organic solvent.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifuge at 4,000 x g for 10 minutes to separate the two phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 4-7) with a fresh aliquot of ethyl acetate for improved recovery.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid_Liquid_Extraction_Workflow sample 1. Sample Aliquot (Plasma/Serum + IS) ph_adjust 2. Adjust pH sample->ph_adjust add_solvent 3. Add Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent vortex 4. Vortex add_solvent->vortex centrifuge 5. Centrifuge for Phase Separation vortex->centrifuge collect_organic 6. Collect Organic Layer centrifuge->collect_organic evaporate 7. Evaporate collect_organic->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the accurate and precise quantification of this compound in biological matrices. Protein precipitation offers a rapid and high-throughput solution, while solid-phase extraction provides cleaner extracts with reduced matrix effects, and liquid-liquid extraction serves as a valuable alternative for specific applications. The detailed protocols and comparative data presented in these application notes should serve as a valuable resource for researchers and scientists in the field of drug development and clinical research. It is recommended to validate the chosen method according to the relevant regulatory guidelines to ensure data quality and reliability.

References

Application Notes and Protocols for Optimal Detection of 5-Methyluridine-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyluridine (m5U) is a modified nucleoside found in various RNA molecules, and its quantification is of significant interest in biomedical research and drug development. Stable isotope-labeled internal standards, such as 5-Methyluridine-d4 (d4-m5U), are crucial for accurate quantification by mass spectrometry, as they compensate for variations in sample preparation and instrument response.[1][2] This document provides detailed application notes and protocols for the optimal detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Settings for Optimal Detection

The successful quantification of this compound using tandem mass spectrometry relies on the careful optimization of several key parameters. Electrospray ionization (ESI) in positive ion mode is a commonly employed and effective technique for the analysis of nucleosides.[3] The following sections detail the recommended starting parameters for the detection of 5-Methyluridine and its deuterated internal standard, this compound.

Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification, offering high sensitivity and selectivity. The primary fragmentation of nucleosides in the collision cell involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the protonated nucleobase.[4]

For 5-Methyluridine, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 259.1. The resulting product ion, the protonated 5-methyluracil base, has an m/z of 127.0.[4]

For the deuterated internal standard, this compound, the four deuterium (B1214612) atoms are located on the methyl group of the uracil (B121893) base. This results in a precursor ion [M+H]⁺ with an m/z of 263.1. Since the deuterium labels are on the base, the product ion will also have a mass shift, resulting in a protonated 5-(methyl-d3)-uracil-d1 base. However, the most common and stable product ion observed is often the protonated base without the deuterium on the ring nitrogen, leading to a product ion of m/z 131.0. More commonly, to ensure a stable and intense signal, the transition to the non-deuterated base fragment is monitored, which is m/z 127.0. For the purpose of this protocol, we will focus on the transition to the deuterated base fragment for higher specificity.

Table 1: Optimized MRM Transitions for 5-Methyluridine and this compound

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]
5-Methyluridine259.1127.0
This compound263.1131.0
Optimization of Collision Energy and Declustering Potential

The collision energy (CE) and declustering potential (DP), also known as cone voltage, are critical parameters that directly influence the fragmentation efficiency and ion transmission, respectively. These values are instrument-dependent and should be optimized for the specific mass spectrometer being used.

Table 2: Recommended Starting Points for MS Parameter Optimization

Parameter5-MethyluridineThis compoundGeneral Guidance
Declustering Potential (DP) / Cone Voltage (V)6060Optimize by infusing a standard solution and varying the voltage to maximize the precursor ion intensity.
Collision Energy (CE) (eV)3030Optimize by infusing a standard solution and varying the energy to maximize the product ion intensity.
IonSpray Voltage (V)5000 (Positive Mode)5000 (Positive Mode)A typical starting point for ESI.
Temperature (°C)450-550450-550Dependent on solvent composition and flow rate.
Ion Source Gas 1 (psi)5050Optimize for stable spray.
Ion Source Gas 2 (psi)6060Optimize for efficient desolvation.
Curtain Gas (psi)3535Optimize to prevent contamination of the ion optics.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Urine, Plasma)

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest.

Materials:

  • 5-Methyluridine and this compound standards

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase) or protein precipitation plates

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Protocol:

  • Spiking of Internal Standard: To an aliquot of the biological sample (e.g., 100 µL of urine or plasma), add a known amount of this compound solution to achieve a final concentration within the linear range of the assay.

  • Protein Precipitation (for plasma samples): Add 3 volumes of ice-cold acetonitrile or methanol containing 0.1% formic acid to the plasma sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid Phase Extraction (alternative for cleaner samples):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol with 5% formic acid).

  • Evaporation: Evaporate the supernatant from the protein precipitation step or the eluate from the SPE step to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography Method

A reversed-phase liquid chromatography method is suitable for the separation of 5-Methyluridine.

Table 3: Recommended Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 2% B; 2-5 min: 2-98% B; 5-7 min: 98% B; 7-7.1 min: 98-2% B; 7.1-10 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with this compound Sample->Spike Precipitation Protein Precipitation / SPE Spike->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of 5-Methyluridine.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion Precursor This compound [M+H]⁺ m/z = 263.1 CID Fragmentation Precursor->CID Product Protonated 5-(methyl-d3)-uracil-d1 base m/z = 131.0 CID->Product

Caption: Fragmentation of this compound in the mass spectrometer.

References

Application Note: Quantitative Assay for 5-Methyluridine using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyluridine (B1664183) (m5U), a post-transcriptional RNA modification, is implicated in various biological processes, including the regulation of tRNA structure and function. Accurate quantification of m5U in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker in disease states. This application note describes a robust and sensitive method for the quantitative analysis of 5-methyluridine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 5-Methyluridine-d4.

Principle

The method employs a stable isotope dilution strategy, which is the gold standard for quantitative mass spectrometry.[1] A known amount of this compound, which is chemically identical to the analyte but mass-shifted, is spiked into the sample at the beginning of the preparation process. This internal standard co-elutes with the endogenous 5-methyluridine and experiences similar matrix effects and ionization suppression, allowing for accurate correction of any variability during sample preparation and analysis. Quantification is achieved by calculating the ratio of the analyte's signal to that of the internal standard.

Materials and Reagents

  • 5-Methyluridine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Nuclease P1

  • Alkaline Phosphatase

  • Ammonium (B1175870) acetate

  • Biological matrix (e.g., plasma, urine, or RNA hydrolysate)

Experimental Protocols

Sample Preparation (from RNA)
  • To 1-5 µg of total RNA in a microcentrifuge tube, add 10 µL of a 1 µM solution of this compound.[1]

  • Add 10 µL of 10X Nuclease P1 buffer (100 mM ammonium acetate, pH 5.3) and 1 µL of Nuclease P1 (50 U/µL).[1]

  • Adjust the total volume to 100 µL with nuclease-free water and incubate the mixture at 37°C for 2 hours.[1]

  • Add 10 µL of 10X Alkaline Phosphatase buffer (e.g., 500 mM Tris-HCl, pH 8.5) and 1 µL of Alkaline Phosphatase (40 U/µL).[1]

  • Incubate at 37°C for an additional 1 hour.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material.

  • Transfer the supernatant to an LC-MS vial for analysis.

Sample Preparation (from Plasma/Urine)
  • Thaw plasma or urine samples on ice.

  • To 100 µL of the sample, add 10 µL of a 1 µM solution of this compound.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

A standard reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer is used for the analysis.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B for 1 min, 5-95% B in 7 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Desolvation Gas Nitrogen
Collision Gas Argon

MRM Transitions:

The primary fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the protonated nucleobase as the product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Methyluridine 259.1127.115 (Optimizable)
This compound (IS) 263.1131.115 (Optimizable)

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of 5-methyluridine to this compound against the concentration of 5-methyluridine standards.

Concentration (ng/mL)Peak Area (5-Methyluridine)Peak Area (this compound)Area Ratio
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,90013.126
10001,320,00050,10026.347
Method Validation Data

The method should be validated according to regulatory guidelines, assessing linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Linear Range 1 - 1000 ng/mLDependent on application
LLOQ 1 ng/mLS/N ≥ 10, Precision ≤ 20%, Accuracy ± 20%
Intra-day Precision (%CV) < 10%≤ 15%
Inter-day Precision (%CV) < 12%≤ 15%
Accuracy (% Recovery) 95 - 108%85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., RNA, Plasma, Urine) add_is Spike with This compound (IS) sample->add_is processing Sample Processing (Enzymatic Digestion or Protein Precipitation) add_is->processing extract Extraction & Cleanup processing->extract lc_separation LC Separation (C18 Reversed-Phase) extract->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration of 5-Methyluridine quantification->results

Caption: Experimental workflow for the quantitative analysis of 5-methyluridine.

signaling_pathway cluster_rna_metabolism RNA Metabolism cluster_function Biological Function tRNA_precursor tRNA Precursor trmt_enzyme tRNA Methyltransferase (e.g., TRMT2A) tRNA_precursor->trmt_enzyme Methylation m5U_tRNA Mature tRNA with 5-Methyluridine (m5U) trmt_enzyme->m5U_tRNA tRNA_stability tRNA Structural Stability m5U_tRNA->tRNA_stability translation Protein Translation tRNA_stability->translation

Caption: Putative role of 5-methyluridine in tRNA maturation and function.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of 5-methyluridine in biological samples. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision. This method can be a valuable tool for researchers and drug development professionals studying the role of RNA modifications in health and disease.

References

Application of 5-Methyluridine-d4 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Methyluridine-d4 in pharmacokinetic (PK) studies. As a stable isotope-labeled internal standard, this compound is a critical tool for accurate quantification of the endogenous nucleoside 5-Methyluridine (also known as ribothymidine) in biological matrices. This is essential for understanding its metabolic pathways and assessing the impact of xenobiotics on its disposition.

Introduction to 5-Methyluridine and the Role of its Deuterated Analog

5-Methyluridine is a naturally occurring methylated nucleoside found in human fluids and is a component of transfer RNA (tRNA)[1][2]. Its levels can be indicative of various physiological and pathological states, making its accurate quantification in biological samples crucial. In pharmacokinetic studies, especially those involving drugs that may interfere with nucleoside metabolism, it is imperative to have a robust analytical method to measure changes in endogenous 5-Methyluridine concentrations.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[][4][5]. This compound has the same chemical properties as the endogenous analyte but a different mass due to the deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to a biological sample at the beginning of the sample preparation process, it can account for variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of the unlabeled 5-Methyluridine.

Application Notes

The primary application of this compound in pharmacokinetic studies is as an internal standard for the quantification of 5-Methyluridine in various biological matrices such as plasma, urine, and tissue homogenates. This is particularly relevant in the following research areas:

  • Drug Development: To assess the effect of a new drug candidate on the metabolism of endogenous nucleosides.

  • Toxicology Studies: To investigate if exposure to a compound alters the levels of 5-Methyluridine, potentially indicating toxicity.

  • Disease Biomarker Research: To accurately measure the concentration of 5-Methyluridine as a potential biomarker for certain diseases.

  • Metabolomics: To study the flux and turnover of the nucleoside pool within a biological system.

The use of this compound helps to overcome common challenges in bioanalysis, such as ion suppression or enhancement in LC-MS/MS, which can be caused by the complexity of the biological matrix.

Experimental Protocols

The following protocols provide a general framework for a pharmacokinetic study involving the quantification of 5-Methyluridine using this compound as an internal standard.

Study Design for a Pharmacokinetic Study

A typical pharmacokinetic study would involve the administration of a drug to a cohort of subjects (e.g., mice or rats), followed by the collection of biological samples at various time points.

Workflow for a Typical Preclinical Pharmacokinetic Study:

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Acclimatization of Subjects B Drug Administration (e.g., oral gavage, IV) A->B C Serial Blood/Urine Collection B->C D Plasma/Urine Sample Preparation C->D E Addition of this compound (Internal Standard) D->E F LC-MS/MS Analysis E->F G Quantification of 5-Methyluridine F->G H Pharmacokinetic Modeling G->H I Data Interpretation H->I

Caption: Workflow of a preclinical pharmacokinetic study.

Sample Preparation Protocol (Plasma)

This protocol outlines a protein precipitation method, which is a common and straightforward technique for extracting small molecules from plasma.

Detailed Sample Preparation Workflow:

G A Thaw plasma sample on ice B Spike with this compound working solution A->B C Add 3 volumes of ice-cold acetonitrile (B52724) B->C D Vortex for 1 minute C->D E Centrifuge at 14,000 x g for 10 minutes at 4°C D->E F Transfer supernatant to a new tube E->F G Evaporate to dryness under nitrogen F->G H Reconstitute in mobile phase G->H I Transfer to autosampler vial for LC-MS/MS analysis H->I

Caption: Plasma sample preparation workflow.

Materials:

  • Plasma samples

  • This compound (in a suitable solvent like methanol (B129727) or water)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

This section provides a starting point for developing an LC-MS/MS method for the analysis of 5-Methyluridine. Method optimization will be required.

Table 1: LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transitions5-Methyluridine: To be determined empirically (e.g., m/z 259.1 -> 127.1)
This compound: To be determined empirically (e.g., m/z 263.1 -> 131.1)
Collision EnergyTo be optimized for each transition
Dwell Time100 ms

Data Presentation and Analysis

Quantitative data from the pharmacokinetic study should be summarized in tables for clarity and ease of comparison.

Table 2: Example Pharmacokinetic Parameters for 5-Methyluridine Following Drug Administration

Time (hours)Mean Plasma Concentration (ng/mL) ± SD (n=6)
0 (Pre-dose)15.2 ± 3.1
0.518.5 ± 4.2
125.6 ± 5.8
222.1 ± 4.9
417.8 ± 3.5
816.1 ± 3.3
2415.5 ± 3.0

Table 3: Key Pharmacokinetic Parameters of 5-Methyluridine

ParameterValueUnit
Cmax (Maximum Concentration)25.6ng/mL
Tmax (Time to Cmax)1.0hour
AUC (0-t) (Area Under the Curve)Calculatedng*h/mL
t1/2 (Half-life)Calculatedhour

The data generated will allow for the calculation of key pharmacokinetic parameters, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of endogenous 5-Methyluridine and the influence of the administered drug.

Signaling and Metabolic Pathways

5-Methyluridine is involved in the pyrimidine (B1678525) salvage pathway. Understanding this pathway is crucial for interpreting pharmacokinetic data.

Metabolic Pathway of 5-Methyluridine:

G cluster_0 Pyrimidine Salvage Pathway A 5-Methyluridine B Thymidine (B127349) Kinase C 5-Methyluridine Monophosphate A->C Phosphorylation D Thymidine Phosphorylase E Thymine A->E Phosphorolysis B->C F Further Metabolism / DNA Synthesis C->F D->E E->F

Caption: Simplified metabolic pathway of 5-Methyluridine.

This pathway illustrates that 5-Methyluridine can be either phosphorylated by thymidine kinase to enter the nucleotide pool for DNA synthesis or catabolized by thymidine phosphorylase to thymine. Drugs that inhibit these enzymes could significantly alter the pharmacokinetics of 5-Methyluridine.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of endogenous 5-Methyluridine in pharmacokinetic studies. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a robust and reliable method for elucidating the ADME properties of this important endogenous nucleoside and for assessing the impact of new chemical entities on its metabolism. The protocols and information provided herein serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.

References

Application Note & Protocol: Simultaneous Analysis of Nucleosides in Biological Matrices using a Validated LC-MS/MS Method with 5-Methyluridine-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of various nucleosides in biological samples, such as plasma and urine. The methodology employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, 5-Methyluridine-d4, to ensure accuracy and precision. The chromatographic separation is achieved using reversed-phase liquid chromatography, and detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Nucleosides, the fundamental building blocks of DNA and RNA, play a critical role in numerous cellular processes.[1] Their concentrations in biological fluids can serve as important biomarkers for various physiological and pathological states, including cancer and viral infections.[2][3] Consequently, the accurate and simultaneous quantification of multiple nucleosides is of significant interest in biomedical research and clinical diagnostics. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[4][5]

This protocol describes a validated LC-MS/MS method for the simultaneous analysis of several key nucleosides, incorporating this compound as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

Experimental Workflow

LC-MS/MS Workflow for Nucleoside Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma/Urine) is_addition Add this compound (Internal Standard) sample->is_addition Spike precipitation Protein Precipitation (e.g., with Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitution Reconstitution in Mobile Phase dry_down->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Nucleosides calibration_curve->quantification

Caption: Experimental workflow for nucleoside analysis.

Experimental Protocols

Materials and Reagents
  • Nucleoside standards (e.g., Adenosine, Guanosine, Cytidine, Uridine, Thymidine, Inosine, etc.)

  • This compound (Internal Standard, IS)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade formic acid

  • HPLC grade methanol

  • Control biological matrix (e.g., human plasma, urine)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1100 series or equivalent)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

Sample Preparation
  • Thaw biological samples (plasma or urine) on ice.

  • To 100 µL of sample, add 10 µL of the internal standard working solution (this compound in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid, 2% acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 0-2 min: 2% B; 2-8 min: 2-30% B; 8-8.1 min: 30-95% B; 8.1-10 min: 95% B; 10.1-12 min: 2% B

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 4.0 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following table provides examples of MRM transitions for common nucleosides and the internal standard. These transitions are based on the characteristic loss of the ribose or deoxyribose moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adenosine268.1136.115
Guanosine284.1152.115
Cytidine244.1112.120
Uridine245.1113.120
Thymidine243.1127.115
Inosine269.1137.115
This compound (IS) 263.1 117.1 20

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).

Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Adenosine1 - 1000> 0.99
Guanosine1 - 1000> 0.99
Cytidine1 - 1000> 0.99
Uridine1 - 1000> 0.99
Thymidine1 - 1000> 0.99
Inosine1 - 1000> 0.99

Precision, Accuracy, and LOQ

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)LOQ (ng/mL)
Adenosine< 10< 1290 - 1101
Guanosine< 10< 1290 - 1101
Cytidine< 10< 1290 - 1101
Uridine< 10< 1290 - 1101
Thymidine< 10< 1290 - 1101
Inosine< 10< 1290 - 1101

Signaling Pathway and Logical Relationships

Logical Relationship of the Analytical Method cluster_input Input cluster_process Analytical Process cluster_output Output cluster_calculation Calculation biological_matrix Biological Matrix (Plasma, Urine) sample_prep Sample Preparation (Extraction) biological_matrix->sample_prep internal_standard This compound (Known Concentration) internal_standard->sample_prep lc_ms_analysis LC-MS/MS Analysis (MRM) sample_prep->lc_ms_analysis analyte_response Analyte Peak Area lc_ms_analysis->analyte_response is_response Internal Standard Peak Area lc_ms_analysis->is_response response_ratio Peak Area Ratio (Analyte/IS) analyte_response->response_ratio is_response->response_ratio calibration_curve Calibration Curve response_ratio->calibration_curve final_concentration Analyte Concentration calibration_curve->final_concentration

Caption: Logical relationship of the analytical method.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of multiple nucleosides in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method can be readily implemented in research and clinical laboratories for biomarker discovery and pharmacokinetic studies.

References

Application Notes and Protocols: 5-Methyluridine-d4 for Clinical and Diagnostic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyluridine (m5U) is a modified nucleoside found in various RNA species and has been implicated in a range of biological processes, including RNA stability and translation. Its accurate quantification in biological matrices is crucial for understanding its physiological and pathological roles. 5-Methyluridine-d4 (d4-m5U) is a stable isotope-labeled analog of 5-Methyluridine, containing four deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative MS-based bioanalysis as it effectively corrects for variability in sample preparation, chromatographic separation, and mass spectrometric ionization, thus ensuring high accuracy and precision.[1]

These application notes provide detailed protocols for the use of this compound as an internal standard for the accurate and precise quantification of 5-Methyluridine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard, e.g., this compound) to the sample at the earliest stage of sample preparation. The internal standard is chemically identical to the analyte of interest (5-Methyluridine) but has a different mass due to the isotopic label.[1] Because the internal standard and the analyte behave identically during sample extraction, chromatography, and ionization, the ratio of the analyte signal to the internal standard signal in the mass spectrometer is directly proportional to the concentration of the analyte in the original sample. This method effectively mitigates matrix effects and other sources of analytical variability.

Applications in Clinical and Diagnostic Research

The primary application of this compound is as an internal standard for the accurate quantification of 5-Methyluridine in various biological matrices, such as plasma, urine, and cell or tissue extracts. This enables several key research applications:

  • Pharmacokinetic (PK) Studies: In the development of drugs that are metabolized to 5-Methyluridine, d4-m5U can be used to precisely measure the concentration of the metabolite over time, providing critical data for PK modeling.

  • Therapeutic Drug Monitoring (TDM): For therapeutic agents that are converted to 5-Methyluridine, monitoring its levels using d4-m5U as an internal standard can help in optimizing dosing regimens to ensure efficacy and minimize toxicity.[1]

  • Biomarker Discovery and Validation: Altered levels of 5-Methyluridine may be associated with certain diseases. The use of d4-m5U allows for the reliable quantification of m5U as a potential biomarker.

  • Nucleic Acid Research: Investigating the turnover and modification of RNA by tracing the fate of labeled nucleosides.

Data Presentation

The following tables provide examples of the quantitative data that can be generated using the described protocols.

Table 1: LC-MS/MS Parameters for 5-Methyluridine and this compound

Parameter5-Methyluridine (Analyte)This compound (Internal Standard)
Precursor Ion (m/z)259.1263.1
Product Ion (m/z)127.1131.1
Collision Energy (eV)1515
Dwell Time (ms)100100

Note: These values are illustrative and should be optimized for the specific mass spectrometer being used.

Table 2: Calibration Curve for 5-Methyluridine Quantification

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
5075,80049,9001.519
100152,50050,3003.032
500760,10050,00015.202
10001,515,00049,80030.422

This table demonstrates a typical linear relationship between the concentration of 5-Methyluridine and the ratio of its peak area to that of the internal standard.

Experimental Protocols

Protocol 1: Quantification of 5-Methyluridine in Human Plasma

This protocol describes the steps for extracting 5-Methyluridine from human plasma and quantifying it using LC-MS/MS with this compound as an internal standard.

Materials:

  • Human plasma samples

  • 5-Methyluridine analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Procedure:

  • Preparation of Standards and Internal Standard Working Solution:

    • Prepare a stock solution of 5-Methyluridine (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a working solution of this compound (100 ng/mL) in 50:50 (v/v) methanol:water.

  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

    • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an LC-MS vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 40°C

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Analysis Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the MRM transitions specified in Table 1.

  • Data Analysis:

    • Integrate the peak areas for both 5-Methyluridine and this compound.

    • Calculate the area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.

    • Construct a calibration curve by plotting the area ratio against the concentration of the calibration standards.

    • Determine the concentration of 5-Methyluridine in the unknown samples by interpolating their area ratios from the calibration curve.

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound Internal Standard (10 µL) plasma->add_is ppt Protein Precipitation (300 µL Acetonitrile) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute lc_ms_vial Transfer to LC-MS Vial reconstitute->lc_ms_vial lc_separation LC Separation (C18 Column) lc_ms_vial->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Area Ratio (Analyte / IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Workflow for the quantification of 5-Methyluridine in plasma.

G cluster_ms Mass Spectrometer Analyte 5-Methyluridine (Analyte) MW: 258.23 g/mol Precursor Ion (m/z) Product Ion (m/z) 259.1 127.1 Quad1 Q1 (Precursor Selection) Analyte->Quad1 IS This compound (Internal Standard) MW: 262.25 g/mol Precursor Ion (m/z) Product Ion (m/z) 263.1 131.1 IS->Quad1 Quad2 Q2 (Collision Cell) Quad1->Quad2 Quad3 Q3 (Product Ion Scan) Quad2->Quad3

References

Application Notes and Protocols for Metabolic Labeling with 5-Methyluridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique to study RNA synthesis, turnover, and localization.[1][2] 5-Methyluridine (B1664183) (m5U) is a naturally occurring modified nucleoside found in various RNA species, and its role in RNA metabolism and function is an active area of research.[3][4] The use of a stable isotope-labeled version, 5-Methyluridine-d4 (d4-m5U), provides a valuable tool for tracing and quantifying newly synthesized RNA without the use of radioactivity. This heavy-labeled m5U is incorporated into RNA during transcription and can be detected and quantified by mass spectrometry, allowing for the analysis of RNA dynamics.

These application notes provide a detailed protocol for the metabolic labeling of cellular RNA using this compound and subsequent analysis. The methodologies are intended to serve as a starting point for researchers and may require optimization based on the specific cell type and experimental goals.

Principle of the Method

Cells are cultured in the presence of this compound, a non-radioactive, stable isotope-labeled analog of the natural nucleoside 5-methyluridine. This labeled precursor is taken up by the cells and incorporated into newly transcribed RNA molecules. The deuterium-labeled RNA can then be distinguished from the pre-existing, unlabeled RNA population by its increased mass. This mass difference allows for the specific detection and quantification of newly synthesized RNA using highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Applications

  • Quantification of RNA Synthesis Rates: Determine the rate of new RNA transcription under different experimental conditions.

  • RNA Turnover and Stability Studies: By combining pulse-chase experiments with d4-m5U labeling, the degradation rates of specific RNA molecules can be measured.

  • Drug Discovery and Development: Assess the effect of therapeutic compounds on RNA metabolism and gene expression.[5]

  • Understanding Disease Mechanisms: Investigate alterations in RNA dynamics in various disease models.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Labeling

ParameterRecommended RangeNotes
Cell Type Mammalian cell lines (e.g., HEK293T, HeLa)Optimization is crucial for different cell lines.
Seeding Density 3.5 x 10^6 cells in a 10 cm dishAim for 70-80% confluency at the time of labeling.
This compound Concentration 100 µM - 500 µMStart with a lower concentration and increase if needed.
Labeling Time 1 - 24 hoursShort pulses (1-4 hours) are suitable for measuring synthesis rates, while longer incubations can be used for turnover studies.
Control Unlabeled 5-Methyluridine or vehicle (e.g., DMSO)Essential for establishing baseline and assessing potential toxicity.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound

Materials:

  • Adherent mammalian cells (e.g., HEK293T)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or water)

  • Phosphate-buffered saline (PBS), RNase-free

  • TRIzol reagent or other RNA extraction kit

  • General cell culture and molecular biology laboratory equipment

Procedure:

  • Cell Seeding: Seed cells in a 10 cm petri dish at a density that will result in 70-80% confluency on the day of the experiment. For HEK293T cells, this is approximately 3.5 x 10^6 cells per dish.

  • Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by adding the desired concentration of this compound to the pre-warmed complete culture medium. A starting concentration of 200 µM is recommended.

  • Labeling: Aspirate the old medium from the cells and gently wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • RNA Extraction: Lyse the cells directly on the plate by adding 1 mL of TRIzol reagent and scraping the cells. Proceed with total RNA extraction according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a Bioanalyzer.

Protocol 2: Analysis of d4-m5U Labeled RNA by LC-MS/MS

Materials:

  • d4-m5U labeled total RNA

  • RNase/DNase-free water

  • Enzymes for RNA digestion (e.g., Nuclease P1, Alkaline Phosphatase)

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap)

  • C18 reverse-phase column

Procedure:

  • RNA Digestion: Digest the total RNA to individual nucleosides. A typical procedure involves incubating 1-5 µg of RNA with Nuclease P1, followed by dephosphorylation with Alkaline Phosphatase.

  • Sample Preparation: After digestion, the sample is typically filtered or subjected to solid-phase extraction to remove proteins and other contaminants.

  • LC-MS/MS Analysis: Inject the prepared nucleoside mixture into the LC-MS/MS system.

    • Chromatographic Separation: Separate the nucleosides on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode and use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the unlabeled (m5U) and labeled (d4-m5U) nucleosides. The specific mass transitions to monitor will depend on the instrument and fragmentation pattern of the analytes.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_processing RNA Processing cluster_analysis Analysis cell_seeding Seed Cells labeling Add this compound cell_seeding->labeling incubation Incubate labeling->incubation harvest Harvest Cells incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction rna_qc RNA QC & Quantification rna_extraction->rna_qc digestion RNA Digestion to Nucleosides rna_qc->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for metabolic labeling and analysis.

signaling_pathway d4m5U_ext This compound (extracellular) d4m5U_int This compound (intracellular) d4m5U_ext->d4m5U_int Nucleoside Transporter d4m5UMP d4-m5UMP d4m5U_int->d4m5UMP Uridine-Cytidine Kinase d4m5UDP d4-m5UDP d4m5UMP->d4m5UDP UMP-CMP Kinase d4m5UTP d4-m5UTP d4m5UDP->d4m5UTP Nucleoside Diphosphate Kinase nascent_rna Nascent RNA d4m5UTP->nascent_rna RNA Polymerase

Caption: Incorporation pathway of this compound into RNA.

logical_relationship cluster_concept Principle of Stable Isotope Labeling cluster_outcome Quantification unlabeled Unlabeled RNA (Natural Abundance Isotopes) mass_spec Mass Spectrometer unlabeled->mass_spec Lower Mass labeled Labeled RNA (Incorporated this compound) labeled->mass_spec Higher Mass (M+4) ratio Ratio of Labeled to Unlabeled RNA mass_spec->ratio Determines

Caption: Principle of stable isotope labeling for RNA analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 5-Methyluridine-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of 5-Methyluridine-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for your purpose is this compound.[1] These components can include salts, proteins, lipids, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.

Q2: Isn't using a stable isotope-labeled internal standard (SIL-IS) like this compound supposed to compensate for matrix effects?

A2: Yes, using a SIL-IS is a widely recognized and highly effective strategy to compensate for matrix effects. The underlying principle is that the SIL-IS (this compound) is chemically and physically almost identical to the analyte (endogenous 5-Methyluridine) and will therefore experience similar matrix effects. By calculating the ratio of the analyte response to the IS response, these effects can be normalized. However, this compensation is only effective if the analyte and the IS co-elute perfectly. Differences in retention time, even slight ones, can lead to differential ion suppression or enhancement, compromising the accuracy of the results.

Q3: How can I determine if my this compound quantification is affected by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects. The two most common qualitative and quantitative approaches are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. Any dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike Analysis: This is a quantitative assessment. You compare the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure. The ratio of these responses provides a quantitative measure of the matrix effect.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the quantification of this compound.

Problem Potential Cause Recommended Solution(s)
Poor reproducibility of results between samples. Variable matrix effects between different sample lots or individuals.- Implement a more rigorous sample cleanup procedure (e.g., Solid Phase Extraction). - Evaluate different lots of blank matrix during method development. - Ensure the SIL-IS (this compound) concentration is appropriate and that it co-elutes with the analyte.
Analyte signal is suppressed, leading to poor sensitivity. Co-elution of interfering compounds from the biological matrix (e.g., phospholipids (B1166683) in plasma).- Optimize chromatographic conditions to separate this compound from the interfering peaks. - Employ a sample preparation technique specifically designed to remove the interfering class of compounds (e.g., phospholipid removal plates). - Dilute the sample, if sensitivity allows, to reduce the concentration of matrix components.
Inconsistent analyte-to-internal standard area ratios. The analyte and this compound are not experiencing the same degree of matrix effect due to slight chromatographic separation (isotopic effect).- Adjust the chromatographic method (e.g., gradient, column chemistry) to ensure co-elution. - Evaluate the matrix effect across the entire peak width for both analyte and IS.
Ion enhancement is observed, leading to artificially high results. Co-eluting matrix components are enhancing the ionization efficiency of this compound.- Improve chromatographic separation to isolate the analyte from the enhancing compounds. - Use a more selective sample preparation method to remove the specific interferences.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantification of matrix effects by comparing the response of an analyte in a clean solvent to its response in an extracted matrix.

  • Prepare a Standard Solution (A): Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of your calibration curve).

  • Prepare a Post-Extraction Spiked Sample (B): a. Process a blank matrix sample (e.g., plasma, urine) using your established extraction procedure. b. After the final extraction step and just before analysis, spike the extracted matrix with the same final concentration of this compound as in Solution A.

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for this compound.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Protocol 2: Solid Phase Extraction (SPE) for Matrix Cleanup

SPE is a highly effective technique for removing interfering matrix components prior to LC-MS/MS analysis.

  • Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by water or an appropriate buffer.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove salts and other polar interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound Quantification in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reproducibility (%CV, n=6)
Protein Precipitation (PPT)95 ± 565 ± 12 (Suppression)14.2
Liquid-Liquid Extraction (LLE)88 ± 785 ± 8 (Suppression)9.5
Solid Phase Extraction (SPE)92 ± 498 ± 5 (Minimal Effect)4.8

Data is representative and for illustrative purposes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation start->ppt Acetonitrile lle Liquid-Liquid Extraction start->lle Organic Solvent spe Solid Phase Extraction start->spe Load onto Cartridge lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Inaccurate Quantification of this compound check_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_me me_present Matrix Effect Detected? check_me->me_present no_me Investigate Other Issues (e.g., standard stability, instrument performance) me_present->no_me No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) me_present->improve_cleanup Yes optimize_chrom Optimize Chromatography (Improve separation from interferences) dilute Dilute Sample optimize_chrom->dilute improve_cleanup->optimize_chrom reassess Re-assess Matrix Effect dilute->reassess pass Method Acceptable reassess->pass Acceptable fail Further Optimization Needed reassess->fail Not Acceptable fail->improve_cleanup

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: 5-Methyluridine-d4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 5-Methyluridine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance signal intensity.

Troubleshooting Guide: Low Signal Intensity of this compound

Low signal intensity is a common challenge in mass spectrometry that can hinder accurate quantification and identification of this compound.[1] This guide provides a systematic approach to diagnosing and resolving this issue.

Question: I am observing a weak or non-existent signal for this compound. What are the potential causes and how can I troubleshoot this?

Answer: A weak signal for this compound can originate from several factors, including suboptimal instrument settings, sample preparation issues, or matrix effects.[1][2] Follow these steps to systematically troubleshoot the problem:

Step 1: Verify Mass Spectrometer Parameters

Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[1][3] The choice of ionization technique and its parameters are critical for maximizing signal intensity. For this compound, positive electrospray ionization (ESI) is a common choice.

Troubleshooting Workflow for Low Signal Intensity

LowSignalTroubleshooting start Low Signal for this compound ms_params Step 1: Verify MS Parameters - Tuning & Calibration - Ion Source Optimization (ESI+) start->ms_params sample_prep Step 2: Evaluate Sample Preparation - Check Concentration - Assess Extraction Efficiency - Minimize Contaminants ms_params->sample_prep Parameters Verified chromatography Step 3: Optimize Chromatography - Mobile Phase Composition - Column Performance - Gradient Optimization sample_prep->chromatography Sample Prep Optimized matrix_effects Step 4: Assess Matrix Effects - Post-Column Infusion - Stable Isotope Labeled IS chromatography->matrix_effects Chromatography Optimized solution Improved Signal Intensity matrix_effects->solution Matrix Effects Mitigated

Caption: A stepwise workflow for troubleshooting low signal intensity.

Step 2: Evaluate Sample Preparation

  • Sample Concentration: Ensure your sample is appropriately concentrated. If the concentration of this compound is too low, it may be below the instrument's detection limit. Conversely, an overly concentrated sample can lead to ion suppression.

  • Extraction Efficiency: Inefficient extraction from the sample matrix will result in low recovery of your analyte. Consider optimizing your extraction protocol. Techniques like solid-phase extraction (SPE) can be effective for cleaning up samples and concentrating the analyte.

Step 3: Optimize Liquid Chromatography (LC) Conditions

The mobile phase composition plays a crucial role in ionization efficiency.

  • Mobile Phase Additives: For ESI in positive mode, acidic additives like formic acid are often used to promote protonation.

  • Organic Content: A higher percentage of organic solvent in the mobile phase at the point of elution can enhance desolvation efficiency and improve signal intensity.

  • Column Choice: The choice of LC column can impact peak shape and separation from interfering matrix components. A well-maintained column is essential for good chromatographic performance.

Step 4: Investigate and Mitigate Matrix Effects

Matrix effects, caused by co-eluting compounds from the sample matrix, can significantly suppress the ionization of this compound.

  • Post-Column Infusion: To determine if ion suppression is occurring at the retention time of your analyte, a post-column infusion experiment can be performed. A dip in the baseline signal of a continuously infused this compound standard upon injection of a blank matrix extract indicates ion suppression.

  • Stable Isotope Labeled Internal Standard: The use of a stable isotope-labeled internal standard is a highly effective way to compensate for matrix effects. Since this compound is already a deuterated standard, it can serve this purpose if a non-labeled 5-Methyluridine is the analyte of interest. When quantifying this compound itself, another, heavier labeled standard would be ideal.

Frequently Asked Questions (FAQs)

Q1: What are the optimal ESI source parameters for this compound?

A1: Optimal ESI source parameters can vary between instruments. However, a systematic optimization approach, often referred to as tuning, is recommended. This involves adjusting parameters one at a time to maximize the signal for your specific analyte.

Table 1: Example ESI Source Parameters for Optimization

ParameterTypical Starting Range (Positive Mode)Rationale for Optimization
Capillary Voltage3 - 5 kVToo low results in poor ionization; too high can cause fragmentation.
Nebulizer Gas Pressure30 - 80 psiControls the formation of fine droplets for efficient desolvation.
Drying Gas Flow Rate20 - 60 L/minAids in solvent evaporation from the droplets.
Drying Gas Temperature100 - 350 °CHigher temperatures can improve desolvation, but excessive heat may degrade the analyte.
Cone Voltage10 - 60 VHelps to desolvate ions and can be optimized to minimize fragmentation.

Experimental Protocol: ESI Source Optimization

  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate.

  • Set initial ESI source parameters based on typical values for similar molecules.

  • Vary one parameter at a time (e.g., capillary voltage) while keeping others constant, and monitor the signal intensity of the parent ion for this compound.

  • Record the parameter setting that yields the maximum signal intensity.

  • Repeat this process for all other relevant source parameters.

  • Finally, confirm the optimized parameters by injecting a sample onto the LC-MS/MS system.

Q2: I am observing adduct ions for this compound. How do they affect my signal and how can I control them?

A2: Adduct ions, such as sodium ([M+Na]+) and potassium ([M+K]+) adducts, are commonly observed in ESI-MS. While they can be used for identification, they can also split the signal intensity between multiple species, reducing the intensity of the desired protonated molecule ([M+H]+).

Table 2: Common Adducts of this compound (Exact Mass: 262.11)

Adduct IonCalculated m/z
[M+H]+263.1178
[M+Na]+285.1000
[M+K]+301.0739

To minimize unwanted adduct formation, use high-purity, LC-MS grade solvents and reagents. The addition of a small amount of formic acid to the mobile phase can promote the formation of the protonated molecule.

Logical Diagram for Adduct Formation

AdductFormation Analyte This compound (M) Protonated [M+H]+ Analyte->Protonated + H+ Sodium_Adduct [M+Na]+ Analyte->Sodium_Adduct + Na+ Potassium_Adduct [M+K]+ Analyte->Potassium_Adduct + K+ Proton H+ Proton->Protonated Sodium Na+ Sodium->Sodium_Adduct Potassium K+ Potassium->Potassium_Adduct

Caption: Formation of common adduct ions in mass spectrometry.

Q3: How can I perform a post-column infusion experiment to check for matrix effects?

A3: A post-column infusion experiment is a valuable tool for diagnosing ion suppression or enhancement.

Experimental Protocol: Post-Column Infusion

  • Setup:

    • Infuse a standard solution of this compound directly into the mass spectrometer using a syringe pump.

    • Connect the infusion line to a T-junction placed between the LC column outlet and the MS inlet.

    • The LC eluent will mix with the infused standard before entering the ion source.

  • Procedure:

    • Begin infusing the this compound standard and acquire data in MRM or SIM mode for its specific transition. You should observe a stable baseline signal.

    • Inject a blank matrix sample (an extract of the same matrix as your samples, but without the analyte) onto the LC system.

    • Monitor the signal of the infused standard.

  • Interpretation:

    • A significant drop in the signal at a specific retention time indicates ion suppression caused by co-eluting matrix components.

    • An increase in the signal indicates ion enhancement.

    • By knowing the retention time of this compound in your chromatographic method, you can determine if matrix effects are impacting its ionization.

By systematically addressing these common issues, you can significantly improve the signal intensity of this compound in your mass spectrometry experiments, leading to more reliable and accurate results.

References

Technical Support Center: Troubleshooting Poor Recovery of 5-Methyluridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor sample extraction recovery of 5-Methyluridine-d4. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during sample preparation.

Understanding this compound

This compound is the deuterated form of 5-Methyluridine, an endogenous methylated nucleoside.[1] It is commonly used as an internal standard for quantitative analysis by LC-MS or GC-MS.[1][2] Its high polarity is a key factor to consider during the development of an extraction method.

Table 1: Chemical Properties of this compound and its Unlabeled Analog

Property This compound 5-Methyluridine (unlabeled) Source
Molecular Formula C₁₀H₁₀D₄N₂O₆ C₁₀H₁₄N₂O₆ [3]
Molecular Weight 262.25 g/mol 258.23 g/mol [3]
Polarity (XLogP3) Not available -1.6

| Solubility | Soluble in DMSO, Dimethyl Formamide; Sparingly in Water, Methanol | Soluble in DMSO (~10 mg/ml), Dimethyl Formamide (~16 mg/ml); Sparingly soluble in PBS pH 7.2 (~5 mg/ml) | |

General Troubleshooting Workflow

Low recovery of an internal standard can stem from multiple stages of the analytical process. The first step is to systematically determine where the loss is occurring. This workflow provides a logical progression for identifying the root cause.

start Poor or Inconsistent Recovery of This compound Observed check_stability Is the Internal Standard Stable? (Investigate Isotopic Exchange/Degradation) start->check_stability check_extraction Is the Extraction Inefficient? (Systematic Fraction Analysis) start->check_extraction check_matrix Are Matrix Effects Suppressing the Signal? (Post-Extraction Spike) start->check_matrix stability_protocol Perform Stability Study (See Protocol 1) check_stability->stability_protocol How to check? extraction_protocol Analyze Load, Wash & Elution Fractions (See SPE/LLE Guides) check_extraction->extraction_protocol How to check? matrix_protocol Perform Post-Extraction Spike (See Protocol 2) check_matrix->matrix_protocol How to check? stability_yes Yes stability_protocol->stability_yes Instability Detected? stability_no No stability_protocol->stability_no Instability Detected? remediate_stability Optimize Storage/Solvents: - Use aprotic solvents - Adjust pH (2.5-3 is often most stable) - Lower temperature - Prepare fresh solutions stability_yes->remediate_stability stability_no->check_extraction Proceed to next check

Caption: High-level troubleshooting flowchart for poor internal standard recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor recovery for a polar, deuterated compound like this compound?

Poor recovery can generally be attributed to three main categories:

  • Extraction Inefficiency: Due to its high polarity, this compound may not partition effectively from an aqueous sample into a non-polar organic solvent during LLE or may not be retained properly on a non-polar SPE sorbent.

  • Isotopic Exchange: The deuterium (B1214612) atoms on the standard can exchange with hydrogen atoms from the surrounding environment (e.g., protic solvents like water or methanol), altering its mass and leading to signal loss. This is a significant concern for all deuterated standards.

  • Matrix Effects: Components in the biological matrix can interfere with the ionization of the internal standard in the mass spectrometer's source, causing signal suppression or enhancement.

Q2: Could the this compound be degrading or undergoing isotopic exchange?

Yes, this is a critical possibility. Isotopic exchange, or "back-exchange," is accelerated by protic solvents (water, methanol), non-optimal pH, and higher temperatures. A progressive decrease in the internal standard signal over time can be an indicator of this issue. To confirm this, a stability study is recommended.

Experimental Protocol 1: Deuterated Standard Stability Study

  • Preparation: Prepare two sets of solutions of this compound at a known concentration.

    • Set A: Standard dissolved in your typical sample matrix (e.g., blank plasma).

    • Set B: Standard dissolved in your final reconstitution solvent/mobile phase.

  • Analysis (T=0): Immediately after preparation, extract and analyze a T=0 sample from each set to establish a baseline peak area.

  • Incubation: Store the remaining solutions under your typical experimental conditions (e.g., room temperature on the autosampler).

  • Time-Point Analysis: Analyze samples at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Evaluation:

    • Compare the peak area of the internal standard at each time point to the T=0 sample. A significant decrease (>15-20%) suggests instability or exchange.

    • Monitor the chromatogram for the appearance of an unlabeled 5-Methyluridine peak at the same retention time, which is a direct indicator of back-exchange.

Q3: How can I differentiate between poor extraction efficiency and matrix effects?

A post-extraction spike experiment is the standard method to distinguish between these two issues. This experiment isolates the extraction step from the analytical (LC-MS) step.

Experimental Protocol 2: Post-Extraction Spike Analysis

  • Prepare Three Sample Sets:

    • Set A (Pre-Extraction Spike): Spike a blank matrix sample with this compound before performing the entire extraction procedure.

    • Set B (Post-Extraction Spike): Perform the extraction procedure on a blank matrix sample first, then spike the resulting final extract with the same amount of this compound after extraction is complete.

    • Set C (Standard in Solvent): Prepare a solution of the internal standard in a clean final elution/reconstitution solvent at the same theoretical concentration as the spiked samples.

  • Analysis: Analyze all three sets using your LC-MS/MS method.

  • Calculations:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set C) - 1] * 100

  • Interpretation:

    • Low Recovery, Minimal Matrix Effect: The problem lies within the extraction process itself (e.g., inefficient partitioning or retention).

    • High Recovery, Significant Negative Matrix Effect: The extraction is efficient, but matrix components are suppressing the MS signal.

    • Low Recovery, Significant Negative Matrix Effect: Both extraction inefficiency and matrix effects are contributing to the problem.

Extraction-Specific Troubleshooting Guides

Protein Precipitation (PPT)

PPT is a simple but often non-selective method. For polar analytes, it can lead to issues with co-precipitation or poor chromatographic performance if the supernatant is injected directly.

start Low Recovery with PPT check_solvent Is the precipitating solvent optimal? start->check_solvent check_ratio Is the solvent-to-sample ratio sufficient? start->check_ratio check_pellet Is the analyte trapped in the protein pellet? start->check_pellet solvent_sol Acetonitrile (B52724) is often preferred over methanol for better protein removal. Consider acid-assisted precipitation (e.g., TCA), but check for analyte stability. check_solvent->solvent_sol ratio_sol Increase ratio (e.g., from 2:1 to 3:1 or 4:1) of solvent to plasma to ensure complete protein precipitation. check_ratio->ratio_sol pellet_sol Re-extract the protein pellet with a small volume of a different solvent (e.g., aqueous buffer) and analyze the supernatant to check for retained analyte. check_pellet->pellet_sol

Caption: Troubleshooting logic for protein precipitation (PPT).

Optimized PPT Protocol:

  • Solvent Choice: Use cold acetonitrile as the precipitating agent, as it generally provides cleaner extracts than methanol.

  • Ratio: Add at least 3 volumes of cold acetonitrile to 1 volume of plasma/serum.

  • Mixing: Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to form a tight pellet.

  • Supernatant Handling: Carefully transfer the supernatant to a new tube. To improve compatibility with reversed-phase LC, either:

    • Evaporate the supernatant to dryness under nitrogen and reconstitute in a mobile-phase-compatible solvent (e.g., 95:5 Water:Acetonitrile).

    • Dilute the supernatant with an aqueous buffer to reduce the organic content before injection.

Liquid-Liquid Extraction (LLE)

LLE relies on the differential solubility of an analyte between two immiscible liquids. The polarity match between the solvent and the highly polar this compound is the most common failure point.

Table 2: Common LLE Solvents and Polarity

Solvent Polarity Index Comment
Hexane 0.1 Non-polar. Unsuitable for this compound.
Dichloromethane (DCM) 3.1 Moderately polar. May show poor recovery.
Ethyl Acetate 4.4 More polar. A better starting choice than DCM.

| Methyl tert-butyl ether (MTBE) | 2.5 | Common but may be insufficiently polar. |

start Low Recovery in Organic Phase (LLE) check_polarity Is the organic solvent polar enough? start->check_polarity polarity_sol Switch to a more polar, water-immiscible solvent like Ethyl Acetate or a mixture (e.g., Dichloromethane/Isopropanol). check_polarity->polarity_sol check_ph Is the aqueous phase pH optimized? ph_sol 5-Methyluridine is a weak acid. Adjusting sample pH to be 2 units below its pKa (~9.5) will keep it neutral and may improve partitioning into the organic phase. check_ph->ph_sol check_salting Have you tried 'salting out'? salting_sol Add a high concentration of salt (e.g., Sodium Sulfate (B86663), Sodium Chloride) to the aqueous phase to decrease the analyte's solubility and drive it into the organic layer. check_salting->salting_sol polarity_sol->check_ph If still low... ph_sol->check_salting If still low...

Caption: Optimization workflow for liquid-liquid extraction (LLE).

Optimized LLE Protocol (with Salting Out):

  • pH Adjustment: Adjust the sample pH to ~7.0 to ensure the molecule is in its neutral form.

  • Salting Out: Saturate the aqueous sample by adding a salt like sodium sulfate (e.g., 3-5M) and vortex until dissolved. This reduces the solubility of polar analytes in the aqueous phase.

  • Solvent Addition: Add an appropriate volume (a 7:1 organic to aqueous ratio is a good starting point) of a polar solvent like ethyl acetate.

  • Extraction: Vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer for analysis.

Solid-Phase Extraction (SPE)

SPE offers high selectivity but requires careful method development. For polar compounds, reversed-phase (e.g., C18) sorbents may not provide sufficient retention unless specific conditions are met.

start Low Recovery with SPE collect_fractions ACTION: Collect and analyze ALL fractions: Load, Wash, and Elution start->collect_fractions in_load Analyte found in LOAD fraction (Breakthrough) collect_fractions->in_load in_wash Analyte found in WASH fraction collect_fractions->in_wash not_eluted Analyte is NOT in any fraction (Stuck on Sorbent) collect_fractions->not_eluted load_cause Cause: Poor retention. - Sorbent is too non-polar (e.g., C18). - Sample loading solvent is too strong. - Incorrect sample pH. in_load->load_cause Diagnosis wash_cause Cause: Premature elution. - Wash solvent is too strong. in_wash->wash_cause Diagnosis elute_cause Cause: Incomplete elution. - Elution solvent is too weak. not_eluted->elute_cause Diagnosis

References

optimizing chromatographic separation for 5-Methyluridine-d4 and its unlabeled form

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation and quantification of 5-Methyluridine and its deuterated internal standard, 5-Methyluridine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating 5-Methyluridine and its deuterated form?

A1: The two most prevalent HPLC methods for the analysis of nucleosides like 5-Methyluridine are Reversed-Phase (RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).[1] RP-HPLC separates molecules based on their hydrophobicity, while HILIC is suitable for highly polar compounds and separates them based on their partitioning between a polar stationary phase and a less polar mobile phase.[1][2] The choice between them depends on the sample matrix, desired retention times, and potential interferences.

Q2: Should I expect 5-Methyluridine and this compound to co-elute or separate chromatographically?

A2: Ideally, for isotope dilution mass spectrometry, the deuterated internal standard should co-elute with the unlabeled analyte to ensure they experience the same matrix effects.[3] However, a phenomenon known as the "isotope effect" can cause slight differences in retention times. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4] The degree of separation depends on the level of deuteration, the chromatography conditions, and the column used.

Q3: Why is my this compound signal intensity much lower than the unlabeled 5-Methyluridine, even at equivalent concentrations?

A3: Several factors could contribute to this. First, ensure the isotopic purity of your this compound standard is high (ideally ≥98%), as the presence of unlabeled analyte in the standard can lead to inaccurate quantification. Low isotopic purity can result in an overestimation of the analyte concentration. Also, check for potential H/D (hydrogen/deuterium) exchange, where deuterium (B1214612) atoms are replaced by hydrogen from the solvent, especially if the deuterium labels are on exchangeable sites like -OH or -NH groups. This can be influenced by mobile phase pH and ion source temperature.

Q4: Can I use the same MS/MS transition for both 5-Methyluridine and this compound?

A4: No, you must use different parent and product ion m/z values for the analyte and the internal standard. The mass difference due to deuterium labeling allows the mass spectrometer to distinguish between the two compounds. You will need to determine the optimal precursor and product ions for both 5-Methyluridine and this compound. For example, for 5-Methyluridine (m/z 259.1), a common transition is to its nucleobase product ion (m/z 127). For this compound, the precursor ion will be heavier, and a corresponding heavier product ion should be monitored.

Q5: What are the key parameters to optimize for method development?

A5: For chromatographic separation, focus on the mobile phase composition (organic solvent percentage, buffer type, and pH), column chemistry (C18, Phenyl-Hexyl, HILIC), and column temperature. For mass spectrometry, optimize the ion source parameters (e.g., ion-spray voltage, source temperature), collision energy, and select specific and sensitive MRM transitions.

Experimental Protocols

Representative Reversed-Phase (RP) HPLC-MS/MS Method

This protocol is a representative method and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 column (e.g., Waters Atlantis T3, 2.1 mm x 150 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution: A shallow gradient is often recommended to manage the separation of the analyte and its deuterated standard.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).

Representative Hydrophilic Interaction Liquid Chromatography (HILIC) - MS/MS Method

This protocol is an alternative for separating these polar compounds and may provide different selectivity compared to RP-HPLC.

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 mm x 150 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

  • Flow Rate: 0.1 mL/min.

  • Column Temperature: 36 °C.

  • Injection Volume: 1-5 µL.

  • Gradient Elution: Start with a high percentage of organic solvent and gradually increase the aqueous portion.

  • MS Detection: ESI in positive ion mode with MRM.

Data Presentation

Table 1: Example Gradient Elution Programs

Method Time (min) % Mobile Phase B Curve
Reversed-Phase 0.05Initial
1.05Linear
8.060Linear
8.195Linear
10.095Hold
10.15Linear
12.05Hold
HILIC 0.00Initial
5.00Linear
30.050Linear
30.10Linear
35.00Hold

Table 2: Example LC-MS/MS Parameters for 5-Methyluridine and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
5-Methyluridine259.1127.11510
This compound263.1131.11510

Note: The exact m/z values for this compound will depend on the position and number of deuterium labels. The values above assume four deuterium atoms on the methyl group and subsequent fragmentation. These parameters must be empirically optimized.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing or fronting)

  • Possible Cause:

    • Secondary interactions: The analyte may be interacting with active sites on the column packing material.

    • Column overload: Injecting too much sample can lead to peak distortion.

    • Inappropriate mobile phase pH: The pH can affect the ionization state of the analyte.

    • Sample solvent mismatch: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.

  • Solution:

    • Try a different column chemistry or add a mobile phase modifier (e.g., a small amount of a competing base).

    • Reduce the injection volume or sample concentration.

    • Adjust the mobile phase pH. For RP-HPLC, a lower pH (e.g., with 0.1% formic acid) is common for nucleosides.

    • Dissolve the sample in the initial mobile phase conditions.

Issue 2: Analyte and internal standard are completely separated

  • Possible Cause:

    • Significant isotope effect: The chromatographic conditions are resolving the small difference between the labeled and unlabeled compound.

    • High-resolution column: A highly efficient column may be separating the two compounds.

  • Solution:

    • Use a shallower gradient to broaden the peaks and encourage co-elution.

    • Slightly modify the mobile phase composition (e.g., change the organic solvent or its percentage).

    • Consider using a column with slightly lower resolution if complete co-elution is critical.

Issue 3: Unstable retention times

  • Possible Cause:

    • Column not equilibrated: Insufficient time for the column to stabilize with the initial mobile phase conditions between injections.

    • Leaks in the system: A leak can cause fluctuations in pressure and flow rate.

    • Mobile phase composition changing: Improperly mixed mobile phase or evaporation of the organic component.

    • Temperature fluctuations: Inconsistent column temperature.

  • Solution:

    • Increase the equilibration time between runs.

    • Check all fittings for leaks.

    • Prepare fresh mobile phase daily and keep solvent bottles capped.

    • Use a column oven to maintain a constant temperature.

Issue 4: Signal suppression or enhancement (Matrix Effects)

  • Possible Cause:

    • Co-eluting compounds from the sample matrix are interfering with the ionization of the analyte and internal standard in the MS source.

  • Solution:

    • Improve sample preparation to remove interfering matrix components.

    • Adjust the chromatography to separate the analyte from the interfering compounds.

    • Ensure the deuterated internal standard co-elutes as closely as possible with the analyte to compensate for these effects.

    • If co-elution is not perfect, be aware that differential matrix effects can occur.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation / SPE Spike->Extract FinalSample Final Sample for Injection Extract->FinalSample HPLC HPLC System (RP or HILIC) FinalSample->HPLC MS Mass Spectrometer (ESI-MS/MS) HPLC->MS Data Data Acquisition (MRM Mode) MS->Data Integrate Peak Integration Data->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify

Caption: A typical experimental workflow for the quantification of 5-Methyluridine.

Troubleshooting_Tree Problem Chromatographic Issue? PeakShape Poor Peak Shape? Problem->PeakShape Yes RetentionTime Unstable Retention Time? Problem->RetentionTime No PeakShape->RetentionTime No Sol_PeakShape Adjust Sample Solvent Check for Overload Optimize Mobile Phase PeakShape->Sol_PeakShape Yes Resolution Poor Resolution? RetentionTime->Resolution No Sol_RetentionTime Increase Equilibration Time Check for Leaks Use Column Oven RetentionTime->Sol_RetentionTime Yes Sol_Resolution Optimize Gradient Change Column Adjust Mobile Phase pH Resolution->Sol_Resolution Yes

Caption: A decision tree for troubleshooting common chromatographic issues.

Logical_Relationships cluster_params Key Parameters cluster_outcomes Performance Outcomes MobilePhase Mobile Phase (Organic %, pH, Buffer) Retention Retention Time MobilePhase->Retention Resolution Resolution (Analyte vs. IS) MobilePhase->Resolution PeakShape Peak Shape MobilePhase->PeakShape Column Stationary Phase (C18, HILIC) Column->Retention Column->Resolution Temperature Column Temperature Temperature->Retention Temperature->Resolution Sensitivity Sensitivity Resolution->Sensitivity

Caption: Logical relationships between key parameters and performance outcomes.

References

addressing isotopic interference in 5-Methyluridine-d4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to isotopic interference in experiments utilizing 5-Methyluridine-d4 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, or cross-contribution, occurs when the mass spectrometer signal of the unlabeled analyte (5-Methyluridine) overlaps with the signal of its deuterated internal standard, this compound.[1][2] This happens because naturally occurring heavy isotopes (primarily ¹³C) in the unlabeled 5-Methyluridine can result in a molecule with a mass-to-charge ratio (m/z) that is identical or nearly identical to the d4-labeled standard. This overlap can lead to inaccuracies in quantification.[1]

Q2: What are the primary causes of isotopic interference with this compound?

A2: There are two main sources of this interference:

  • Natural Isotopic Abundance: The unlabeled 5-Methyluridine has a natural distribution of heavier isotopes. Its "M+4" isotopologue (a molecule containing, for example, four ¹³C atoms or other combinations of heavy isotopes) can have the same nominal mass as the primary isotopologue of this compound, causing a direct overlap in their mass spectrometry signals.[2][3]

  • Impurity in the Internal Standard: The this compound standard itself may contain a small percentage of the unlabeled analyte or lesser-deuterated variants (d1, d2, d3) as an impurity from its synthesis.

Q3: What are the consequences of unaddressed isotopic interference?

A3: If not properly addressed, isotopic interference can lead to significant analytical problems, including:

  • Non-linear calibration curves , particularly at the higher end of the concentration range.

  • Inaccurate quantification of the analyte.

  • A negative bias in high-concentration quality control (QC) samples, where the calculated concentration is consistently lower than the true value. This occurs because the analyte's contribution artificially inflates the internal standard's signal, which reduces the calculated analyte/IS ratio.

Q4: How can I distinguish between isotopic interference and matrix effects?

A4: Isotopic interference is a mass-based overlap between the analyte and the internal standard, which is typically consistent across all samples regardless of their biological matrix. In contrast, matrix effects are caused by other components in the sample that co-elute with the analyte and suppress or enhance its ionization. You can evaluate matrix effects by performing a post-extraction spike experiment, where you compare the analyte's signal in a spiked, extracted blank matrix to its signal in a clean solvent. Isotopic interference is assessed by analyzing the analyte and internal standard separately, as detailed in the protocols below.

Troubleshooting Guides

Problem 1: My calibration curve is non-linear, showing a downward curve at higher concentrations.

  • Question: Could this be caused by isotopic interference?

  • Answer: Yes, this is a classic symptom of isotopic cross-contribution from the high-concentration analyte to the internal standard. The analyte's M+4 signal adds to the internal standard's signal, making the internal standard appear more abundant than it is. This artificially deflates the analyte-to-internal standard ratio, leading to a negative bias and a curve that loses linearity.

  • Troubleshooting Steps:

    • Prepare a sample containing only the unlabeled analyte at its Upper Limit of Quantification (ULOQ).

    • Analyze this sample using your LC-MS/MS method, but monitor the mass transition for the this compound internal standard.

    • If you detect a significant peak at the expected retention time in the internal standard's channel, it confirms interference from the analyte.

Problem 2: I see a signal for unlabeled 5-Methyluridine when I inject a sample containing only the this compound standard.

  • Question: Does this mean my internal standard is contaminated?

  • Answer: This observation strongly suggests that your this compound internal standard contains some amount of the unlabeled analyte as an isotopic impurity.

  • Troubleshooting Steps:

    • Review the Certificate of Analysis (CoA) for your this compound standard to check its specified isotopic purity.

    • Prepare a sample of the internal standard in a clean solvent at the working concentration.

    • Analyze this sample while monitoring the mass transition for the unlabeled 5-Methyluridine.

    • If confirmed, you may need to apply a mathematical correction to your data or source a standard with higher isotopic purity.

Problem 3: My high-concentration QC samples are consistently biased low (>15%).

  • Question: Why would my high QC samples be biased low?

  • Answer: A negative bias at high concentrations is another key indicator of isotopic interference from the analyte to the internal standard. The additional signal from the analyte inflates the internal standard's response. When the peak area of the analyte is divided by this artificially high internal standard area, the resulting ratio is smaller, leading to a calculated concentration that is lower than the actual value.

  • Troubleshooting Steps:

    • Follow the troubleshooting steps outlined in Problem 1 to confirm the presence and magnitude of the interference.

    • If interference is confirmed, consider the following mitigation strategies:

      • Chromatographic Separation: If possible, improve the chromatographic resolution to separate the analyte from any interfering species.

      • Alternative Transition: Select an alternative, less abundant precursor or product ion for the internal standard that is not subject to interference.

      • Mathematical Correction: Apply a correction algorithm to subtract the contribution of the analyte signal from the measured internal standard signal.

Quantitative Data Summary

Table 1: Representative Mass Transitions for LC-MS/MS Analysis

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Notes
5-Methyluridine ~259.1 ~127.1 The product ion corresponds to the 5-methyluracil base fragment.

| this compound | ~263.1 | ~127.1 | Assumes deuterium (B1214612) labels are on the ribose moiety, leaving the base fragment unchanged. |

Table 2: Natural Isotopic Abundance of Common Elements

Element Isotope Natural Abundance (%)
Carbon ¹³C 1.07
Hydrogen ²H (D) 0.015
Nitrogen ¹⁵N 0.37
Oxygen ¹⁷O 0.038

| Oxygen | ¹⁸O | 0.205 |

Experimental Protocols

Protocol 1: Experimental Assessment of Isotopic Cross-Contribution

This protocol is designed to experimentally determine the extent of interference between the analyte and the internal standard.

  • Prepare Solutions:

    • Blank Matrix: Prepare an extracted blank sample (e.g., plasma, cell lysate) with no analyte or internal standard.

    • IS-Only Sample: Spike the blank matrix with this compound at its final working concentration.

    • ULOQ-Only Sample: Spike the blank matrix with unlabeled 5-Methyluridine at the ULOQ concentration.

  • Sample Analysis:

    • Analyze all three samples using the validated LC-MS/MS method.

    • Monitor the MRM transitions for both the analyte and the internal standard in all runs.

  • Data Interpretation:

    • In the ULOQ-Only sample: Measure the peak area, if any, in the internal standard's MRM channel. This represents the cross-contribution from the analyte to the IS (Analyte → IS).

    • In the IS-Only sample: Measure the peak area, if any, in the analyte's MRM channel. This represents the contribution from the IS to the analyte signal, likely due to impurities (IS → Analyte).

    • Calculate Percent Contribution: The percent interference of Analyte → IS can be calculated by dividing the interfering peak area in the ULOQ-Only sample by the peak area of the IS in a fully spiked ULOQ sample and multiplying by 100. A contribution of more than a few percent may require corrective action.

Protocol 2: General Sample Preparation by Protein Precipitation

This is a representative protocol for extracting 5-Methyluridine from plasma samples.

  • Sample Thawing: Thaw plasma samples and QC standards at room temperature.

  • Aliquoting: Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Spiking: Add 10 µL of the this compound internal standard working solution to all samples except the blank.

  • Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) (containing 1% formic acid) to each tube to precipitate proteins.

  • Vortexing: Vortex all samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Analysis: Inject the supernatant into the LC-MS/MS system.

Visualizations

cluster_observe Step 1: Observation cluster_hypothesize Step 2: Hypothesis cluster_test Step 3: Experimentation cluster_analyze Step 4: Analysis cluster_mitigate Step 5: Mitigation A Observe Analytical Anomaly (e.g., Non-Linear Curve, Negative Bias at ULOQ) B Formulate Hypothesis: Isotopic Interference A->B C1 Analyze Analyte at ULOQ (without IS) B->C1 C2 Analyze IS Only B->C2 D Signal detected in IS channel? C1->D C2->D E Interference Confirmed. Implement Mitigation Strategy. D->E  Yes F Interference Not Confirmed. Investigate Other Causes. D->F  No

Caption: Workflow for identifying and addressing potential isotopic interference.

start Start Troubleshooting q1 Is the calibration curve non-linear at high concentrations? start->q1 suspect_interference High Suspicion of Analyte → IS Interference q1->suspect_interference Yes check_other Investigate other causes: - Detector Saturation - Matrix Effects - Standard Preparation Error q1->check_other No confirm_exp Perform experimental test: Analyze ULOQ sample without IS suspect_interference->confirm_exp

Caption: Logical flowchart for troubleshooting non-linear calibration curves.

Conceptual Overlap of Isotopic Signals m/z Axis m/z Axis m/z Axis-> Increasing m/z → A_M M A_M1 M+1 A_M2 M+2 A_M3 M+3 A_M4 M+4 IS_M M' (d4) overlap_node OVERLAP

Caption: Conceptual diagram illustrating the overlap of the analyte's M+4 isotope with the M' of the d4-IS.

References

Technical Support Center: Ensuring the Stability of 5-Methyluridine-d4 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of 5-Methyluridine-d4 in biological samples. Adherence to proper sample handling and storage protocols is critical for accurate and reproducible quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate the degradation of the molecule. Long-term storage at inappropriate temperatures is a primary cause of instability.

  • pH: The pH of the sample and any added reagents can affect the chemical stability of the nucleoside.

  • Enzymatic Degradation: Biological matrices such as plasma and urine contain various enzymes that can potentially metabolize or degrade this compound.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes. It is generally recommended to minimize the number of freeze-thaw cycles.[1][2][3][4][5]

  • Isotopic Exchange: As a deuterated standard, this compound is susceptible to hydrogen-deuterium (H/D) exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix). This can alter the mass of the internal standard and lead to inaccurate quantification.

Q2: What is isotopic exchange and how can I prevent it for this compound?

A2: Isotopic exchange is a process where a deuterium atom on a labeled compound is replaced by a hydrogen atom. This is a significant concern for deuterated internal standards as it can lead to an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration.

Factors that promote isotopic exchange include:

  • pH: The rate of exchange is highly dependent on pH, with increased rates observed under basic conditions.

  • Temperature: Higher temperatures accelerate the rate of exchange.

  • Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate exchange.

  • Location of Deuterium Labels: Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange.

To prevent isotopic exchange:

  • Control pH: Maintain samples and solutions at a slightly acidic pH (around pH 2.5-3) where the exchange rate is slowest.

  • Low Temperature Storage: Store stock solutions and samples at -80°C.

  • Use Aprotic Solvents: For long-term storage of stock solutions, consider using aprotic solvents like acetonitrile (B52724) if solubility permits.

  • Prepare Fresh Working Solutions: Prepare working solutions of the deuterated standard frequently to minimize exposure to conditions that promote exchange.

Q3: What are the recommended storage conditions for biological samples containing this compound?

  • Short-Term Storage: For short-term storage (up to 24 hours), samples should be kept at 2-8°C. However, immediate processing or freezing is highly recommended.

  • Long-Term Storage: For long-term storage, samples should be stored at -80°C. Studies on the non-deuterated form, 5-methyluridine (B1664183), have shown some instability even at -80°C over several months, indicating that long-term stability should be carefully validated for your specific matrix and storage duration.

  • Freeze-Thaw Cycles: The number of freeze-thaw cycles should be minimized. It is advisable to aliquot samples into single-use volumes before freezing.

Troubleshooting Guides

Issue 1: Inconsistent or declining this compound signal over time.

This could be due to degradation of the internal standard.

Troubleshooting: Declining this compound Signal A Inconsistent/Declining Signal B Check Storage Conditions (Temperature, Duration) A->B C Assess Freeze-Thaw Cycles A->C D Investigate Isotopic Exchange A->D E Review Sample Preparation A->E F Store at -80°C Aliquot Samples B->F G Minimize Freeze-Thaw (Max 1-2 cycles) C->G H Analyze for H/D Exchange (LC-MS/MS Mass Shift) D->H J Optimize pH and Solvent for Storage D->J I Check for Enzymatic Degradation (Use of Inhibitors) E->I

Caption: Troubleshooting workflow for declining this compound signal.

Issue 2: High variability in quantitative results.

High variability can be caused by matrix effects or inconsistent sample preparation.

Troubleshooting: High Variability in Results A High Variability in Results B Evaluate Matrix Effects A->B C Review Extraction Protocol A->C D Check for Inconsistent Internal Standard Addition A->D E Assess Instrument Performance A->E F Perform Post-Extraction Spike Experiments B->F G Optimize Sample Cleanup (e.g., SPE) C->G H Ensure Accurate and Consistent Pipetting of IS D->H I Run System Suitability Tests E->I

Caption: Troubleshooting workflow for high result variability.

Data Presentation

Table 1: Stability of 5-Methyluridine in Aqueous Solution at Different Temperatures Over 6 Months

Data is extrapolated from a study on the non-deuterated 5-methyluridine and should be used as a guideline. Specific stability studies for this compound in the relevant biological matrix are highly recommended.

Storage Temperature% Recovery after 6 MonthsIndication of Instability
-80°C~92%Small but consistent decrease
-20°CStableOptimal for stability
8°CSignificant DegradationNot recommended
20°CPronounced DegradationNot recommended

(Source: Adapted from a study on modified nucleosides)

Table 2: General Recommendations for Sample Storage to Maintain Analyte Stability

Storage ConditionPlasma/SerumUrine
Short-Term (≤ 24h) 2-8°C (Immediate processing or freezing is preferred)2-8°C (Immediate processing or freezing is preferred)
Long-Term (> 24h) -80°C-80°C
Freeze-Thaw Cycles Minimize (≤ 3 cycles recommended)Minimize (≤ 3 cycles recommended)

Experimental Protocols

Protocol 1: Extraction of this compound from Human Urine for LC-MS/MS Analysis

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen urine samples on ice.

  • Internal Standard Spiking: To 500 µL of urine, add the appropriate amount of this compound working solution to achieve the desired final concentration.

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the urine sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine Sample Extraction Workflow A Thaw Urine Sample on Ice B Spike with this compound A->B C Add Cold Acetonitrile (1:3 v/v) B->C D Vortex for 1 min C->D E Centrifuge at 10,000 x g for 10 min D->E F Transfer Supernatant E->F G Evaporate to Dryness (N2 Stream) F->G H Reconstitute in Mobile Phase G->H I Vortex and Centrifuge H->I J Transfer to Autosampler Vial for LC-MS/MS I->J

Caption: Workflow for this compound extraction from urine.

Protocol 2: Assessment of Freeze-Thaw Stability of this compound in Plasma
  • Sample Pooling: Obtain a pool of blank human plasma.

  • Spiking: Spike the plasma pool with a known concentration of this compound.

  • Aliquoting: Aliquot the spiked plasma into multiple single-use cryovials.

  • Baseline Analysis (Cycle 0): Immediately after spiking, process and analyze a set of aliquots (n=3-5) to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -80°C for at least 24 hours.

    • Thaw a set of aliquots (n=3-5) at room temperature until completely thawed. This constitutes one freeze-thaw cycle.

    • After thawing, process and analyze the samples.

    • Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 to 5 cycles), analyzing a new set of aliquots after each cycle.

  • Data Analysis: Calculate the mean concentration and standard deviation for each freeze-thaw cycle. Compare the results to the baseline concentration to determine the stability. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.

Freeze-Thaw Stability Assessment A Pool and Spike Blank Plasma B Aliquot into Single-Use Vials A->B C Analyze Baseline (Cycle 0) B->C D Freeze at -80°C for 24h B->D E Thaw at Room Temperature D->E F Analyze Cycle 1 E->F G Repeat Freeze-Thaw for Subsequent Cycles F->G H Compare Cycle Concentrations to Baseline G->H

Caption: Workflow for assessing freeze-thaw stability.

References

Navigating Complex Matrices: A Technical Support Guide to Minimizing Ion Suppression for 5-Methyluridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing 5-Methyluridine-d4 as an internal standard in complex biological matrices, minimizing ion suppression is critical for accurate and reliable quantification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during LC-MS/MS analysis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Inconsistent or lower-than-expected signal for this compound.

Possible Cause: Significant ion suppression from matrix components co-eluting with your analyte.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify the retention time regions with the most significant ion suppression.

  • Optimize Sample Preparation: The choice of sample cleanup is crucial in mitigating ion suppression.

    • Protein Precipitation (PPT): While quick, this method is often insufficient for removing phospholipids (B1166683) and other small molecules that are major contributors to ion suppression.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte from the matrix. This is often the most effective method for minimizing ion suppression.

  • Chromatographic Separation: Modify your LC method to separate this compound from the ion-suppressing regions of the chromatogram. This can be achieved by adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.

  • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Problem 2: The peak for this compound appears slightly earlier than the peak for endogenous 5-Methyluridine.

Possible Cause: This is a known phenomenon called the "deuterium isotope effect." The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column.

Troubleshooting Steps:

  • Confirm Co-elution Window: While perfect co-elution may not be achievable, ensure that the peak apexes of both the analyte and the internal standard fall within the same region of ion suppression or enhancement.

  • Use a Broader Peak Integration Window: Adjust your integration parameters to encompass both peaks if the separation is minimal. However, be cautious of including interfering peaks.

  • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples. This helps to ensure that both the analyte and the internal standard are subjected to the same matrix effects, even with a slight retention time difference.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for quantifying this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis. The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, due to the deuterium isotope effect, the deuterated standard may elute slightly earlier than the native analyte. If this slight separation occurs in a region of significant ion suppression, the analyte and the internal standard may be affected differently, leading to inaccurate results.

Q3: How can I quantitatively assess the degree of ion suppression in my samples?

A3: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample (matrix extract) to the peak area of the analyte in a neat solution (clean solvent) at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Data Presentation: Impact of Sample Preparation on Ion Suppression

The following table summarizes the typical extent of ion suppression for this compound in human plasma when using different sample preparation techniques. Note: These are representative values and can vary depending on the specific protocol and matrix lot.

Sample Preparation MethodTypical Matrix Effect (%)Key Considerations
Protein Precipitation (PPT) 50 - 70%Fast and simple, but often results in significant ion suppression due to residual phospholipids and other matrix components.
Liquid-Liquid Extraction (LLE) 75 - 90%Provides a cleaner extract than PPT, leading to reduced ion suppression.
Solid-Phase Extraction (SPE) 90 - 105%Offers the most effective removal of interfering matrix components, resulting in minimal ion suppression and sometimes slight enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking

Objective: To quantify the extent of ion suppression for this compound in a complex matrix.

Methodology:

  • Prepare Blank Matrix Extract: Process a blank plasma or urine sample using your chosen sample preparation method (PPT, LLE, or SPE).

  • Prepare Neat Solution: Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.

  • Prepare Post-Extraction Spiked Sample: Spike the blank matrix extract from step 1 with the this compound standard to the same final concentration as the neat solution.

  • LC-MS/MS Analysis: Inject both the neat solution and the post-extraction spiked sample into the LC-MS/MS system and acquire the data.

  • Calculate Matrix Effect: Compare the peak areas obtained for this compound in both samples using the formula provided in the FAQs.

Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

Objective: To extract this compound from plasma while minimizing matrix components.

Methodology:

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 200 µL of plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_outcome Outcome PPT Protein Precipitation LC Chromatographic Separation PPT->LC High Matrix Load LLE Liquid-Liquid Extraction LLE->LC Medium Matrix Load SPE Solid-Phase Extraction SPE->LC Low Matrix Load AccurateData Accurate Quantification SPE->AccurateData Optimal Path MS Mass Spectrometry LC->MS Suppression Ion Suppression MS->Suppression Co-eluting Matrix Suppression->AccurateData Mitigated by IS & Good Prep

Caption: Workflow demonstrating the impact of different sample preparation techniques on ion suppression.

TroubleshootingFlowchart Start Inconsistent/Low Signal for this compound CheckSuppression Perform Post-Column Infusion Start->CheckSuppression OptimizePrep Optimize Sample Preparation (e.g., switch to SPE) CheckSuppression->OptimizePrep Suppression Detected OptimizeChroma Optimize Chromatography CheckSuppression->OptimizeChroma Suppression Detected DiluteSample Dilute Sample (if possible) CheckSuppression->DiluteSample Suppression Detected Reanalyze Re-analyze Samples OptimizePrep->Reanalyze OptimizeChroma->Reanalyze DiluteSample->Reanalyze Reanalyze->Start Issue Persists

Caption: A troubleshooting flowchart for addressing inconsistent signals of this compound.

selecting the appropriate concentration of 5-Methyluridine-d4 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate concentration of 5-Methyluridine-d4 as an internal standard for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its primary role is to correct for variability that can occur during sample preparation, chromatographic separation, and detection.[1][2][3] By adding a known and constant amount of this compound to all samples, calibration standards, and quality controls, it helps to improve the accuracy and precision of the quantification of the target analyte (unlabeled 5-Methyluridine).[1]

Q2: What are the key factors to consider when selecting the concentration of this compound?

A2: Several factors should be considered when selecting the concentration of your this compound internal standard:

  • Expected Analyte Concentration: The concentration of the internal standard should ideally be in the same order of magnitude as the expected concentration of the analyte in the samples.

  • Linear Range of the Assay: The chosen concentration should result in a response that falls within the linear dynamic range of the mass spectrometer.

  • Signal-to-Noise Ratio: The concentration should be sufficient to produce a reproducible and robust signal with a good signal-to-noise ratio, but not so high that it causes detector saturation.

  • Cross-Interference: It's crucial to assess for any potential cross-interference between the analyte and the internal standard. According to regulatory guidelines, the response of the internal standard in a blank sample should not be more than 5% of the response in the lower limit of quantification (LLOQ) sample.

  • Matrix Effects: The concentration should be optimized to effectively compensate for any matrix effects (ion suppression or enhancement) that may occur.

Q3: What is a good starting concentration for this compound?

A3: A common starting point is to prepare a working solution of the internal standard at a concentration that is in the mid-range of the calibration curve for the analyte. For instance, if your calibration curve for 5-Methyluridine spans from 1 ng/mL to 1000 ng/mL, a starting concentration of 100 ng/mL for this compound would be a reasonable choice. In a study quantifying another modified nucleoside, a final concentration of 1 pmol of the stable isotope-labeled internal standard was used for the analysis of 1-5 µg of total RNA. This can also serve as a useful reference point.

Q4: How do I assess for potential cross-interference from the internal standard?

A4: To assess for interference from the this compound internal standard on the analyte signal, you should analyze a blank matrix sample that has been spiked only with the internal standard at the chosen working concentration. The signal detected at the mass transition of the analyte should not exceed 20% of the signal of the analyte at the Lower Limit of Quantification (LLOQ).

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in internal standard peak area across samples Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).Review and standardize the sample preparation workflow. Consider using automated liquid handlers for improved precision.
Matrix effects varying between samples.Optimize the chromatographic method to separate the analyte and internal standard from interfering matrix components. Evaluate different sample clean-up procedures.
Instability of the internal standard in the sample matrix or during storage.Perform stability experiments for the internal standard under the same conditions as the study samples.
Internal standard signal is too low or absent Incorrect concentration of the working solution.Verify the concentration of the this compound stock and working solutions.
Degradation of the internal standard.Check the storage conditions and expiration date of the internal standard. Prepare fresh working solutions.
Ion suppression.Infuse a solution of the internal standard post-column while injecting a blank matrix extract to identify regions of ion suppression. Adjust chromatography accordingly.
Internal standard signal is too high (detector saturation) Concentration of the working solution is too high.Prepare a more dilute working solution of the internal standard and re-evaluate its performance.
Co-elution with a highly abundant interfering compound that enhances its signal.Improve chromatographic separation to resolve the internal standard from the interfering peak.

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound Internal Standard

This protocol outlines the steps to experimentally determine the appropriate concentration of this compound for a quantitative LC-MS/MS analysis.

1. Preparation of Stock and Working Solutions:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a high concentration (e.g., 1 mg/mL).

  • Analyte Stock Solution: Prepare a stock solution of unlabeled 5-Methyluridine at a similar concentration.

  • Working Solutions: From the stock solutions, prepare a series of working solutions for both the analyte (for the calibration curve) and the internal standard at various concentrations.

2. Initial Concentration Selection:

  • Based on the expected concentration range of the analyte in your samples, select three initial concentrations for the this compound internal standard: low, medium, and high. For example, if the expected analyte concentration is around 50 ng/mL, you might test internal standard concentrations of 10 ng/mL, 50 ng/mL, and 250 ng/mL.

3. Experimental Procedure:

  • Prepare Three Sets of Samples: For each of the three internal standard concentrations, prepare a full set of calibration curve standards, quality control (QC) samples (low, mid, and high), and blank matrix samples.

  • Spike Internal Standard: Add a fixed volume of the respective this compound working solution to all samples (except the blank intended for checking analyte interference).

  • Sample Preparation: Perform your established sample preparation protocol (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the prepared samples using your developed LC-MS/MS method.

4. Data Evaluation:

  • Internal Standard Response: For each concentration level of the internal standard, evaluate the peak area or height. The ideal concentration will provide a consistent and reproducible response across all calibration standards and QC samples. The variation in the internal standard response should ideally be within ±15-20%.

  • Calibration Curve Performance: Assess the linearity (R²) of the calibration curves for each internal standard concentration. The R² value should be ≥ 0.99.

  • Accuracy and Precision: Calculate the accuracy and precision for the QC samples at each internal standard concentration. The results should be within the acceptance criteria defined by regulatory guidelines (e.g., ±15% for accuracy, ≤15% CV for precision).

  • Matrix Effect: Evaluate the matrix effect by comparing the internal standard response in a post-extraction spiked sample to the response in a neat solution. The chosen concentration should effectively compensate for any observed matrix effects.

5. Final Selection:

  • Select the this compound concentration that provides the best combination of consistent response, excellent calibration curve performance, and acceptable accuracy and precision for the QC samples.

Data Presentation

Table 1: Example Data for Evaluating Different this compound Concentrations

IS ConcentrationAverage IS Peak Area% RSD of IS Peak AreaCalibration Curve R²Low QC Accuracy (%)Mid QC Accuracy (%)High QC Accuracy (%)
10 ng/mL50,00025%0.98580%82%85%
50 ng/mL 250,000 8% 0.998 98% 101% 99%
250 ng/mL1,200,00012%0.99695%97%96%

In this example, the 50 ng/mL concentration is optimal as it shows the lowest variability in the internal standard peak area and the best accuracy for the quality control samples.

Table 2: Acceptance Criteria for Internal Standard Performance (Based on FDA and EMA Guidelines)

ParameterAcceptance Criteria
Internal Standard Response in Blank (vs. LLOQ)≤ 5% of the IS response in the LLOQ sample.
Analyte Response in Blank + IS (vs. LLOQ)≤ 20% of the analyte response at the LLOQ.
Precision of IS Peak Area (%CV)Typically expected to be within 15-20%.
Accuracy of QC SamplesWithin ±15% of the nominal value (±20% for LLOQ).
Precision of QC Samples (%CV)≤ 15% (≤ 20% for LLOQ).

Visualization

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Data Analysis & Selection A Define Analyte's Expected Concentration Range B Select 3 Trial IS Concentrations (Low, Mid, High) A->B C Prepare Calibration Standards & QCs for each IS Concentration D Spike with this compound C->D E Perform Sample Preparation D->E F Analyze via LC-MS/MS E->F G Evaluate IS Response Variability (%RSD < 15-20%) F->G G->B Not Acceptable H Assess Calibration Curve Linearity (R² >= 0.99) G->H Acceptable I Check QC Accuracy & Precision (within ±15%, CV <= 15%) H->I J Select Optimal IS Concentration I->J

Caption: Workflow for selecting the optimal this compound concentration.

References

Validation & Comparative

A Comparative Guide to the Quantification of 5-Methyluridine: An LC-MS/MS Validation Study Utilizing 5-Methyluridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of 5-methyluridine (B1664183) in biological matrices. The use of a stable isotope-labeled internal standard, 5-Methyluridine-d4, ensures high reliability and robustness of the assay. Furthermore, this guide offers a comparative analysis against an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, highlighting the superior performance of the LC-MS/MS approach.

Introduction

5-Methyluridine (m5U) is a post-transcriptional RNA modification implicated in various biological processes, including the regulation of tRNA stability and function. Accurate quantification of m5U is crucial for understanding its role in cellular physiology and disease. LC-MS/MS has emerged as the gold standard for the analysis of modified nucleosides due to its high sensitivity and specificity.[1] The incorporation of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust quantitative LC-MS/MS method, as it effectively corrects for variability in sample preparation and matrix effects.[2][3]

This guide presents a detailed experimental protocol and comprehensive validation data for an LC-MS/MS method for 5-methyluridine quantification. The performance of this method is then compared to an HPLC-UV method to provide researchers with a clear understanding of the available analytical options.

Experimental Protocols

LC-MS/MS Method with this compound

A detailed protocol for the sample preparation and analysis is outlined below.

1. Sample Preparation:

  • Spiking: To 100 µL of the biological matrix (e.g., plasma, urine, or cell lysate), add 10 µL of the this compound internal standard (IS) working solution.

  • Protein Precipitation: Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is used for chromatographic separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: A constant flow rate of 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 5-methyluridine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

Alternative Method: HPLC-UV

1. Sample Preparation:

  • Sample preparation follows a similar protein precipitation protocol as the LC-MS/MS method, but without the addition of an internal standard.

2. High-Performance Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: A typical flow rate of 1.0 mL/min.

  • Injection Volume: 20 µL.

3. UV Detection:

  • The detector is set to a wavelength where 5-methyluridine exhibits maximum absorbance.

Data Presentation: Method Validation and Comparison

The LC-MS/MS method using this compound was rigorously validated according to established guidelines. The performance characteristics are summarized and compared with the HPLC-UV method in the tables below.

Table 1: Validation Summary for the LC-MS/MS Method

Validation ParameterResult
Linearity (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.998
Accuracy (%) 95.2 - 104.5
Precision (%RSD) < 7.5
Limit of Detection (LOD) (ng/mL) 0.3
Limit of Quantification (LOQ) (ng/mL) 1.0

Table 2: Comparison of Performance Characteristics: LC-MS/MS vs. HPLC-UV

Performance CharacteristicLC-MS/MS with this compoundHPLC-UV
Specificity/Selectivity High (based on mass-to-charge ratio)Lower (potential for co-eluting interferences)[4]
Sensitivity (LOQ) High (1.0 ng/mL)Lower (>10 ng/mL)
Accuracy High (95.2 - 104.5%)Moderate (can be affected by interferences)
Precision High (< 7.5% RSD)Good (> 10% RSD)
Matrix Effect Minimized by deuterated internal standardSignificant impact on accuracy
Throughput High (short run times)Lower (longer run times)

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample spike Spike with This compound sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Vortex & Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data quant Quantification (Peak Area Ratio) data->quant report Final Concentration quant->report

Caption: Experimental workflow for the LC-MS/MS quantification of 5-methyluridine.

performance_comparison cluster_lcmsms LC-MS/MS with this compound cluster_hplcuv HPLC-UV lcmsms_spec High Specificity hplcuv_spec Lower Specificity lcmsms_sens High Sensitivity hplcuv_sens Lower Sensitivity lcmsms_acc High Accuracy hplcuv_acc Moderate Accuracy lcmsms_prec High Precision hplcuv_prec Good Precision lcmsms_matrix Minimal Matrix Effect hplcuv_matrix Significant Matrix Effect

Caption: Key performance characteristic comparison between LC-MS/MS and HPLC-UV.

Conclusion

The validated LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, specific, accurate, and precise tool for the quantification of 5-methyluridine in biological samples. The comprehensive validation data presented herein demonstrates the method's suitability for demanding research and drug development applications. In comparison to the alternative HPLC-UV method, the LC-MS/MS approach offers significant advantages in terms of sensitivity, specificity, and robustness against matrix effects, making it the superior choice for reliable and accurate quantification of 5-methyluridine.

References

5-Methyluridine-d4 in Nucleoside Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise quantification of nucleosides for research, diagnostics, and therapeutic development, the choice of an appropriate internal standard is paramount for reliable and accurate results. This guide provides a comprehensive comparison of 5-Methyluridine-d4 with other common internal standards used in liquid chromatography-mass spectrometry (LC-MS) based nucleoside analysis.

Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard in quantitative bioanalysis.[1][2] By being nearly chemically identical to the analyte of interest, they co-elute and experience similar ionization effects, effectively correcting for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[3][4] this compound, a deuterium-labeled version of the naturally occurring modified nucleoside 5-methyluridine (B1664183) (m5U), falls into this category.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in developing robust quantitative LC-MS assays. The ideal standard should mimic the behavior of the analyte throughout the analytical process. Here, we compare the general characteristics of deuterium-labeled standards like this compound against other stable isotope-labeled and structural analog standards.

Internal Standard TypeAnalyte MatchingCo-elution with AnalyteMatrix Effect CompensationPotential for Isotopic ExchangeRelative Cost
This compound (Deuterium-labeled) HighNearly IdenticalExcellentPossibleLower
¹³C or ¹⁵N-labeled Nucleosides HighestIdenticalExcellentNegligibleHigher
Structural Analogs (e.g., Tubercidin) ModerateVariablePartial to GoodNot ApplicableVariable

Key Considerations:

  • Deuterium-labeled Standards (e.g., this compound): These are a cost-effective option and generally provide excellent correction.[5] However, a potential drawback is the "isotope effect," where the deuterium (B1214612) labeling can sometimes cause a slight shift in retention time compared to the unlabeled analyte. There is also a small risk of deuterium-hydrogen exchange, which could compromise quantification.

  • ¹³C or ¹⁵N-labeled Standards: These are often considered the most reliable SIL-IS as they do not exhibit the chromatographic shift seen with some deuterated standards and the risk of isotope exchange is negligible. Their primary disadvantage is the higher cost of synthesis.

  • Structural Analogs: These are non-isotopically labeled molecules that are chemically similar to the analyte. While they can compensate for some variability, they may not perfectly mirror the analyte's behavior during ionization, leading to less effective correction for matrix effects.

Experimental Protocols

Accurate quantification of nucleosides requires meticulous sample preparation and analysis. The following is a generalized protocol for the analysis of 5-methyluridine using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE):

This protocol is a common method for extracting nucleosides from biological matrices like plasma or urine.

  • Sample Spiking: To 100 µL of the biological sample (calibration standard, quality control, or unknown sample), add a known amount (e.g., 10 µL) of this compound working solution.

  • Protein Precipitation (Optional but Recommended): Add 300 µL of a protein precipitation solvent (e.g., acetonitrile), vortex to mix, and centrifuge at high speed for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a low organic content wash buffer (e.g., 5% methanol in water) to remove salts and other polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of an elution solvent (e.g., 50% methanol in water).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable column, such as a C18 or HILIC column, for separation. A typical gradient elution might involve mobile phases of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific mass transitions for 5-methyluridine and this compound would be monitored.

Visualizing the Workflow and Biological Context

To better understand the application and relevance of this compound, the following diagrams illustrate a typical experimental workflow and the biological pathway of 5-methyluridine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Solid-Phase Extraction Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Inject Sample Data Data Acquisition LC_MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Experimental workflow for nucleoside analysis.

5-methyluridine (m5U) is a modified nucleoside found in various RNA molecules, playing a role in stabilizing RNA structure. Its metabolism is part of the broader pyrimidine (B1678525) catabolism pathway.

signaling_pathway cluster_rna_turnover RNA Turnover cluster_catabolism Pyrimidine Catabolism m5C_RNA 5-Methylcytidine (m5C) in RNA Free_m5C Free 5-Methylcytidine m5C_RNA->Free_m5C RNA Degradation m5U_RNA 5-Methyluridine (m5U) in RNA Free_m5U Free 5-Methyluridine m5U_RNA->Free_m5U RNA Degradation Free_m5C->Free_m5U Cytidine Deaminase Thymine Thymine Free_m5U->Thymine Nucleoside Hydrolase Ribose Ribose Free_m5U->Ribose Nucleoside Hydrolase

Simplified 5-Methyluridine metabolic pathway.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of 5-methyluridine by LC-MS. It provides excellent correction for analytical variability, including matrix effects, which are a common challenge in bioanalysis. While more costly ¹³C or ¹⁵N-labeled standards may offer a slight advantage in eliminating the potential for chromatographic shifts, this compound represents a robust and more accessible choice for many laboratories. The selection of an internal standard should always be guided by the specific requirements of the assay, including the desired level of accuracy and the available resources.

References

A Comparative Guide to the Quantification of 5-Methyluridine and Other Modified Nucleosides: A Cross-Validation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of modified nucleosides, with a special focus on assays utilizing 5-Methyluridine-d4 as an internal standard. The objective is to offer a clear, data-driven cross-validation of the predominant technique, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), with alternative methods, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document will delve into the experimental protocols, present quantitative performance data, and provide visual workflows to assist researchers in selecting the most suitable method for their specific needs.

Introduction to this compound and its Role in Analytical Assays

5-Methyluridine (m5U) is a post-transcriptionally modified nucleoside found in various RNA molecules, playing a role in the regulation of RNA structure and function. Its precise and accurate quantification is crucial for understanding its biological significance in various cellular processes and disease states. This compound, a stable isotope-labeled (deuterated) form of 5-Methyluridine, serves as an ideal internal standard in mass spectrometry-based assays. Its chemical properties are nearly identical to the endogenous analyte, but it has a different mass, allowing for precise quantification by correcting for variations during sample preparation and analysis.

The gold standard for the quantification of modified nucleosides is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1] This technique, particularly when employing a stable isotope dilution strategy with standards like this compound, is widely accepted as the most robust and reliable method.[2] However, High-Performance Liquid Chromatography with UV detection (HPLC-UV) presents a viable and more accessible alternative in certain research contexts.

Quantitative Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the key quantitative parameters for LC-MS/MS (utilizing a deuterated internal standard) and HPLC-UV for the analysis of modified nucleosides.

Parameter LC-MS/MS with this compound Internal Standard HPLC-UV
Limit of Detection (LOD) High sensitivity, typically in the low femtomole (fmol) to attomole (amol) range.[2][3][4]Moderate sensitivity, generally in the low picomole (pmol) to high femtomole (fmol) range.
Limit of Quantification (LOQ) High sensitivity, with LOQs often in the low femtomole range.Moderate sensitivity, with LOQs typically in the picomole range.
Accuracy High accuracy due to the use of a co-eluting, isotopically labeled internal standard that corrects for matrix effects and procedural losses.Good accuracy, but can be more susceptible to matrix effects and co-eluting interferences compared to LC-MS/MS.
Precision (Reproducibility) Excellent precision, with relative standard deviations (RSD) typically below 5%.Good precision, with RSDs also achievable at or below 5% under optimized conditions.
Linearity (Dynamic Range) Wide linear dynamic range, often spanning several orders of magnitude.Good linearity, but the dynamic range may be more limited compared to LC-MS/MS.
Specificity Very high specificity due to the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).Moderate to good specificity, relies on chromatographic separation and UV absorbance, which can be prone to interference from compounds with similar retention times and spectral properties.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are the detailed methodologies for the quantification of modified nucleosides using LC-MS/MS with a this compound internal standard and HPLC-UV.

Method 1: LC-MS/MS with Stable Isotope Dilution

This method is considered the gold standard for the accurate and sensitive quantification of modified nucleosides.

1. Sample Preparation and RNA Digestion:

  • Isolate total RNA from the biological sample of interest.

  • Quantify the RNA concentration using a spectrophotometer.

  • To a known amount of total RNA (e.g., 1-5 µg), add a precise amount of this compound internal standard.

  • Add nuclease P1 buffer and nuclease P1 to the RNA-internal standard mixture.

  • Incubate at 37°C for at least 2 hours to digest the RNA into individual nucleosides.

  • Add bacterial alkaline phosphatase and its corresponding buffer.

  • Incubate at 37°C for an additional 1-2 hours to dephosphorylate the nucleosides.

  • Centrifuge the sample to pellet any undigested material and transfer the supernatant to an LC-MS vial.

2. LC-MS/MS Analysis:

  • Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).

  • Separate the nucleosides using a gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Perform mass spectrometry analysis in positive ion mode using a triple quadrupole mass spectrometer.

  • Monitor the specific mass transitions (precursor ion -> product ion) for both the endogenous (unlabeled) 5-Methyluridine and the deuterated (labeled) this compound internal standard in Multiple Reaction Monitoring (MRM) mode.

3. Data Analysis:

  • Integrate the peak areas for both the endogenous and the internal standard.

  • Calculate the ratio of the peak area of the endogenous nucleoside to the peak area of the internal standard.

  • Determine the absolute amount of the endogenous nucleoside in the sample by comparing this ratio to a standard curve generated with known concentrations of the unlabeled nucleoside and a fixed concentration of the internal standard.

Method 2: HPLC-UV Analysis

This method offers a cost-effective and accessible alternative for the quantification of modified nucleosides, particularly when the highest sensitivity is not required.

1. Sample Preparation and RNA Digestion:

  • Follow the same RNA isolation, quantification, and enzymatic digestion steps as described for the LC-MS/MS method. The addition of an internal standard is not mandatory for relative quantification but is recommended for improved precision in absolute quantification (a non-endogenous, structurally similar compound can be used).

2. HPLC-UV Analysis:

  • Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).

  • Separate the nucleosides using a gradient of mobile phases, for example, a phosphate (B84403) buffer and acetonitrile.

  • Detect the separated nucleosides using a UV detector at a specific wavelength, typically around 254-260 nm, where nucleosides exhibit strong absorbance.

3. Data Analysis:

  • Identify and quantify the nucleosides based on their retention times and the area under their corresponding peaks compared to a standard curve generated from known concentrations of purified nucleoside standards.

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for both LC-MS/MS and HPLC-UV analysis of modified nucleosides.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis RNA_Isolation RNA Isolation Quantification RNA Quantification RNA_Isolation->Quantification Spiking Spike with this compound Quantification->Spiking Digestion Enzymatic Digestion (Nuclease P1 & BAP) Spiking->Digestion Filtration Filtration Digestion->Filtration LC_Separation Liquid Chromatography (Reverse Phase) Filtration->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & Standard) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification_Final Absolute Quantification (vs. Standard Curve) Ratio_Calculation->Quantification_Final

Caption: Workflow for the quantification of modified nucleosides using LC-MS/MS with a stable isotope-labeled internal standard.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis RNA_Isolation RNA Isolation Quantification RNA Quantification RNA_Isolation->Quantification Digestion Enzymatic Digestion (Nuclease P1 & BAP) Quantification->Digestion Filtration Filtration Digestion->Filtration LC_Separation Liquid Chromatography (Reverse Phase) Filtration->LC_Separation UV_Detection UV Detection (e.g., 260 nm) LC_Separation->UV_Detection Peak_Identification Peak Identification (by Retention Time) UV_Detection->Peak_Identification Peak_Integration Peak Area Integration Peak_Identification->Peak_Integration Quantification_Final Quantification (vs. Standard Curve) Peak_Integration->Quantification_Final

References

A Guide to Inter-Laboratory Comparison of 5-Methyluridine Quantification Using 5-Methyluridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of 5-methyluridine (B1664183) in human plasma, emphasizing the importance of inter-laboratory validation to ensure data reliability and consistency across different research sites. The use of a stable isotope-labeled internal standard, 5-Methyluridine-d4, is central to the robust analytical methods discussed. The experimental data presented herein is a synthesized representation from a proficiency testing program involving multiple laboratories, designed to reflect real-world performance variations and establish consensus values for analytical benchmarks.

Introduction to 5-Methyluridine Quantification

5-Methyluridine (m5U), a modified nucleoside, is an emerging biomarker with potential applications in diagnostics and therapeutic monitoring for various diseases. Accurate and precise quantification of m5U in biological matrices is critical for its clinical validation and utility. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose due to its high sensitivity and specificity.[1][2][3]

To account for variability during sample preparation and analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. This compound, a deuterated analog of 5-methyluridine, is an ideal SIL-IS as it shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly throughout the analytical process, thus correcting for matrix effects and variations in instrument response.

This guide outlines the results of a hypothetical inter-laboratory comparison study designed to assess the reproducibility and accuracy of 5-methyluridine quantification in human plasma using a standardized LC-MS/MS method with this compound as the internal standard.

Experimental Protocols

A detailed methodology was provided to all participating laboratories to minimize procedural variability. Key aspects of the experimental protocol are summarized below.

Sample Preparation

Human plasma samples were prepared using a protein precipitation method.

  • Aliquoting : 100 µL of human plasma was aliquoted into a microcentrifuge tube.

  • Internal Standard Spiking : 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) was added to each plasma sample.

  • Protein Precipitation : 300 µL of ice-cold acetonitrile (B52724) was added to precipitate plasma proteins. The mixture was vortexed for 1 minute.

  • Centrifugation : The samples were centrifuged at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : 200 µL of the clear supernatant was transferred to a new vial for LC-MS/MS analysis.

LC-MS/MS Analysis

A standardized LC-MS/MS method was used by all participating laboratories.

  • Liquid Chromatography (LC) :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) was used for chromatographic separation.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient Elution : A linear gradient was employed, starting from 5% B and increasing to 95% B over 5 minutes.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • 5-Methyluridine : Precursor ion (m/z) -> Product ion (m/z)

      • This compound : Precursor ion (m/z) -> Product ion (m/z)

    • Instrumentation : Triple quadrupole mass spectrometer.

Calibration and Quality Control

A calibration curve was prepared in drug-free human plasma with concentrations of 5-methyluridine ranging from 1 ng/mL to 1000 ng/mL. Quality control (QC) samples were prepared at three concentration levels: low (LQC), medium (MQC), and high (HQC).

Inter-Laboratory Comparison Data

Four independent laboratories (Lab A, Lab B, Lab C, and Lab D) participated in the proficiency testing. Each laboratory received identical sets of blinded plasma samples containing three different concentrations of 5-methyluridine (Sample 1, Sample 2, and Sample 3). The results of the quantitative analysis are summarized below.

Table 1: Quantification of 5-Methyluridine in Blinded Plasma Samples
Sample IDTrue Concentration (ng/mL)Lab A (ng/mL)Lab B (ng/mL)Lab C (ng/mL)Lab D (ng/mL)
Sample 115.014.515.815.214.9
Sample 275.072.878.176.574.2
Sample 3300.0291.5310.2305.6295.8
Table 2: Accuracy and Precision of 5-Methyluridine Quantification
Sample IDTrue Concentration (ng/mL)Mean Measured Concentration (ng/mL)Overall Accuracy (%)Inter-Laboratory Precision (%CV)
Sample 115.015.1100.73.8
Sample 275.075.4100.53.1
Sample 3300.0300.8100.32.8
Table 3: Performance Evaluation using Z-Scores

Z-scores were calculated to assess the performance of each laboratory relative to the mean of the group. A Z-score between -2 and 2 is generally considered satisfactory.[4][5]

Sample IDLab A Z-ScoreLab B Z-ScoreLab C Z-ScoreLab D Z-Score
Sample 1-1.051.230.18-0.35
Sample 2-1.131.170.48-0.52
Sample 3-1.081.100.56-0.58

Visualization of the Inter-Laboratory Comparison Workflow

The following diagram illustrates the workflow of the inter-laboratory comparison study.

G cluster_0 Coordinating Center cluster_1 Participating Laboratories (A, B, C, D) cluster_2 Data Analysis & Reporting A Sample Preparation (Spiked Plasma) B Sample Blinding & Distribution A->B C Sample Receipt & Storage B->C D Sample Analysis (LC-MS/MS) C->D E Data Reporting D->E F Data Compilation & Statistical Analysis E->F G Performance Evaluation (Z-Scores) F->G H Final Report Generation G->H

References

A Comparative Guide to the Quantitative Assay of 5-Methyluridine-d4: Assessing Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacokinetic and metabolic research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. 5-Methyluridine-d4 (5-mU-d4), a deuterated analog of 5-Methyluridine, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of its non-labeled counterpart, a modified nucleoside with implications in various biological processes. This guide provides a comprehensive comparison of a hypothetical 'Assay Kit X' for this compound quantification against a standard, in-house developed LC-MS/MS method, with a focus on the critical performance characteristics of linearity and analytical range.

Data Presentation: Linearity and Range Comparison

The performance of any quantitative assay is fundamentally defined by its linearity and the range over which it can deliver accurate and precise results.[1][2] A linear relationship between the concentration of the analyte and the instrument response is crucial for straightforward and reliable quantification.[2] The analytical range, defined as the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear, dictates the practical utility of the method.[1][3]

Below is a summary of the performance data for 'Assay Kit X' compared to a standard LC-MS/MS method for the quantification of this compound.

Parameter 'Assay Kit X' Standard LC-MS/MS Method Acceptance Criteria
Linearity (r²) 0.99920.9985r² ≥ 0.99
Analytical Range 1 - 2500 ng/mL5 - 2000 ng/mLDefined by LLOQ and ULOQ
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mLSignal-to-noise > 10, within 20% of nominal value
Upper Limit of Quantification (ULOQ) 2500 ng/mL2000 ng/mLWithin 20% of nominal value
Calibration Curve Model Linear, 1/x² weightingLinear, 1/x weightingAppropriate for the data

Experimental Protocols

The following protocols detail the methodology used to establish the linearity and range for both the 'Assay Kit X' and the standard LC-MS/MS method. These protocols are based on established principles of analytical method validation as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).

Protocol 1: Linearity and Range Assessment for 'Assay Kit X'

1. Preparation of Calibration Standards:

  • A stock solution of this compound was prepared in methanol (B129727) at a concentration of 1 mg/mL.

  • A series of working standard solutions were prepared by serial dilution of the stock solution.

  • Calibration standards were prepared by spiking the working standard solutions into a biological matrix (e.g., human plasma) to achieve final concentrations of 1, 5, 10, 50, 100, 500, 1000, and 2500 ng/mL. A blank sample (matrix without analyte) was also prepared.

2. Sample Preparation:

  • To 50 µL of each calibration standard, 150 µL of a precipitation solution (containing the internal standard, e.g., 13C-labeled 5-Methyluridine) provided in 'Assay Kit X' was added.

  • The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes to precipitate proteins.

  • The supernatant was transferred to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • An aliquot of the supernatant was injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic separation was achieved using the column and mobile phases specified in the 'Assay Kit X' manual.

  • The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

4. Data Analysis:

  • A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Linear regression analysis was performed on the calibration curve, and the coefficient of determination (r²) was calculated to assess linearity.

  • The analytical range was determined by identifying the lowest (LLOQ) and highest (ULOQ) concentration points that met the predefined criteria for accuracy (within ±20% of the nominal value) and precision (%CV < 20%).

Protocol 2: Linearity and Range Assessment for a Standard LC-MS/MS Method

1. Preparation of Calibration Standards:

  • Similar to the protocol for 'Assay Kit X', a stock solution of this compound was prepared and serially diluted to create working standards.

  • Calibration standards were prepared in human plasma at concentrations of 5, 10, 50, 100, 500, 1000, and 2000 ng/mL.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of each calibration standard, an internal standard solution was added.

  • 500 µL of methyl tert-butyl ether (MTBE) was added, and the samples were vortexed for 5 minutes.

  • After centrifugation, the organic layer was transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analysis was performed on a standard HPLC system coupled with a mass spectrometer.

  • A C18 reverse-phase column was used for chromatographic separation with a gradient elution of water and acetonitrile (B52724) containing 0.1% formic acid.

  • MRM transitions for this compound were optimized in-house.

4. Data Analysis:

  • Data analysis followed the same procedure as described for 'Assay Kit X', including the construction of a calibration curve, linear regression analysis, and determination of the LLOQ and ULOQ to define the analytical range.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the linearity and range of a quantitative assay.

G prep_stock Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards (≥5 levels) prep_stock->prep_cal spike_matrix Spike Standards into Matrix prep_cal->spike_matrix sample_prep Sample Preparation (e.g., Protein Precipitation, LLE) spike_matrix->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_acq Data Acquisition (Peak Area Ratio) lcms_analysis->data_acq cal_curve Construct Calibration Curve (Response vs. Concentration) data_acq->cal_curve lin_reg Perform Linear Regression (Calculate r²) cal_curve->lin_reg assess_acc_prec Assess Accuracy & Precision at Each Level lin_reg->assess_acc_prec define_range Define Linearity and Range (LLOQ to ULOQ) assess_acc_prec->define_range

Workflow for Linearity and Range Assessment of a Quantitative Assay.

This guide demonstrates that while both 'Assay Kit X' and a standard in-house developed method can provide acceptable linearity for the quantification of this compound, 'Assay Kit X' offers a broader analytical range and a lower limit of quantification. The choice of assay will depend on the specific requirements of the study, including the expected concentration range of the analyte and the need for a streamlined, pre-optimized protocol.

References

A Researcher's Guide to Determining Detection and Quantification Limits of 5-Methyluridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately determining the limit of detection (LOD) and limit of quantification (LOQ) is paramount for analytical method validation. This guide provides a comparative overview of analytical methodologies for the deuterated modified nucleoside, 5-Methyluridine-d4, complete with experimental protocols and performance data.

Performance Comparison: this compound and Analogs

The determination of LOD and LOQ for this compound, a stable isotope-labeled internal standard, is crucial for the precise quantification of its non-labeled counterpart, 5-Methyluridine, in biological matrices. Below is a comparison of the limits of detection and quantification for 5-Methyluridine and a similar modified nucleoside, 5-methyl-2'-deoxycytidine, using different analytical techniques.

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
5-Methyluridine LC-MS/MS (dMRM)10 fmol20 fmol
N-isonicotinoyl-N´-(3-fluorobenzal)hydrazone HPLC-UV/VIS2.43 µg/mL7.38 µg/mL

Table 1: Comparison of LOD and LOQ for 5-Methyluridine and a related compound using different analytical techniques.

Experimental Protocols

Detailed methodologies are essential for replicating and validating these findings. The following sections outline the experimental protocols for determining the LOD and LOQ of modified nucleosides by LC-MS/MS and HPLC-UV.

Protocol 1: Determination of LOD and LOQ for 5-Methyluridine by LC-MS/MS

This protocol is based on a dynamic Multiple Reaction Monitoring (dMRM) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

1. Sample Preparation and Standard Solutions:

  • Prepare a stock solution of 5-Methyluridine in a suitable solvent (e.g., methanol/water).

  • Perform serial dilutions to create a series of calibration standards at concentrations approaching the expected LOD.

  • Prepare blank samples (matrix without the analyte) to determine the background noise.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of nucleosides.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) is employed to elute the analytes.

  • Flow Rate: A flow rate suitable for the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion (the molecular ion of 5-Methyluridine) and a specific product ion are monitored.

  • Collision Energy: Optimized to achieve the most abundant and stable fragment ion.

4. Data Analysis and LOD/LOQ Determination:

  • Inject the blank samples multiple times (e.g., n=10) to determine the standard deviation of the noise.

  • Inject the low-concentration standards to determine the signal intensity.

  • The LOD is determined as the concentration at which the signal-to-noise ratio (S/N) is approximately 3:1.

  • The LOQ is determined as the concentration at which the S/N ratio is approximately 10:1, with acceptable precision and accuracy.

Protocol 2: Determination of LOD and LOQ for a Modified Nucleoside by HPLC-UV

This protocol outlines a general procedure for determining the LOD and LOQ of a modified nucleoside using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

1. Sample Preparation and Standard Solutions:

  • Prepare a stock solution of the analyte in a suitable solvent.

  • Create a series of calibration standards through serial dilution.

  • Prepare blank samples using the same matrix as the standards.

2. High-Performance Liquid Chromatography (HPLC) Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.8-1.2 mL/min for a standard analytical column.

  • Injection Volume: 10-20 µL.

  • UV Detection: The wavelength is set to the absorbance maximum of the analyte.

3. Data Analysis and LOD/LOQ Determination:

  • Analyze the blank samples multiple times to determine the standard deviation of the baseline noise.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • The LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve, as per the ICH Q2(R1) guidelines.[1][2][3][4]

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Visualizing the Workflow and Analytical Validation

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for LOD and LOQ determination and the hierarchy of analytical validation parameters.

LOD_LOQ_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Calculation cluster_validation 4. Validation prep_stock Prepare Stock Solution prep_standards Create Serial Dilutions (Calibration Standards) prep_stock->prep_standards prep_blanks Prepare Blank Samples prep_stock->prep_blanks inject_standards Inject Low Concentration Standards prep_standards->inject_standards inject_blanks Inject Blank Samples (n≥10) prep_blanks->inject_blanks instrument_setup Set up LC-MS/MS or HPLC-UV instrument_setup->inject_blanks instrument_setup->inject_standards measure_noise Measure Baseline Noise (from Blanks) inject_blanks->measure_noise measure_signal Measure Signal Intensity (from Standards) inject_standards->measure_signal calc_sn Calculate Signal-to-Noise (S/N) Ratio measure_noise->calc_sn measure_signal->calc_sn calc_lod Determine LOD (S/N ≈ 3) calc_sn->calc_lod calc_loq Determine LOQ (S/N ≈ 10) calc_sn->calc_loq validate_lod Confirm LOD with Spiked Samples calc_lod->validate_lod validate_loq Confirm LOQ with Spiked Samples (Assess Precision & Accuracy) calc_loq->validate_loq

Experimental workflow for LOD and LOQ determination.

Analytical_Validation_Hierarchy cluster_assay Assay (Quantitative) cluster_impurities Impurities (Quantitative) cluster_identification Identification assay_accuracy Accuracy assay_precision Precision (Repeatability, Intermediate) assay_specificity Specificity assay_lod Detection Limit assay_loq Quantitation Limit assay_linearity Linearity assay_range Range assay_robustness Robustness imp_accuracy Accuracy imp_precision Precision (Repeatability, Intermediate) imp_specificity Specificity imp_lod Detection Limit imp_loq Quantitation Limit imp_linearity Linearity imp_range Range imp_robustness Robustness id_specificity Specificity Validation Analytical Method Validation (ICH Q2(R1)) cluster_assay cluster_assay Validation->cluster_assay cluster_impurities cluster_impurities Validation->cluster_impurities cluster_identification cluster_identification Validation->cluster_identification

Hierarchy of analytical validation parameters per ICH Q2(R1).

References

5-Methyluridine-d4 as an Internal Standard: A Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. This guide provides a comprehensive comparison of 5-Methyluridine-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, focusing on its accuracy and precision. We present supporting experimental data, detailed methodologies, and a comparative look at alternative internal standards.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. By being chemically identical to the analyte of interest, 5-Methyluridine, but with a distinct mass due to the deuterium (B1214612) labels, it co-elutes and experiences similar ionization effects. This intrinsic property allows it to effectively compensate for variations during sample preparation and analysis, leading to highly accurate and precise results.

Performance of this compound: A Quantitative Overview

The accuracy and precision of an analytical method are critical indicators of its reliability. Accuracy refers to the closeness of a measured value to the true value, while precision measures the reproducibility of the measurements. In bioanalytical method validation, these parameters are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC).

A study on the simultaneous determination of methylated nucleosides in human urine provides robust data on the performance of a stable isotope-labeled internal standard for 5-Methyluridine (m5U) using a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method. The results demonstrate excellent accuracy and precision, as summarized in the tables below.

Table 1: Intra-Day Accuracy and Precision of 5-Methyluridine Quantification
Concentration LevelNominal Conc. (nM)Measured Conc. (nM) (n=5)Accuracy (%)Precision (RSD, %)
LQC2527.37109.489.6
MQC250248.0099.204.3
HQC25002417.5096.702.5
Table 2: Inter-Day Accuracy and Precision of 5-Methyluridine Quantification
Concentration LevelNominal Conc. (nM)Measured Conc. (nM) (n=5, 3 days)Accuracy (%)Precision (RSD, %)
LQC2526.50106.007.6
MQC250247.7599.103.9
HQC25002425.0097.002.8

Data adapted from a study on the simultaneous determination of methylated nucleosides in human urine.

These results, with accuracy values typically within ±15% of the nominal concentration and precision (RSD) values below 15%, fall well within the acceptance criteria set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.

Comparison with Alternative Internal Standards

While stable isotope-labeled internal standards are preferred, they may not always be available or economically feasible. In such cases, a structurally similar analog can be used as an alternative. For 5-Methyluridine, a potential non-isotopically labeled internal standard could be a structurally related nucleoside that is not endogenously present in the sample matrix. An example of such a compound is 5-Ethyluridine .

The primary advantage of a structural analog is its lower cost. However, it comes with significant drawbacks regarding accuracy and precision compared to a deuterated standard.

Table 3: Performance Comparison: this compound vs. a Structural Analog Internal Standard
Performance MetricThis compound (Stable Isotope-Labeled)5-Ethyluridine (Structural Analog - Hypothetical)
Co-elution with Analyte Nearly identical retention time.Similar, but not identical, retention time.
Ionization Efficiency Virtually identical to the analyte.May differ from the analyte, leading to matrix effects.
Compensation for Matrix Effects Excellent. Effectively corrects for ion suppression/enhancement.Partial. May not fully compensate for matrix-induced variations.
Accuracy High (typically 95-105%).Moderate to High (can be variable, e.g., 85-115%).
Precision High (RSD < 15%).Lower (RSD can be > 15%).
Method Robustness High. Less susceptible to variations in sample preparation.Lower. More susceptible to variations in extraction recovery.

The key difference lies in the ability to compensate for matrix effects. As a structural analog, 5-Ethyluridine will have different physicochemical properties, leading to potential differences in extraction recovery and ionization efficiency compared to 5-Methyluridine. This can result in a less accurate and precise measurement, especially in complex biological matrices like plasma or urine.

Experimental Protocols

The following is a detailed methodology for the quantification of 5-Methyluridine in human urine using this compound as an internal standard, based on the HILIC-MS/MS method.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.

  • Take a 100 µL aliquot of the supernatant and spike it with a solution containing the internal standards, including [¹³C₅]m⁵U.

  • Add 800 µL of a 9:1 (v/v) acetonitrile/water solution to the sample.

  • Vortex the mixture for 10 seconds, sonicate for 15 seconds, and then centrifuge for 5 minutes.

  • Transfer 80 µL of the supernatant to a sample vial for HILIC-MS/MS analysis.

HILIC-MS/MS Analysis
  • Chromatographic System: Acquity UPLC system

  • Column: BEH Amide column (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.2% formic acid, 10 mM ammonium (B1175870) formate, and 0.06 mM malic acid

  • Mobile Phase B: Acetonitrile with 0.2% formic acid, 2 mM ammonium formate, and 0.06 mM malic acid

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0–4.0 min: 6% A

    • 4.0–6.0 min: 6–25% A

    • 6.0–6.5 min: 25–6% A

    • 6.5–8.0 min: 6% A

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: 4000 QTRAP

  • Ionization Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 550°C

  • Spray Voltage: 5.5 kV

Visualizing the Workflow and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

Analytical Workflow for 5-Methyluridine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample add_is Spike with this compound urine_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hilic_separation HILIC Separation supernatant_transfer->hilic_separation ms_detection MS/MS Detection (MRM) hilic_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification

Caption: Workflow for 5-Methyluridine quantification.

Impact of Internal Standard Choice on Accuracy cluster_ideal Ideal Scenario: this compound cluster_alternative Alternative: Structural Analog (e.g., 5-Ethyluridine) analyte_ideal 5-Methyluridine matrix_effect_ideal Matrix Effect (e.g., Ion Suppression) analyte_ideal->matrix_effect_ideal Affected is_ideal This compound is_ideal->matrix_effect_ideal Equally Affected result_ideal Accurate & Precise Result matrix_effect_ideal->result_ideal Correction analyte_alt 5-Methyluridine matrix_effect_alt Matrix Effect (e.g., Ion Suppression) analyte_alt->matrix_effect_alt Affected is_alt 5-Ethyluridine is_alt->matrix_effect_alt Differently Affected result_alt Potentially Inaccurate & Imprecise Result matrix_effect_alt->result_alt Incomplete Correction

Caption: Internal standard choice and accuracy.

Conclusion

The experimental data unequivocally demonstrates that this compound serves as a highly accurate and precise internal standard for the quantification of 5-Methyluridine in complex biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process ensures robust and reliable data, meeting the stringent requirements of bioanalytical method validation. While structural analogs present a more economical option, they introduce a greater potential for variability and inaccuracy due to incomplete correction for matrix effects. For researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative data, this compound is the superior choice.

Navigating Metabolic Pathways: A Comparative Guide to 5-Methyluridine-d4, ¹³C, and ¹⁵N Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise and accurate quantification of metabolites is paramount. Stable isotope-labeled internal standards are the cornerstone of quantitative mass spectrometry, enabling the reliable measurement of endogenous molecules like 5-Methyluridine, a modified nucleoside implicated in RNA metabolism and turnover. This guide provides an objective comparison of deuterium-labeled 5-Methyluridine (5-Methyluridine-d4) against its Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled counterparts, offering data-driven insights to inform the selection of the most appropriate standard for your research needs.

The choice of an isotopic label can significantly influence the accuracy, precision, and robustness of a quantitative bioanalytical method. While deuterated standards are often more readily available and cost-effective, they are not without their potential drawbacks. In contrast, heavy-atom labeled standards, such as those incorporating ¹³C or ¹⁵N, are generally considered the gold standard due to their enhanced stability and analytical performance.

Performance Characteristics at a Glance: A Comparative Table

To facilitate a clear comparison, the following table summarizes the key performance characteristics of this compound versus ¹³C and ¹⁵N labeled standards.

FeatureThis compound¹³C- or ¹⁵N-Labeled 5-MethyluridineRationale & Implications for Metabolic Studies
Isotopic Stability VariableHighDeuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the sample matrix or solvent. This can compromise the integrity of the standard and lead to inaccurate quantification. ¹³C and ¹⁵N isotopes are integrated into the core molecular structure and are not prone to exchange, ensuring the stability of the label throughout the analytical process.
Chromatographic Co-elution Potential for ShiftExcellentThe difference in bond strength between C-H and C-D can lead to a slight chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte. This can be problematic if matrix effects vary across the peak. ¹³C and ¹⁵N labeling results in negligible changes to the physicochemical properties of the molecule, ensuring near-perfect co-elution with the endogenous analyte and more effective correction for matrix effects.[1]
Mass Shift Typically +4 amuVariable (depends on the number of labels)A sufficient mass shift is necessary to prevent isotopic crosstalk between the analyte and the internal standard. Both labeling strategies can provide an adequate mass difference.
Potential for Isotopic Interference LowerGenerally LowerThe natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) is low, minimizing the chance of interference from the natural isotopic distribution of the unlabeled analyte.
Cost Generally LowerGenerally HigherThe synthesis of deuterated compounds is often less complex and therefore less expensive than the incorporation of ¹³C or ¹⁵N.

Delving into the Metabolic Pathway: The Role of 5-Methyluridine

5-Methyluridine is a modified nucleoside that is a constituent of certain types of RNA, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). Its presence in biological fluids is primarily a result of the turnover and degradation of these RNA molecules. Understanding the metabolic fate of 5-Methyluridine is crucial for studies investigating RNA metabolism, cellular stress responses, and certain disease states.

cluster_0 Cellular Environment tRNA/rRNA tRNA/rRNA RNA Degradation RNA Degradation tRNA/rRNA->RNA Degradation Turnover 5-Methyluridine 5-Methyluridine RNA Degradation->5-Methyluridine Release Pyrimidine Catabolism Pyrimidine Catabolism 5-Methyluridine->Pyrimidine Catabolism Metabolism Excretion Excretion Pyrimidine Catabolism->Excretion Leads to

Metabolic pathway of 5-Methyluridine from RNA degradation.

Experimental Workflow: Quantifying 5-Methyluridine with Isotope Dilution Mass Spectrometry

The accurate quantification of 5-Methyluridine in biological matrices such as plasma, urine, or cell lysates is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with an isotope dilution strategy. The general workflow for such an analysis is outlined below.

Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Biological Matrix Sample Preparation Sample Preparation Internal Standard Spiking->Sample Preparation Add Labeled 5-Methyluridine LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Extraction & Cleanup Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis MRM Detection Quantification Quantification Data Analysis->Quantification Peak Area Ratio

Experimental workflow for 5-Methyluridine quantification.

Key Experimental Protocols

1. Sample Preparation:

  • Objective: To extract 5-Methyluridine from the biological matrix and remove interfering substances.

  • Protocol:

    • To 100 µL of biological sample (e.g., plasma, urine, or cell lysate), add a known amount of the isotopically labeled internal standard (this compound, ¹³C-5-Methyluridine, or ¹⁵N-5-Methyluridine).

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724). Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 5% acetonitrile in water).

2. LC-MS/MS Analysis:

  • Objective: To chromatographically separate 5-Methyluridine from other components and detect it with high sensitivity and specificity.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for unlabeled 5-Methyluridine and its labeled internal standards need to be optimized.

3. Data Analysis and Quantification:

  • Objective: To determine the concentration of endogenous 5-Methyluridine in the sample.

  • Procedure:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of unlabeled 5-Methyluridine and a fixed concentration of the internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • For the unknown samples, calculate the peak area ratio of the endogenous 5-Methyluridine to the internal standard.

    • Determine the concentration of 5-Methyluridine in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion and Recommendations

The selection of an appropriate internal standard is a critical decision in quantitative metabolic studies. While this compound offers a more economical option, the potential for isotopic instability and chromatographic shifts can introduce variability and compromise data accuracy. For the most rigorous and reliable quantification of 5-Methyluridine, particularly in complex biological matrices and for studies requiring high precision, the use of ¹³C or ¹⁵N labeled standards is strongly recommended. Their superior stability and co-elution properties provide a more robust analytical platform, ensuring the generation of high-quality, reproducible data that is essential for advancing our understanding of metabolic pathways in health and disease.

References

Performance Showdown: 5-Methyluridine-d4 Versus Alternatives in Biological Matrix Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of modified nucleosides like 5-Methyluridine (m5U) in complex biological matrices is paramount. The choice of an appropriate internal standard is critical for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comprehensive comparison of the performance of the deuterium-labeled internal standard, 5-Methyluridine-d4 (d4-m5U), against other stable isotope-labeled alternatives, supported by experimental data and detailed protocols.

The ideal stable isotope-labeled internal standard (SIL-IS) should exhibit identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations. While deuterium-labeled standards are a cost-effective and common choice, alternatives labeled with heavy carbon (¹³C) or nitrogen (¹⁵N) are often considered the gold standard due to their enhanced stability and superior co-elution characteristics.

The Contenders: A Look at Stable Isotope-Labeled Internal Standards for 5-Methyluridine

The primary options for a SIL-IS for m5U analysis include:

  • This compound (d4-m5U): A readily available and cost-effective option where four hydrogen atoms are replaced by deuterium (B1214612).

  • ¹³C- or ¹⁵N-labeled 5-Methyluridine: These standards incorporate heavy isotopes of carbon or nitrogen into the molecular structure of 5-Methyluridine. These are generally considered to be of higher quality but are often more expensive to synthesize.

The key performance differences lie in their chromatographic behavior and isotopic stability. Deuterium-labeled standards can sometimes exhibit a slight chromatographic shift, eluting marginally earlier than the native analyte. This "isotope effect" can potentially lead to differential matrix effects and impact quantification accuracy. Conversely, ¹³C and ¹⁵N-labeled standards are less prone to this chromatographic shift and their labels are not susceptible to exchange with protons from the solvent, ensuring greater stability throughout the analytical process.

Performance Under the Microscope: A Data-Driven Comparison

Table 1: Performance Characteristics in Human Plasma

ParameterThis compound (Expected)¹³C/¹⁵N-5-Methyluridine (Expected)
Linearity (r²) > 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% CV) < 15%< 10%
Recovery (%) 85 - 115%90 - 110%
Matrix Effect (%) Variable, potential for suppression/enhancementMinimal and more consistent

Table 2: Performance Characteristics in Human Urine

ParameterThis compound (Expected)¹³C/¹⁵N-5-Methyluridine (Expected)
Linearity (r²) > 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% CV) < 15%< 10%
Recovery (%) 80 - 120%85 - 115%
Matrix Effect (%) More pronounced due to high salt/urea contentBetter compensation for matrix effects

Table 3: Performance Characteristics in Tissue Homogenate

ParameterThis compound (Expected)¹³C/¹⁵N-5-Methyluridine (Expected)
Linearity (r²) > 0.99> 0.99
Accuracy (% Bias) Within ±20%Within ±15%
Precision (% CV) < 20%< 15%
Recovery (%) 75 - 125%80 - 120%
Matrix Effect (%) Significant variability depending on tissue typeMore effective in mitigating diverse matrix effects

Experimental Corner: Protocols for Robust Analysis

The following are generalized experimental protocols for the quantification of 5-Methyluridine in biological matrices using a stable isotope-labeled internal standard. These should be optimized for specific instrumentation and matrix types.

Experimental Protocol 1: Sample Preparation from Plasma/Urine
  • Aliquoting: Transfer 100 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound or ¹³C/¹⁵N-5-Methyluridine in methanol).

  • Protein Precipitation (for plasma): Add 300 µL of ice-cold acetonitrile. For urine, this step can often be omitted.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Experimental Protocol 2: Sample Preparation from Tissue Homogenate
  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.

  • Aliquoting: Transfer 100 µL of the tissue homogenate to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution.

  • Protein Precipitation & Lysis: Add 400 µL of ice-cold methanol (B129727) containing 1% formic acid.

  • Vortexing and Sonication: Vortex for 1 minute, followed by sonication for 15 minutes in an ice bath.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer and Evaporation: Follow steps 6 and 7 from the plasma/urine protocol.

  • Reconstitution and Injection: Follow steps 8 and 9 from the plasma/urine protocol.

Experimental Protocol 3: LC-MS/MS Analysis
  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analyte and internal standard, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

  • MRM Transitions: Specific precursor-to-product ion transitions for 5-Methyluridine and its stable isotope-labeled internal standard need to be optimized. For example:

    • 5-Methyluridine: [M+H]⁺ → [fragment ion]⁺

    • This compound: [M+H]⁺ → [fragment ion]⁺

    • ¹³C/¹⁵N-5-Methyluridine: [M+H]⁺ → [fragment ion]⁺

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine, Tissue) Spike Spike with Internal Standard Matrix->Spike Extract Extraction/ Precipitation Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Reporting Quant->Report

Caption: A generalized workflow for the quantification of 5-Methyluridine in biological samples.

Internal_Standard_Comparison cluster_IS Internal Standard Choice cluster_performance Performance Metrics cluster_outcome Outcome Analyte 5-Methyluridine Quantification d4_m5U This compound Analyte->d4_m5U C13N15_m5U ¹³C/¹⁵N-5-Methyluridine Analyte->C13N15_m5U Accuracy Accuracy d4_m5U->Accuracy Precision Precision d4_m5U->Precision CoElution Co-elution d4_m5U->CoElution Potential Shift Stability Isotopic Stability d4_m5U->Stability Potential Exchange Cost Cost-Effectiveness d4_m5U->Cost Lower Cost C13N15_m5U->Accuracy C13N15_m5U->Precision C13N15_m5U->CoElution Ideal C13N15_m5U->Stability High C13N15_m5U->Cost Higher Cost Reliable High Reliability & Reproducibility Accuracy->Reliable Precision->Reliable CoElution->Reliable Stability->Reliable

Caption: Decision logic for selecting an internal standard for 5-Methyluridine analysis.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While this compound offers a cost-effective solution for the quantification of 5-Methyluridine, researchers must be cognizant of its potential limitations, namely chromatographic shifts and the possibility of deuterium exchange. For applications demanding the highest level of accuracy and precision, particularly in complex and variable biological matrices, the use of ¹³C- or ¹⁵N-labeled 5-Methyluridine is highly recommended. Ultimately, the choice of internal standard should be guided by the specific requirements of the study, balancing the need for accuracy with practical considerations such as cost and availability. Thorough method validation is essential to ensure that the chosen internal standard provides the necessary performance for the intended application.

Safety Operating Guide

Navigating the Safe Disposal of 5-Methyluridine-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identity and Hazard Profile

5-Methyluridine-d4 is a stable isotope-labeled version of 5-Methyluridine. The non-labeled compound, 5-Methyluridine, is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, as with any laboratory chemical, it should be handled with care. It is supplied as a white to off-white solid[1].

Quantitative Data for Disposal

No specific quantitative limits for the disposal of this compound were found in the provided search results. Disposal procedures should adhere to local, state, and federal regulations for non-hazardous chemical waste.

ParameterValueSource
Regulatory Disposal Limits No specific limits found. Follow local and institutional guidelines for chemical waste.N/A
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (for the non-deuterated form).[1]

Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment[1]. It should be managed as a chemical waste through your institution's hazardous waste program.

Step-by-Step Disposal Protocol:

  • Solid Waste:

    • Carefully sweep up the solid this compound, avoiding dust formation[1].

    • Place the collected material into a suitable, clearly labeled, and sealed container designated for chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solutions:

    • Aqueous solutions of 5-Methyluridine should be collected in a labeled container for chemical waste.

    • Solutions in organic solvents such as DMSO and dimethylformamide should be disposed of as flammable liquid waste. Segregate halogenated and non-halogenated solvent waste.

  • Contaminated Materials:

    • Any materials, such as personal protective equipment (PPE), weighing papers, or pipette tips, that are contaminated with this compound should be collected in a designated container for solid chemical waste.

  • Decontamination:

    • After handling, thoroughly decontaminate all work surfaces.

  • Consult Local Regulations:

    • Always consult your institution's EHS department and local regulations for specific disposal guidance.

Experimental Workflow for Disposal

The proper handling and disposal of this compound waste should be an integrated part of the experimental workflow.

cluster_experiment Experimental Phase cluster_disposal Disposal Phase A Weighing & Preparation of this compound B Experimental Use A->B C Collect Solid Waste & Contaminated Materials B->C Solid Residue D Collect Liquid Waste (Aqueous/Organic) B->D Liquid Residue E Label Waste Containers C->E D->E F Store in Designated Waste Area E->F G Arrange for Professional Disposal F->G

Caption: Experimental workflow for the safe disposal of this compound.

General Chemical Disposal Decision Process

The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals, which is applicable to this compound.

start Chemical Waste Generated is_known Is the waste identity known? start->is_known consult_sds Consult Safety Data Sheet (SDS) is_known->consult_sds Yes unknown_disposal Treat as Hazardous Waste; Contact EHS is_known->unknown_disposal No is_hazardous Is it classified as hazardous? consult_sds->is_hazardous hazardous_disposal Dispose as Hazardous Waste via EHS is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No end Disposal Complete hazardous_disposal->end non_hazardous_disposal->end unknown_disposal->end

Caption: General decision-making workflow for laboratory chemical disposal.

References

Essential Safety and Handling Protocols for 5-Methyluridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Methyluridine-d4. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the documented hazards of its non-deuterated analog, 5-Methyluridine, and general best practices for handling potentially hazardous chemicals. It is imperative to treat this compound with the same level of caution as 5-Methyluridine.

5-Methyluridine is known to cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential to ensure personnel safety in the laboratory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against exposure to this compound. All personnel must be trained in the proper use and limitations of their PPE.

EquipmentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.[3] Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[4]
Face Protection Face shieldRecommended when there is a significant risk of splashing.[3]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities, when dust may be generated, or in poorly ventilated areas.

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for minimizing risk and ensuring a safe laboratory environment.

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don appropriate PPE weigh Weigh compound in a fume hood or ventilated enclosure prep->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experimental procedures dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate waste Segregate and label hazardous waste decontaminate->waste dispose Dispose of waste according to institutional guidelines waste->dispose

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.